Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-ethyl-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(11(3)10-7)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRIQRYSIQKISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568713 | |
| Record name | Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128537-26-8 | |
| Record name | Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental properties, synthesis methodologies, and the scientific rationale behind its potential applications, particularly in the realm of drug development.
Core Compound Identification and Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1] The specific substitution pattern of this molecule—an ethyl group at position 3, a methyl group on the nitrogen at position 1, and an ethyl carboxylate group at position 5—defines its unique chemical characteristics and reactivity.
Chemical Abstract Service (CAS) Number: 128537-26-8 [2]
The CAS number is the universally recognized unique identifier for this specific chemical substance.
Physicochemical and Computed Properties
A summary of the key properties of this compound is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | PubChem[2] |
| Molecular Weight | 182.22 g/mol | PubChem[2] |
| IUPAC Name | ethyl 3-ethyl-1-methylpyrazole-5-carboxylate | PubChem[2] |
| Canonical SMILES | CCC1=NN(C(=C1)C(=O)OCC)C | PubChem[2] |
| InChI Key | LDRIQRYSIQKISI-UHFFFAOYSA-N | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Synthesis Methodology: N-Methylation of a Pyrazole Precursor
The synthesis of this compound is typically achieved through the N-methylation of its corresponding precursor, ethyl 3-ethyl-1H-pyrazole-5-carboxylate. A common challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the alkylation, as the pyrazole ring has two potentially reactive nitrogen atoms.
A documented method utilizes dimethyl carbonate as a greener methylating agent, avoiding the high toxicity of traditional reagents like dimethyl sulfate.[3] The reaction proceeds by first deprotonating the pyrazole ring with a strong base, such as sodium hydride (NaH), to generate a pyrazole anion. This anion then acts as a nucleophile, attacking the methyl group of dimethyl carbonate to yield the final N-methylated product.
The use of a catalytic amount of NaH is sufficient because the reaction generates a carbonate monoester anion, which is basic enough to deprotonate subsequent pyrazole molecules, thus sustaining the catalytic cycle.[3]
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic route for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from methodologies described for the N-methylation of pyrazole rings.[3]
Materials:
-
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl carbonate
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 3-ethyl-1H-pyrazole-5-carboxylate in anhydrous DMF, add a catalytic amount of sodium hydride (e.g., 10-50 mol%).
-
Add an excess of dimethyl carbonate (e.g., 3-8 molar equivalents).[3]
-
Heat the reaction mixture to 80-140°C and stir for approximately 4 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the ethyl, methyl, and ethyl ester protons and the pyrazole ring proton.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the ester.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, anti-obesity, and antianxiety properties.[1] The ester functionality on compounds like this compound serves as a versatile chemical handle for further derivatization, allowing for the synthesis of compound libraries for screening.[1]
Potential as a Synthetic Intermediate
The primary value of this compound in drug discovery lies in its role as a building block. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in drug molecules. Alternatively, the ester can be reduced to an alcohol for further functionalization.
Drug Discovery Workflow
The diagram below outlines a conceptual workflow for utilizing this compound in a drug discovery program.
Sources
The Definitive Guide to the Structural Elucidation of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] The precise structural characterization of novel pyrazole analogues is a critical step in the drug discovery pipeline, ensuring the unambiguous identification of the synthesized molecule and informing structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the structural elucidation of a representative pyrazole derivative, Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
This document is structured to provide not just a series of protocols, but a cohesive narrative that explains the "why" behind each experimental choice. We will journey from the initial synthesis to the final, unequivocal confirmation of the molecular structure, employing a multi-technique approach that is the gold standard in chemical research.
The Rationale for Synthesis and Importance of Structural Verification
This compound (C₉H₁₄N₂O₂) is a polysubstituted pyrazole, a class of compounds with significant interest in pharmaceutical development for their anti-inflammatory, anticancer, and antimicrobial properties, among others.[3][4][5] The specific arrangement of the ethyl, methyl, and ethyl carboxylate groups on the pyrazole ring is expected to modulate its biological activity. Therefore, a robust and verifiable synthesis, followed by rigorous structural analysis, is paramount.
Molecular Identity:
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | |
| Molecular Weight | 182.22 g/mol | |
| IUPAC Name | ethyl 3-ethyl-1-methylpyrazole-5-carboxylate | |
| CAS Number | 128537-26-8 |
Synthesis of this compound
The synthesis of the target molecule can be approached through a two-step process: the formation of the pyrazole ring followed by N-methylation. This strategy allows for controlled regioselectivity.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxohexanoate (1 equivalent) in absolute ethanol (10 volumes).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this, add hydrazine hydrate (1.1 equivalents) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Work-up: Remove the ethanol under reduced pressure. To the resulting residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 3-ethyl-1H-pyrazole-5-carboxylate. The product can be further purified by column chromatography on silica gel.
Step 2: N-Methylation to Yield this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF, 10 volumes).
-
Base Addition: To this solution, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Methylation: Add dimethyl carbonate (1.5 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.[6]
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, is purified by flash column chromatography.
Caption: The integrated workflow for the structural elucidation of a novel compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the purified solid product is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2980-2850 | C-H (alkane) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1550 | C=N (pyrazole ring) | Stretching |
| ~1250 | C-O (ester) | Stretching |
The presence of a strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group, while the absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms the N-methylation of the pyrazole ring. [7][8]
Definitive Structural Confirmation: X-ray Crystallography
While the combination of NMR, MS, and FTIR provides strong evidence for the proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of the molecular structure, including the relative stereochemistry if applicable.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Suitable single crystals of this compound are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding the precise atomic coordinates, bond lengths, and bond angles.
The resulting crystal structure would provide irrefutable evidence of the connectivity and three-dimensional arrangement of the atoms in this compound.
Conclusion
The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a robust workflow, from rational synthesis to definitive spectroscopic and crystallographic analysis. By following these principles and understanding the underlying causality of each experimental choice, researchers and drug development professionals can confidently and accurately characterize new chemical entities, paving the way for the discovery of next-generation therapeutics.
References
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
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Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2. PubChem. Available at: [Link]
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Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
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N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Available at: [Link]
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1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
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1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]
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This compound | C9H14N2O2. PubChem. Available at: [Link]
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Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]
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Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
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Supporting Information for [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. Available at: [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Oklahoma University. Available at: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
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1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. NIST WebBook. Available at: [Link]
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1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester IR Spectrum. NIST WebBook. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Available at: [Link]
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An In-depth Technical Guide to Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
This guide provides a comprehensive technical overview of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, plausible synthetic routes with detailed experimental protocols, robust analytical characterization techniques, and prospective applications, offering field-proven insights for researchers and scientists.
Core Molecular Attributes
This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its diverse biological activities.[1][2]
Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's properties is foundational for any research endeavor. The key identifiers and computed physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H14N2O2 | PubChem[3] |
| Molecular Weight | 182.22 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 128537-26-8 | PubChem[3] |
| SMILES | CCC1=NN(C(=C1)C(=O)OCC)C | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bonds | 4 | PubChem[3] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule involves the condensation of a β-ketoester with methylhydrazine. The ethyl group at the 3-position can be introduced via the selection of an appropriate β-ketoester starting material.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating system designed for the efficient synthesis and purification of the target compound.
Step 1: Reaction Setup and Reagent Addition
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxopentanoate (1 equivalent) and absolute ethanol (100 mL).
-
Begin stirring the solution at room temperature.
-
Slowly add methylhydrazine (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed. The addition of a slight excess of methylhydrazine ensures the complete consumption of the limiting β-ketoester.
Step 2: Reaction Progression and Monitoring
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
Step 3: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. The organic layer contains the desired product.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Caption: A typical analytical workflow for the characterization of a synthesized organic molecule.
Spectroscopic and Chromatographic Analysis
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the nitrogen (a singlet), the pyrazole ring proton (a singlet), and the ethyl ester group (a triplet and a quartet). The chemical shifts will be characteristic of their electronic environments. |
| ¹³C NMR | The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrazole ring. |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 183.23, confirming the molecular weight. |
| FTIR Spectroscopy | The infrared spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-N stretching vibrations, and C-H stretches of the alkyl groups. |
| HPLC/GC-MS | High-performance liquid chromatography or gas chromatography-mass spectrometry can be used to assess the purity of the final compound, which should ideally be greater than 95% for use in biological assays. |
Potential Applications in Drug Discovery and Development
The pyrazole core is a versatile scaffold that has been incorporated into numerous approved drugs and clinical candidates.[2] Derivatives of pyrazole have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]
Rationale for Biological Screening
Given the structural features of this compound, it is a candidate for screening in several therapeutic areas:
-
Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors are based on the pyrazole scaffold.
-
Anticancer Activity: Pyrazole derivatives have been shown to inhibit various protein kinases, which are key targets in cancer therapy.
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several compounds with demonstrated efficacy against a range of microbial pathogens.[2]
Caption: A logical progression from a novel compound to lead optimization in drug discovery.
Conclusion
This compound presents itself as a molecule of interest for further investigation in the realm of drug discovery. This guide has provided a comprehensive overview of its fundamental properties, a plausible and detailed synthetic protocol, and a robust analytical framework for its characterization. The established biological significance of the pyrazole scaffold provides a strong rationale for the exploration of this compound's therapeutic potential.
References
- Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Synthesis and biological evaluation of new 1,3-diphenylpyrazole derivatives. Bioorganic & medicinal chemistry, 20(14), 4363–4372.
- Yogi, B., et al. (2020). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- The Journal of Organic Chemistry. (2026). Ahead of Print.
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- International Union of Crystallography. (2026).
- Thumar, N. M., Kaneria, A. A., Vadodaria, M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
- Guedes, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4467.
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Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Executive Summary
The pyrazole nucleus is a foundational scaffold in medicinal chemistry and agrochemicals, prized for its diverse biological activities.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway for this compound, a key substituted pyrazole intermediate. The presented strategy is a logical two-step process designed for clarity, high yield, and regiochemical control. It begins with the classic Knorr pyrazole synthesis to construct the core heterocyclic ring, followed by a selective N-methylation to yield the target compound. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale and field-proven insights to ensure successful execution and adaptation.
Introduction and Synthetic Strategy
The Pyrazole Scaffold: A Privileged Structure
The 1,2-diazole ring system, commonly known as pyrazole, is a cornerstone of modern chemical synthesis. Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged structure" in the design of bioactive molecules. From blockbuster anti-inflammatory drugs like Celecoxib to vital agricultural fungicides, the pyrazole motif is a testament to the power of heterocyclic chemistry.[1][3]
Target Molecule and Retrosynthetic Analysis
Our target, this compound, is a polysubstituted pyrazole with a specific substitution pattern that makes it a valuable building block for more complex molecules. A logical retrosynthetic analysis reveals a straightforward two-step approach:
-
N-C Bond Disconnection: The methyl group on the N1 position can be installed via alkylation of an N-H pyrazole precursor. This leads back to Ethyl 3-ethyl-1H-pyrazole-5-carboxylate .
-
Pyrazole Ring Disconnection (Knorr Synthesis): The pyrazole ring itself can be formed from the cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine.[3][4][5] This disconnection points to hydrazine and a suitable β-keto-ester, specifically ethyl 2,4-dioxohexanoate , as the primary starting materials.
This analysis forms the basis of our forward synthesis, a reliable and scalable pathway.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway and Mechanisms
This section details the two primary transformations for synthesizing the title compound. The causality behind reagent selection and reaction conditions is explained to provide a deeper understanding beyond a simple recitation of steps.
Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
The foundational step is the construction of the pyrazole ring via the Knorr synthesis. This involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[5]
Principle and Rationale: The choice of ethyl 2,4-dioxohexanoate as the 1,3-dicarbonyl component is critical. It contains the requisite carbon backbone to furnish both the C3-ethyl group and the C5-ethyl carboxylate group upon cyclization. The reaction with hydrazine hydrate is typically performed in an alcoholic solvent, often with a catalytic amount of acid, to facilitate the condensation and subsequent dehydration steps.[6]
The reaction's regioselectivity is a key consideration. With an unsymmetrical dicarbonyl, two isomeric pyrazoles could potentially form. However, the reaction with hydrazine generally proceeds with high regioselectivity. The initial nucleophilic attack occurs preferentially at the more electrophilic ketone carbonyl (C4) rather than the less reactive ester carbonyl (C2). This preference kinetically funnels the reaction toward the desired 3-ethyl-5-carboxylate isomer.
Reaction Mechanism:
Caption: Mechanistic pathway for Step 1.
Detailed Experimental Protocol:
-
Reagents:
-
Ethyl 2,4-dioxohexanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic, ~0.1 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2,4-dioxohexanoate and ethanol.
-
Add the catalytic amount of glacial acetic acid and stir the mixture.
-
Slowly add hydrazine hydrate to the solution at room temperature. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
-
Step 2: N-Methylation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
With the pyrazole core constructed, the final step is the selective methylation of the ring nitrogen at the N1 position.
Principle and Rationale: This transformation is an alkylation reaction. The N-H proton of the pyrazole is weakly acidic and can be removed by a suitable base to form a nucleophilic pyrazole anion. This anion then reacts with a methylating agent in an SN2 reaction.
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for deprotonating the pyrazole nitrogen, irreversibly forming the sodium salt and hydrogen gas.[7]
-
Choice of Methylating Agent: While traditional reagents like dimethyl sulfate are effective, they are also highly toxic and carcinogenic. A superior, "greener" alternative is dimethyl carbonate .[7][8] It is significantly less toxic and serves as both the methylating agent and, in some protocols, the solvent. Its use eliminates the safety and environmental hazards associated with agents like dimethyl sulfate.[7]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the pyrazole anion and does not interfere with the reaction.[7]
Reaction Mechanism:
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An In-depth Technical Guide to the Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry. Compounds bearing this five-membered heterocyclic motif exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anti-hyperglycemic properties.[1] In the agrochemical sector, pyrazole derivatives are integral to the development of potent and selective pesticides. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate stands out as a pivotal intermediate in the industrial synthesis of Tebufenpyrad, a broad-spectrum acaricide effective against various mite species on crops like vegetables, fruits, and tea.[2]
This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, field-proven protocols for its execution, and discuss the critical aspects of characterization and safety. This document is intended for researchers, chemists, and process development professionals engaged in heterocyclic synthesis and the development of agrochemical active ingredients.
Strategic Overview of the Synthetic Pathway
The synthesis of the target molecule is logically approached in a two-stage process. This strategy ensures high yields and purity by first constructing the core pyrazole ring system and then introducing the N-methyl group in a separate, controlled step.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of the Precursor, Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
The foundational step is the construction of the pyrazole ring, a classic transformation achieved via the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Mechanistic Rationale: The Knorr Pyrazole Synthesis
The Knorr synthesis is a robust and high-yielding method for pyrazole formation. The mechanism proceeds through an initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound (ethyl 2,4-dioxohexanoate) and hydrazine, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the second carbonyl group. Subsequent dehydration under acidic or thermal conditions yields the stable, aromatic pyrazole ring. The regioselectivity (i.e., which nitrogen of a substituted hydrazine attacks which carbonyl) can be a critical consideration, but with unsubstituted hydrazine hydrate, this complexity is avoided.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
This protocol is adapted from established procedures for analogous structures, such as the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxohexanoate (1.0 eq) in a solution of ethanol and glacial acetic acid (e.g., 100:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add hydrazine hydrate (1.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Workup: Pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration. If not, neutralize the solution with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Part 2: N-Methylation to Yield this compound
The final step is the regioselective methylation of the pyrazole nitrogen. The choice of methylating agent and base is critical for safety, environmental impact, and yield.
Mechanistic Rationale: N-Alkylation
The N-H proton of the pyrazole ring is weakly acidic and can be removed by a suitable base to form a pyrazole anion. This anion is a potent nucleophile. The choice of dimethyl carbonate as the methylating agent is a key aspect of modern, greener synthetic chemistry, replacing highly toxic and volatile reagents like dimethyl sulfate or methyl iodide. The reaction proceeds via a nucleophilic attack of the pyrazole anion on one of the methyl groups of dimethyl carbonate.
Caption: Mechanism of N-Methylation using a base and Dimethyl Carbonate.
Experimental Protocol: N-Methylation
This protocol is based on a patented, high-yield procedure that prioritizes the use of environmentally benign reagents.
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 eq), dimethylformamide (DMF) as the solvent.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, ~0.2-0.3 eq) in portions to the stirred solution at room temperature. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.
-
Methylating Agent: Add dimethyl carbonate (DMC, 6.0 eq).
-
Reaction: Heat the mixture to 80-140 °C and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture and remove the excess dimethyl carbonate and part of the DMF by distillation under reduced pressure. Pour the residue into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic phases and wash with brine until neutral.
-
Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the ethyl acetate by distillation. The final product, a light yellow oily liquid, can be further purified by vacuum distillation. A yield of approximately 90% can be expected.
Characterization of Key Compounds
Accurate characterization is essential to confirm the structure and purity of the synthesized compounds.
Physicochemical Properties
| Property | This compound |
| Molecular Formula | C₉H₁₄N₂O₂[4] |
| Molecular Weight | 182.22 g/mol [4] |
| CAS Number | 128537-26-8[4] |
| Appearance | Light yellow oily liquid |
Spectroscopic Data (Predicted and Analogous)
The following data is based on analysis of structurally similar compounds and published data.
| Data Type | Precursor: Ethyl 3-ethyl-1H-pyrazole-5-carboxylate | Final Product: this compound |
| ¹H NMR | δ (ppm) (CDCl₃): ~1.2 (t, 3H, -CH₂CH₃ ), ~1.4 (t, 3H, -O-CH₂CH₃ ), ~2.7 (q, 2H, -CH₂ CH₃), ~4.4 (q, 2H, -O-CH₂ CH₃), ~6.6 (s, 1H, pyrazole C4-H), ~11-12 (br s, 1H, N-H). | δ (ppm) (CDCl₃): ~1.2 (t, 3H, -CH₂CH₃ ), ~1.4 (t, 3H, -O-CH₂CH₃ ), ~2.7 (q, 2H, -CH₂ CH₃), ~4.1 (s, 3H, N-CH₃ ), ~4.4 (q, 2H, -O-CH₂ CH₃), ~6.7 (s, 1H, pyrazole C4-H). |
| ¹³C NMR | δ (ppm) (CDCl₃): ~13.5 (-CH₂CH₃ ), ~14.5 (-O-CH₂CH₃ ), ~21.0 (-CH₂ CH₃), ~61.0 (-O-CH₂ CH₃), ~105.0 (pyrazole C4), ~140.0 (pyrazole C5), ~150.0 (pyrazole C3), ~162.0 (C=O). | δ (ppm) (CDCl₃): ~13.5 (-CH₂CH₃ ), ~14.5 (-O-CH₂CH₃ ), ~21.0 (-CH₂ CH₃), ~38.0 (N-CH₃ ), ~61.0 (-O-CH₂ CH₃), ~108.0 (pyrazole C4), ~138.0 (pyrazole C5), ~152.0 (pyrazole C3), ~160.0 (C=O). |
| Mass Spec. | EI-MS (m/z): Expected M⁺ at 168. | EI-MS (m/z): Expected M⁺ at 182. |
| IR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch). | ν (cm⁻¹): ~2980 (C-H stretch), ~1725 (C=O stretch), no N-H band. |
Note: NMR shifts are estimates based on analogous compounds and are subject to variation based on solvent and instrument.
Safety and Handling Considerations
-
Sodium Hydride (NaH): A highly reactive, flammable solid. It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and nitrile gloves, is mandatory.
-
Dimethyl Carbonate (DMC): A flammable liquid. Keep away from heat, sparks, and open flames. It is considered a greener reagent than its alternatives but should still be handled in a well-ventilated fume hood.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. It is also corrosive. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood with appropriate PPE.
Conclusion and Outlook
The synthesis of this compound via a two-stage Knorr condensation and subsequent N-methylation is a reliable and scalable process. The use of dimethyl carbonate in the final step represents a significant improvement in the safety and environmental profile of the synthesis, aligning with the principles of green chemistry. This intermediate remains a valuable building block for the agrochemical industry, particularly for the production of the acaricide Tebufenpyrad. The protocols and data presented in this guide provide a solid foundation for researchers and developers working in this field.
References
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MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link] [Accessed: Jan 22, 2026].
- Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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PubChem. (n.d.). This compound. Available at: [Link] [Accessed: Jan 22, 2026].
- Google Patents. (1973). Perfume compositions containing ethyl 2,4-dioxohexanoate.
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An In-depth Technical Guide to Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic intermediate in the synthesis of advanced agrochemicals and a scaffold of significant interest in medicinal chemistry. We will explore its chemical identity, elucidate a robust synthetic pathway with mechanistic insights, detail methods for its structural characterization, and discuss its current and potential applications. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this valuable compound.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The pyrazole nucleus is a privileged scaffold, meaning it frequently appears in biologically active compounds and approved drugs.[3] Its structural features—including hydrogen bond donors and acceptors, and a rigid, planar geometry—allow it to interact with a wide array of biological targets with high specificity.
Derivatives of pyrazole are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant properties.[1][3][4] This versatility has cemented the pyrazole core as a critical building block for the discovery of new therapeutic agents.[5] this compound represents a specific, strategically substituted iteration of this scaffold, designed as a versatile intermediate for further chemical elaboration.
Compound Profile: this compound
A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section outlines the key identifiers and physicochemical properties of the title compound.
Chemical Identity
The structure and key identifiers for this compound are summarized below. The IUPAC name explicitly defines the substitution pattern on the pyrazole ring: an ethyl group at position 3, a methyl group on the nitrogen at position 1, and an ethyl carboxylate group at position 5.
| Identifier | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 128537-26-8 | [6] |
| Molecular Formula | C₉H₁₄N₂O₂ | [6] |
| Molecular Weight | 182.22 g/mol | [6] |
| Canonical SMILES | CCC1=NN(C(=C1)C(=O)OCC)C | [6] |
| Synonyms | 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester | [6] |
Physicochemical Properties (Computed)
The following properties are computed estimates from established chemical modeling algorithms, providing a baseline for experimental design.
| Property | Value | Source |
| XLogP3 | 1.6 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 4 | [6] |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted pyrazoles is a well-established field of organic chemistry.[7] The target molecule is efficiently prepared via a two-step process: (1) the formation of a pyrazole ring through cyclocondensation, followed by (2) selective N-methylation.
Overall Synthetic Scheme
The most logical and industrially relevant pathway involves the Knorr pyrazole synthesis followed by N-alkylation. The starting materials are ethyl 2,4-dioxohexanoate (a β-ketoester) and hydrazine, which react to form the pyrazole core. This intermediate is then methylated to yield the final product.
Caption: Two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
This procedure is based on the classic Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[7]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,4-dioxohexanoate (1 equiv.) and ethanol (EtOH, 3 mL per gram of ketoester).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 equiv.) to the solution. Add a catalytic amount of acetic acid (AcOH, ~0.1 equiv.).
-
Causality: The reaction is acid-catalyzed. The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield Ethyl 3-ethyl-1H-pyrazole-5-carboxylate as a solid.
Step 2: Synthesis of this compound
This step employs a green methylation strategy, using dimethyl carbonate as a safer alternative to toxic reagents like dimethyl sulfate.[8]
-
Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add the intermediate from Step 1 (1 equiv.), anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.), and diethylene glycol dimethyl ether as the solvent.[8]
-
Causality: Potassium carbonate is a base that deprotonates the pyrazole ring nitrogen (N-H), generating a nucleophilic pyrazolate anion required for the subsequent alkylation.
-
-
Reagent Addition: Add dimethyl carbonate (DMC, 1.2 equiv.) to the suspension.
-
Trustworthiness: Using a slight excess of DMC ensures complete methylation of the starting material. DMC is an environmentally benign reagent, with methanol and CO₂ as the primary byproducts.[8]
-
-
Reaction: Heat the mixture to reflux (approx. 160 °C) for 8-12 hours, monitoring by TLC.
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and potassium bicarbonate byproduct). Wash the salts with a small amount of ethyl acetate.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.[8]
Spectroscopic Characterization and Structural Elucidation
Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data, based on the compound's structure and analysis of similar molecules, are presented below.[9][10]
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.6 (s, 1H, pyrazole C4-H), 4.3 (q, 2H, -OCH₂CH₃), 4.0 (s, 3H, N-CH₃), 2.7 (q, 2H, C3-CH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃), 1.3 (t, 3H, C3-CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (C=O), 148 (C3), 142 (C5), 108 (C4), 61 (-OCH₂), 38 (N-CH₃), 22 (C3-CH₂), 15 (-OCH₂CH₃), 14 (C3-CH₂CH₃) |
| FT-IR (neat, cm⁻¹) | ~2980 (C-H aliphatic), ~1725 (C=O ester stretch), ~1550 (C=N stretch), ~1250 (C-O stretch) |
| Mass Spec (EI-MS) | m/z (%) = 182 [M]⁺, 153 [M-C₂H₅]⁺, 137 [M-OC₂H₅]⁺ |
-
Self-Validation: The ¹H NMR is particularly diagnostic. The presence of a singlet around 6.6 ppm confirms the single proton on the pyrazole ring. The singlet at ~4.0 ppm confirms the successful N-methylation. The two distinct quartets and two distinct triplets confirm the presence of two different ethyl groups (one on the ring and one in the ester) in the correct electronic environments. The integration of all peaks must correspond to the 14 protons in the structure.
Applications and Biological Significance
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules.[8]
Agrochemicals
This compound is a documented precursor in the preparation of potent acaricides (pesticides that target mites and ticks).[8] The specific substitution pattern is crucial for the biological activity of the final active ingredients, such as Tolfenpyrad and Tebufenpyrad, which function by inhibiting mitochondrial electron transport in target pests.
Medicinal Chemistry and Drug Discovery
While direct applications of this specific molecule are not widely published, its pyrazole carboxylate core is a highly sought-after scaffold in drug discovery. Pyrazole-containing molecules are known to act as inhibitors for a variety of enzymes, particularly kinases, which are critical targets in oncology and inflammation research.
The diagram below illustrates a conceptual signaling pathway where a hypothetical drug, derived from our title compound, could act as a kinase inhibitor to block a pro-inflammatory cascade.
Caption: Kinase inhibition in an inflammatory pathway.
The ethyl carboxylate group at the C5 position is particularly useful as a synthetic "handle." It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide variety of amides, providing a modular approach to building libraries of potential drug candidates for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.
Conclusion
This compound is a synthetically accessible and highly valuable chemical intermediate. Its straightforward, high-yield synthesis, which can incorporate green chemistry principles, makes it an attractive building block. While its primary established use is in the agrochemical sector, its underlying pyrazole carboxylate structure holds significant potential for the development of novel therapeutics. The functional handles on the molecule provide medicinal chemists with the versatility needed to explore new chemical space in the ongoing search for potent and selective bioactive agents.
References
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-
Al-Hourani, B. J., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(3), M996. [Link]
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Elguero, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(20), 6137. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. [Link]
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Bekhit, A. A., & Abdel-Aziem, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]
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A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2019). Open Journal of Organic Chemistry, 2(1). [Link]
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Physical properties of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
An In-Depth Technical Guide to the Physical Properties of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Introduction
This compound (CAS No. 128537-26-8) is a substituted pyrazole derivative. The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent structural motif in medicinal and agricultural chemistry.[1][2] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3][4] The physicochemical properties of this specific ester are critical for its application as a synthetic intermediate, influencing reaction kinetics, purification strategies, and formulation development.[5] This guide provides a comprehensive overview of the key physical properties of this compound, details the experimental methodologies for their determination, and explains the scientific principles underpinning these characterization techniques.
Physicochemical and Spectroscopic Data Summary
The fundamental physical and computed properties of this compound are summarized below. It is important to note that while some properties like molecular weight are exact, others such as melting and boiling points for this specific molecule are not widely published and are often predicted or inferred from closely related analogs.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 128537-26-8 | [6] |
| Molecular Formula | C₉H₁₄N₂O₂ | [6] |
| Molecular Weight | 182.22 g/mol | [6] |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Inferred from analogs |
| Melting Point | Not experimentally determined in cited literature. A related compound, Ethyl 3-methyl-1H-pyrazole-5-carboxylate, has a melting point of 80-84 °C.[7] | [7] |
| Boiling Point | Not experimentally determined in cited literature. A related chlorinated compound has a predicted boiling point of 339.5±42.0 °C.[8] | [8] |
| Density | Predicted: 1.40±0.1 g/cm³ | [8] |
| pKa | Predicted: 1.90±0.38 | [8] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Melting Point Determination
The melting point is a critical physical property that provides a primary indication of a compound's purity.[9] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range.
Causality Behind Experimental Choices
The capillary method is the standard for determining melting points in a research setting. It requires a minimal amount of sample and, when used with a calibrated apparatus, provides high precision. The sample is heated slowly (1-2°C per minute) as it approaches the expected melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate reading.
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, solid compound is finely powdered on a watch glass.[10]
-
Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[11]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[12]
-
Measurement:
-
An initial rapid heating is performed to determine an approximate melting range.
-
A second, careful determination is conducted with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
-
Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ – T₂.[9]
Workflow Visualization
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13] It is a key indicator of volatility and is influenced by molecular weight, structure, and the strength of intermolecular forces.[13]
Causality Behind Experimental Choices
For small sample volumes, the micro boiling point (or Siwoloboff) method is highly effective. It relies on observing the temperature at which the vapor pressure of the heated liquid just exceeds the atmospheric pressure, indicated by a steady stream of bubbles from an inverted capillary. The boiling point is precisely measured as the temperature at which the liquid re-enters the capillary upon cooling, signifying that the internal and external pressures are equal.[14]
Experimental Protocol: Micro Boiling Point Method
-
Apparatus Setup: A small test tube containing 0.5-1 mL of the liquid sample is attached to a thermometer. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[15]
-
Heating: The assembly is heated in a suitable bath (e.g., paraffin oil). The heating should be gradual and the bath stirred to ensure uniform temperature distribution.[13]
-
Observation: As the temperature rises, air trapped in the capillary will bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[14]
-
Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube.[14]
Workflow Visualization
Caption: Workflow for Micro Boiling Point Determination.
Solubility Profile
Solubility is governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[16] A systematic solubility analysis can reveal the presence of acidic or basic functional groups and provide information about molecular size.[17]
Causality Behind Experimental Choices
A hierarchical testing approach provides the most information. Water solubility is tested first to identify low-molecular-weight polar compounds. Subsequent tests in dilute acid (5% HCl) and dilute base (5% NaOH, 5% NaHCO₃) are used to identify basic and acidic functional groups, respectively. For instance, a basic nitrogen atom will be protonated by HCl, forming a water-soluble salt. An acidic functional group will be deprotonated by NaOH, also forming a soluble salt.[17]
Experimental Protocol: Qualitative Solubility Testing
-
General Procedure: In a small test tube, add approximately 25 mg of the compound to 0.75 mL of the solvent.[17]
-
Agitation: Shake the tube vigorously for 1-2 minutes.
-
Observation: Observe if the compound dissolves completely.
-
Solvent Sequence:
-
Water (H₂O): Tests for overall polarity and small molecule size.
-
5% Sodium Hydroxide (NaOH): Tests for acidic functional groups.
-
5% Sodium Bicarbonate (NaHCO₃): Tests for strongly acidic functional groups (e.g., carboxylic acids).
-
5% Hydrochloric Acid (HCl): Tests for basic functional groups (e.g., amines). The pyrazole nitrogens are weakly basic.[3]
-
Organic Solvents (e.g., Toluene, Acetone, Ethanol): Tests for solubility in non-polar and polar aprotic/protic organic media.
-
Workflow Visualization
Caption: Logical Flow for Solubility Classification.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the molecular structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[18] For this compound, specific signals are expected:
-
¹H NMR:
-
Ethyl Ester Group: A quartet (~4.3 ppm) for the -OCH₂- protons and a triplet (~1.3 ppm) for the -CH₃ protons.[19]
-
3-Ethyl Group: A quartet (~2.7 ppm) for the ring-CH₂- protons and a triplet (~1.2 ppm) for the -CH₃ protons.
-
1-Methyl Group: A singlet (~3.8 ppm) for the N-CH₃ protons.
-
Pyrazole Ring Proton: A singlet (~6.5 ppm) for the C4-H proton.[19]
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the 160-170 ppm region.[20]
-
Pyrazole Ring Carbons: Signals typically appear between 105-150 ppm.
-
Alkyl Carbons: Signals for the ethyl and methyl groups will appear in the upfield region (10-60 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[21]
-
~1720 cm⁻¹: A strong absorption due to the C=O (ester) stretching vibration.[21]
-
~2900-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.[22]
-
~1100-1300 cm⁻¹: C-O stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[23]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (182.22) should be observed.
-
Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, or cleavage of the ethyl group at position 3.
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International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]
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MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]
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ACS Publications. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Available at: [Link]
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University of Technology. (2021). Experimental No. (2) Boiling Point. Available at: [Link]
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Thompson Rivers University. (2023). Solubility of Organic Compounds. Available at: [Link]
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ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Available at: [Link]
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Foreword: The Enduring Relevance of the Pyrazole Scaffold
An In-Depth Technical Guide to the Synthesis of Pyrazole-5-Carboxylates
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to modulate biological activity have cemented its role in a wide array of therapeutics.[2][3] From the potent anti-inflammatory action of Celecoxib to novel anticancer agents, the pyrazole core is a cornerstone of modern drug design.[4] This guide focuses specifically on the synthesis of pyrazole-5-carboxylates, a critical subclass that serves as a versatile synthetic intermediate for introducing further molecular complexity, most commonly through amide bond formation. Understanding the synthesis of this key building block is fundamental for researchers in drug discovery, agrochemicals, and materials science.[1][4]
This document provides a field-proven perspective on the core synthetic strategies, emphasizing not just the procedural steps but the underlying chemical logic that governs reaction outcomes and informs methodological choices.
Core Synthetic Strategies: A Mechanistic Approach
The construction of the pyrazole-5-carboxylate core can be approached through several robust synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. We will explore the two most prevalent and reliable strategies: the Knorr Pyrazole Synthesis and the Huisgen 1,3-Dipolar Cycloaddition.
The Knorr Pyrazole Synthesis: The Classic Condensation Route
First reported by Ludwig Knorr in 1883, this reaction remains one of the most dependable and widely used methods for pyrazole synthesis.[5][6] The core principle involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7] For the specific synthesis of pyrazole-5-carboxylates, the ideal dicarbonyl precursor is a 2,4-diketocarboxylic ester or a β-ketoester.[8]
Causality and Mechanistic Insight: The reaction's success is driven by a thermodynamically favorable cyclization-dehydration sequence that results in the formation of a stable aromatic pyrazole ring.[6] The mechanism proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups to form a hydrazone intermediate.[7] Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the pyrazole product.[7] When using an unsymmetrical dicarbonyl, such as a β-ketoester, the regioselectivity is governed by the relative reactivity of the two carbonyl groups; the more electrophilic ketone is typically attacked first by the more nucleophilic nitrogen of the hydrazine.
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Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate: A Comprehensive Technical Guide for Chemical Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. This pyrazole derivative is a key intermediate in the synthesis of potent acaricides, highlighting its significance in agrochemical and medicinal chemistry.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole scaffolds are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging biological activities.[1] Their derivatives have been extensively explored for applications in pharmaceuticals and agriculture, demonstrating activities such as anti-inflammatory, analgesic, and insecticidal properties. This compound (CAS No. 128537-26-8) emerges as a pivotal building block, particularly as a direct precursor to commercially important acaricides like Tolfenpyrad and Tebufenpyrad.[2] Understanding its synthesis and chemical behavior is therefore crucial for the development of new active pharmaceutical ingredients and agrochemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | PubChem[3] |
| Molecular Weight | 182.22 g/mol | PubChem[3] |
| CAS Number | 128537-26-8 | PubChem[3] |
| Appearance | Predicted: Solid | --- |
| Boiling Point | Predicted: 286.3±28.0 °C | ChemBK[4] |
| Density | Predicted: 1.10±0.1 g/cm³ | ChemBK[4] |
Synthesis of this compound
The primary and most industrially relevant synthesis of the title compound involves the N-methylation of its precursor, ethyl 3-ethyl-1H-pyrazole-5-carboxylate. This transformation is critical as the methylation of the pyrazole nitrogen is a key step in building the core structure of several active compounds. Two effective methods for this methylation are detailed below, offering flexibility in reagent choice and reaction conditions.
Method A: Methylation using Dimethyl Carbonate with a Strong Base
This method, adapted from patent literature, employs dimethyl carbonate as a green methylating agent in the presence of a strong base like sodium hydride.[5] Dimethyl carbonate is a less toxic alternative to traditional methylating agents like dimethyl sulfate.
Reaction Scheme:
Figure 1: Synthesis via methylation with Dimethyl Carbonate and NaH.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 3-ethyl-5-pyrazolecarboxylate in dimethylformamide (DMF), add a catalytic amount of 60% sodium hydride (NaH) (10-50 mol% relative to the starting pyrazole).[5]
-
Addition of Methylating Agent: Add dimethyl carbonate to the reaction mixture. The molar ratio of dimethyl carbonate to the starting pyrazole should be in the range of 3:1 to 8:1.[5]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-140°C and maintain for 4 hours.[5]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature. The product is then isolated and purified using standard techniques such as extraction and distillation.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the pyrazole nitrogen, forming the highly nucleophilic pyrazole anion. This anion then readily attacks the electrophilic methyl group of dimethyl carbonate.
-
Dimethyl Carbonate (DMC): Serves as an environmentally benign methylating agent. The large excess of DMC ensures the reaction goes to completion.
-
Dimethylformamide (DMF): A polar aprotic solvent is ideal for this type of reaction as it can dissolve the reactants and stabilize the intermediate anionic species without interfering with the reaction.
-
Elevated Temperature: The reaction requires heating to overcome the activation energy for the methylation process.
Method B: Methylation using Dimethyl Carbonate with Potassium Carbonate
An alternative, milder approach utilizes potassium carbonate as the base. This method is also described in the patent literature and may be preferable in situations where handling sodium hydride is a concern.[6]
Reaction Scheme:
Figure 2: Synthesis via methylation with Dimethyl Carbonate and K2CO3.
Experimental Protocol:
-
Reaction Setup: In a pressure-rated autoclave under a nitrogen atmosphere, charge ethyl 3-ethyl-5-pyrazolecarboxylate, dimethyl carbonate, and potassium carbonate.[6] The molar ratio of the pyrazole, dimethyl carbonate, and potassium carbonate is approximately 1:(5-7):(1-1.5).[6]
-
Reaction Conditions: Heat the sealed autoclave to a temperature between 100-150°C for 8 to 12 hours.[6] The pressure during the reaction will be in the range of 0.5-1.1 MPa.[6]
-
Work-up and Purification: After cooling the reactor to room temperature (15-25°C), the solid salts are filtered off. The excess dimethyl carbonate is removed by distillation, and the crude product is purified by vacuum distillation to yield the final product with a purity of over 95.3% and a yield exceeding 82.53%.[2]
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A weaker base than NaH, it is still sufficient to facilitate the deprotonation of the pyrazole, especially at elevated temperatures. Its solid nature can sometimes lead to heterogeneous reaction conditions, necessitating efficient stirring.
-
Autoclave (Pressure Vessel): The reaction is performed at elevated temperatures, which increases the vapor pressure of the solvent and reactants. An autoclave is necessary to safely contain this pressure.
-
Nitrogen Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture at high temperatures.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~ 6.6 (s, 1H, pyrazole-H), 4.3 (q, 2H, OCH₂CH₃), 4.0 (s, 3H, N-CH₃), 2.7 (q, 2H, pyrazole-CH₂CH₃), 1.4 (t, 3H, OCH₂CH₃), 1.2 (t, 3H, pyrazole-CH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~ 162 (C=O), 148 (pyrazole-C), 140 (pyrazole-C), 110 (pyrazole-CH), 61 (OCH₂), 38 (N-CH₃), 20 (pyrazole-CH₂), 14 (OCH₂CH₃), 13 (pyrazole-CH₂CH₃) |
| IR (cm⁻¹) | ~ 2980 (C-H stretch), ~ 1720 (C=O stretch, ester), ~ 1570 (C=N stretch, pyrazole ring) |
| Mass Spec (EI) | m/z = 182 [M]⁺, fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃, and ethyl groups. |
Biological Activity and Applications in Drug and Agrochemical Development
While direct biological studies on this compound are scarce, its primary significance lies in its role as a key intermediate for the synthesis of potent acaricides, Tolfenpyrad and Tebufenpyrad.[2] The biological activity of these end-products provides a strong rationale for the importance of their precursor.
Both Tolfenpyrad and Tebufenpyrad function as inhibitors of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[7][8] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cellular death in the target pests.[8]
Figure 3: Mechanism of action of Tolfenpyrad and Tebufenpyrad.
This mechanism of action is highly effective against a broad spectrum of mite and insect pests, affecting all life stages from eggs to adults.[7] The development of synthetic routes to this compound is therefore of high interest to the agrochemical industry for the production of these vital crop protection agents.
Furthermore, the pyrazole carboxylate moiety is a versatile scaffold that can be further functionalized to explore novel chemical space for drug discovery. The ester group can be readily converted to amides, hydrazides, or other functional groups, opening avenues for the synthesis of libraries of compounds for screening against various biological targets.
Conclusion and Future Outlook
This compound is a molecule of significant synthetic utility, particularly in the agrochemical sector. The synthetic protocols outlined in this guide, utilizing greener reagents like dimethyl carbonate, offer efficient and scalable methods for its production. While direct biological data on this intermediate is limited, its established role as a precursor to potent mitochondrial complex I inhibitors underscores its importance. Future research could focus on the direct biological screening of this and related pyrazole carboxylates, as well as the development of novel derivatives for applications in both medicine and agriculture. The continued exploration of the chemical space around this pyrazole core holds promise for the discovery of new bioactive molecules.
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
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Tebufenpyrad - Wikipedia. Available at: [Link]
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TOLFENPYRAD - World Health Organization (WHO). Available at: [Link]
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This compound | C9H14N2O2 - PubChem. Available at: [Link]
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-
1H-Pyrazole-5-carboxylic acid, 3-ethyl-1-methyl-, ethyl ester - ChemBK. Available at: [Link]
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(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]
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Methodological & Application
Synthesis of pyrazole-5-carboxamide from Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Application Note & Synthetic Protocol
Topic: High-Fidelity Synthesis of 3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide from its Ethyl Ester Precursor
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole-5-Carboxamide Scaffold in Modern Drug Discovery
The 1H-pyrazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active agents.[1] Molecules incorporating this moiety have demonstrated a vast range of pharmacological activities, including potent anti-inflammatory, anticancer, and enzyme-inhibiting properties.[2][3][4] The precise and efficient synthesis of these compounds is therefore of critical importance for the development of new therapeutics.
This document provides a comprehensive, field-tested guide for the conversion of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate to its corresponding primary amide, 3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide. We present a robust, two-step synthetic strategy that prioritizes yield, purity, and scalability. This method involves an initial saponification of the ester to the carboxylic acid intermediate, followed by activation and amidation. Each step is explained with mechanistic insights and practical considerations to ensure reproducibility and success.
Strategic Overview: Selecting the Optimal Synthetic Pathway
Two primary pathways can be envisioned for this transformation:
-
Two-Step Saponification-Amidation Sequence (Recommended): This classic and highly reliable approach involves the hydrolysis of the starting ester to the corresponding carboxylic acid, which is then activated (e.g., as an acyl chloride) and subsequently reacted with an ammonia source. This method offers superior control, generally higher yields, and easier purification of the intermediate and final product. The synthesis of the drug Sildenafil, for instance, employs a similar hydrolysis and amidation sequence on a pyrazole ester core.[5]
-
One-Step Direct Aminolysis: This method involves the direct reaction of the ester with a high concentration of ammonia. While appearing more atom-economical, this reaction often requires harsh conditions (high temperature and pressure) and can be sluggish, leading to incomplete conversion and challenging purifications.[6]
For its reliability and scalability, this guide will focus on the two-step methodology.
Logical Workflow: From Ester to Amide
The selected pathway is a sequential process designed for maximal efficiency and product purity. The workflow ensures that each step yields a clean product, which is crucial for the success of the subsequent transformation.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
This initial step converts the chemically stable ethyl ester into the more reactive carboxylic acid via base-catalyzed hydrolysis, a process also known as saponification.[7]
Reaction Scheme
Mechanistic Insight: Saponification
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as a leaving group.[8][9] An irreversible acid-base reaction between the newly formed carboxylic acid and the strong base ethoxide drives the reaction to completion. The final carboxylate salt is then protonated during the acidic workup to yield the desired carboxylic acid.
Protocol 1: Ester Hydrolysis
Materials & Reagents
| Reagent | MW ( g/mol ) | Molarity | Equivalents | Amount |
| This compound[10] | 182.22 | - | 1.0 | 10.0 g |
| Sodium Hydroxide (NaOH) | 40.00 | - | 2.5 | 5.49 g |
| Ethanol (EtOH) | 46.07 | - | - | 100 mL |
| Deionized Water | 18.02 | - | - | 50 mL |
| Hydrochloric Acid (HCl), concentrated | 36.46 | ~12 M | - | As needed |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~200 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | As needed |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 54.9 mmol).
-
Reagent Addition: Add ethanol (100 mL) and a solution of sodium hydroxide (5.49 g, 137.2 mmol) dissolved in deionized water (50 mL).
-
Application Scientist's Note: Using a mixture of ethanol and water ensures the miscibility of both the organic ester and the aqueous base, creating a homogeneous reaction environment for efficient hydrolysis. A molar excess of NaOH (2.5 equivalents) is used to drive the reaction to completion.
-
-
Heating: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.
-
Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification (Workup): Transfer the remaining aqueous solution to a 500 mL beaker and cool in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2. A white precipitate of the carboxylic acid will form.
-
Causality Note: Acidification is a critical step to protonate the sodium carboxylate salt, rendering the carboxylic acid neutral and insoluble in the aqueous medium, thus allowing for its isolation.
-
-
Isolation: Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL) to remove residual salts.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically of high purity (>95%) and can be used in the next step without further purification. Expected yield: 7.8 - 8.2 g (92-97%).
Characterization of Intermediate:
-
¹H NMR: Expect the disappearance of the ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
IR (cm⁻¹): Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.
Part 2: Synthesis of 3-Ethyl-1-methyl-1H-pyrazole-5-carboxamide
This step converts the carboxylic acid intermediate into the target primary amide. The protocol involves the formation of a highly reactive acyl chloride intermediate, which readily reacts with ammonium hydroxide.[4][11]
Reaction Scheme
Protocol 2: Acyl Chloride Formation and Amidation
Materials & Reagents
| Reagent | MW ( g/mol ) | Molarity | Equivalents | Amount |
| 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 154.17 | - | 1.0 | 7.5 g |
| Thionyl Chloride (SOCl₂) | 118.97 | - | 1.5 | 5.1 mL (73.0 mmol) |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - | 100 mL |
| Ammonium Hydroxide (NH₄OH), 28-30% solution | 35.04 | ~15 M | 5.0 | ~16.3 mL |
Procedure
-
Acyl Chloride Formation: To a 250 mL round-bottom flask under a nitrogen atmosphere, add the carboxylic acid intermediate (7.5 g, 48.6 mmol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (5.1 mL, 73.0 mmol) dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is a light-yellow solid/oil and should be used immediately in the next step.
-
Application Scientist's Note: Acyl chlorides are highly moisture-sensitive. It is critical to use the crude product immediately and without exposure to atmospheric moisture to prevent hydrolysis back to the carboxylic acid.
-
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a cooled (0 °C) solution of ammonium hydroxide (~16.3 mL, ~243 mmol) in 50 mL of deionized water.
-
Add the acyl chloride solution dropwise via an addition funnel to the vigorously stirred ammonium hydroxide solution over 30 minutes, maintaining the temperature at 0 °C. A white precipitate will form.
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Isolation (Workup): Collect the white solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Purification & Drying: The product is often pure enough after filtration. If needed, it can be recrystallized from an ethanol/water mixture. Dry the final product in a vacuum oven at 50-60 °C. Expected yield: 6.5 - 7.0 g (87-94% over two steps).
Characterization of Final Product
The structure of the final product should be confirmed by standard analytical techniques.[17][18]
Data Presentation: Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the pyrazole ring proton, the N-methyl group, the ethyl group (quartet and triplet), and two broad singlets for the -CONH₂ protons (typically between 5.5-7.5 ppm). |
| ¹³C NMR | Signals for the pyrazole ring carbons, the N-methyl and ethyl group carbons, and a downfield signal for the amide carbonyl carbon (typically >160 ppm). |
| IR (cm⁻¹) | Two N-H stretching bands (amide) around 3150-3400 cm⁻¹, a strong C=O stretch (Amide I band) around 1650-1680 cm⁻¹, and an N-H bend (Amide II band) around 1600-1640 cm⁻¹. |
| Mass Spec | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₇H₁₁N₃O (154.10 g/mol ). |
References
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(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.
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Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed. Available at: [Link]
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Sildenafil - Wikipedia. Available at: [Link]
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This compound | C9H14N2O2 - PubChem. Available at: [Link]
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Full article: Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Available at: [Link]
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
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Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]
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(PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Available at: [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
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Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed. Available at: [Link]
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Ammonium Hydroxide - Hazardous Substance Fact Sheet. Available at: [Link]
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Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing). Available at: [Link]
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Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]
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hydrolysis of esters - Chemguide. Available at: [Link]
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What are four safety precautions you should take when working with sodium hydroxide? Available at: [Link]
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Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF - ResearchGate. Available at: [Link]
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Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience. Available at: [Link]
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Safety Precautions For Workers Who Handle Ammonia - GDS Corp. Available at: [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Available at: [Link]
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Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. Available at: [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]
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2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C-H Amidation and Sulfonamidation - PubMed. Available at: [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]
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Ester Hydrolysis with H 2 SO 4 - BYJU'S. Available at: [Link]
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Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. Available at: [Link]
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Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
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1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. Available at: [Link]
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How to Protect Workers from Ammonia Exposure - International Enviroguard. Available at: [Link]
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Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH. Available at: [Link]
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Ch20: Hydrolysis of Esters - University of Calgary. Available at: [Link]
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Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | ||| Bangladesh Journal of Pharmacology |||. Available at: [Link]
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the preparation of amides - Chemguide. Available at: [Link]
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Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. Available at: [Link]
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Application Notes and Protocols for the Utilization of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in Agrochemical Synthesis
Introduction: The Pyrazole Core as a Privileged Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, renowned for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] A multitude of commercial pesticides, including fungicides, insecticides, and herbicides, incorporate this privileged heterocyclic scaffold.[1] Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate emerges as a pivotal starting material and key intermediate in the synthesis of a range of potent agrochemical active ingredients. Its specific substitution pattern, featuring ethyl and methyl groups on the pyrazole ring, provides a foundation for the construction of highly efficacious molecules.
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry. The focus is to provide not only detailed synthetic protocols but also the underlying scientific rationale for the use of this compound as a strategic building block. We will delve into its chemical properties, its transformation into advanced intermediates, and its ultimate incorporation into final agrochemical products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and scale-up. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | [3] |
| Molecular Weight | 182.22 g/mol | [3] |
| CAS Number | 128537-26-8 | [3] |
| Appearance | Light yellow oily liquid | [4] |
| IUPAC Name | ethyl 3-ethyl-1-methylpyrazole-5-carboxylate | [3] |
| SMILES | CCC1=NN(C(=C1)C(=O)OCC)C | [3] |
Synthetic Pathways and Protocols
The strategic value of this compound lies in its reactivity, allowing for key transformations to build molecular complexity. A critical step in the synthesis of many pyrazole-based agrochemicals is the introduction of a halogen atom at the 4-position of the pyrazole ring. This section provides a detailed protocol for the chlorination of this compound to yield Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, a key intermediate for acaricides like Tebufenpyrad and Tolfenpyrad.[5]
Protocol 1: Chlorination of this compound
This protocol is adapted from methodologies described in patent literature, emphasizing a safer and more environmentally conscious approach by avoiding harsh chlorinating agents like sulfuryl chloride.[5][6] The rationale for using hydrogen peroxide and hydrochloric acid is to generate in situ the chlorinating species, which offers better control and reduces the formation of hazardous byproducts.[5]
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (35-40%)
-
Hydrogen Peroxide (30-40%)
-
Dichloroethane
-
5% Sodium Sulfite solution
-
5% Sodium Carbonate solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a four-necked flask, charge this compound (1 molar equivalent), dichloroethane (11-14 molar equivalents), and concentrated hydrochloric acid (1-1.5 molar equivalents).[5]
-
Addition of Oxidant: While stirring the mixture at 20-30°C, slowly add hydrogen peroxide (1.1-1.6 molar equivalents) dropwise using a dropping funnel.[5] Maintain the temperature within this range during the addition.
-
Initial Reaction Phase: After the complete addition of hydrogen peroxide, continue stirring the reaction mixture at 20-30°C for 1-2 hours.[5]
-
Heating and Reaction Completion: Gradually heat the reaction mixture to 50-70°C and maintain this temperature for 5-7 hours to ensure the completion of the chlorination.[5]
-
Work-up and Purification:
-
Cool the reaction mixture to 20-30°C and transfer it to a separatory funnel.[5]
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer sequentially with a 4-6% sodium sulfite solution, a 4-6% sodium carbonate solution, and water.[5]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.[5]
-
Causality Behind Experimental Choices:
-
The use of dichloroethane as a solvent is due to its inertness under the reaction conditions and its ability to dissolve the starting material and product.
-
The initial low-temperature addition of hydrogen peroxide allows for controlled initiation of the reaction, preventing potential exotherms.
-
Heating the reaction mixture drives the chlorination to completion.
-
The aqueous work-up with sodium sulfite is to quench any unreacted oxidizing agents, while the sodium carbonate wash neutralizes any remaining acid.
Protocol 2: Saponification and Amide Coupling to Form a Pyrazole Carboxamide Fungicide
The resulting Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a versatile intermediate. To synthesize a final agrochemical, such as a pyrazole carboxamide fungicide, the ester group is typically hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with a desired amine.
Part A: Saponification to 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
Materials and Equipment:
-
Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (for acidification)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: Dissolve Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Hydrolysis: Add a stoichiometric excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 with hydrochloric acid.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.[7]
Part B: Amide Coupling
Materials and Equipment:
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
An appropriate amine
-
A suitable aprotic solvent (e.g., Dichloromethane, Toluene)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
Acid Chloride Formation: Suspend 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid in a suitable anhydrous solvent. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride.[8] Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases. Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.[8]
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous aprotic solvent. In a separate flask, dissolve the desired amine and a non-nucleophilic base in the same solvent. Cool the amine solution to 0°C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over a suitable drying agent, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final pyrazole carboxamide agrochemical.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pyrazole-based agrochemicals. Its strategic importance is underscored by its role as a precursor to key intermediates for the production of commercially significant pesticides. The protocols detailed in these application notes provide a practical framework for the synthesis and derivatization of this compound. By understanding the underlying chemical principles and experimental nuances, researchers and process chemists can effectively leverage this starting material to develop novel and efficacious crop protection solutions.
References
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem.
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxyl
- CN106008348A - Method for synthesizing pyraclostrobin intermediate.
- CN110105287B - Synthesis process of pyraclostrobin.
- CN104705327A - Pyrazole fungicide composition.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides | Journal of Agricultural and Food Chemistry.
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Biochemical Reagent. MedChemExpress.
- Synthesis technology of pyraclostrobin (2016)
- (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
- CN106008347A - Synthesis technology of pyraclostrobin.
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. SciSpace.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl
- Development and Validation of Pyraclostrobin in its Formul
- 128537-47-3, 4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER Formula. ECHEMI.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
- 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. Chem-Impex.
- Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. IJSRP.
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Application Note: Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate as a Pivotal Building Block for Advanced SDHI Fungicides
This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. We will explore its synthesis, physicochemical properties, and its application as a core structural motif in the development of potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The protocols herein are designed to be self-validating, with causal explanations for experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Rise of Pyrazole Carboxamides in Crop Protection
The pyrazole carboxamide class of compounds has become indispensable in modern agriculture for managing a wide spectrum of fungal pathogens.[1][2] Their prominence is largely due to their specific and highly effective mode of action as Succinate Dehydrogenase Inhibitors (SDHIs).[3] These fungicides target Complex II of the mitochondrial respiratory chain, a universally conserved enzyme essential for fungal cellular respiration.[4] By inhibiting this complex, SDHIs effectively halt ATP production, leading to the cessation of fungal growth and eventual cell death.
The molecular scaffold of these fungicides is critical to their efficacy. A key component is the pyrazole carboxylic acid moiety, which anchors the molecule within the active site of the succinate dehydrogenase enzyme. This compound is a versatile and strategically important building block for creating novel pyrazole carboxamide derivatives, offering a robust foundation for the synthesis of next-generation fungicides.[5][6]
Physicochemical Profile: this compound
Understanding the properties of this key intermediate is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 128537-26-8 | [7] |
| Molecular Formula | C₉H₁₄N₂O₂ | [7] |
| Molecular Weight | 182.22 g/mol | [7] |
| IUPAC Name | ethyl 3-ethyl-1-methylpyrazole-5-carboxylate | [7] |
| SMILES | CCC1=NN(C(=C1)C(=O)OCC)C | [7] |
| Appearance | (Expected) Liquid or low-melting solid | General Chemical Knowledge |
Synthesis Protocol: this compound
The synthesis of the title compound can be achieved through the N-methylation of its precursor, ethyl 3-ethyl-1H-pyrazole-5-carboxylate. Modern synthetic approaches favor environmentally benign reagents over highly toxic traditional methylating agents like dimethyl sulfate.
Rationale for Reagent Selection: This protocol utilizes dimethyl carbonate as a "green" methylating agent. Unlike the highly toxic and corrosive alternatives such as dimethyl sulfate or methyl halides, dimethyl carbonate is less hazardous and produces less toxic by-products, reducing environmental impact and improving operator safety.[8] Potassium carbonate is used as a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the methylating agent.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Preparation: Charge a dry autoclave reactor with ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 eq), dimethyl carbonate (1.2 eq), potassium carbonate (1.5 eq), and diethylene glycol dimethyl ether as the solvent.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere, preventing side reactions.
-
Reaction: Seal the autoclave and heat the mixture to 120°C with constant stirring. Maintain this temperature for 10 hours, monitoring the reaction's progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature (15-25°C). Filter the mixture to remove the solid potassium carbonate and other inorganic salts.[8]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the high-boiling point solvent.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid. A yield of over 82% with a purity of >95% can be expected.[8]
Application Protocol: Synthesis of a Pyrazole Carboxamide Fungicide
This section details the conversion of this compound into a representative pyrazole carboxamide fungicide. The process involves three key transformations: saponification of the ester, conversion to an acid chloride, and final amide coupling.
Caption: Inhibition of the fungal respiratory chain by a pyrazole carboxamide fungicide.
The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, physically blocking the transfer of electrons from succinate to ubiquinone. This disruption halts the entire electron transport chain, preventing the generation of the proton gradient necessary for ATP synthesis and leading to rapid depletion of cellular energy.
References
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . MDPI. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module . PubMed. [Link]
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This compound | C9H14N2O2 . PubChem. [Link]
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Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents . ResearchGate. [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate . ResearchGate. [Link]
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Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives . Chinese Journal of Chemistry. [Link]
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Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate . PubMed. [Link]
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Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture . Royalchem. [Link]
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Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani . PubMed. [Link]
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SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex . PubMed. [Link]
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Application Notes and Protocols for the Regioselective Methylation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for the N-methylation of ethyl 3-ethyl-1H-pyrazole-5-carboxylate, a key transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. We present a detailed, field-proven protocol emphasizing a green chemistry approach using dimethyl carbonate. The guide delves into the mechanistic principles governing regioselectivity, offers step-by-step experimental instructions, and provides robust methods for product characterization and troubleshooting. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for pyrazole N-alkylation.
Introduction: The Significance of N-Methylated Pyrazoles
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of these molecules. N-methylation, specifically, can enhance metabolic stability, improve cell permeability, and modulate binding affinity to biological targets.
However, the N-alkylation of unsymmetrically substituted pyrazoles, such as ethyl 3-ethyl-1H-pyrazole-5-carboxylate, presents a significant synthetic challenge: regioselectivity.[2][3] The presence of two reactive nitrogen atoms in the pyrazole ring can lead to the formation of two distinct regioisomers (N1 and N2 alkylation), complicating purification and reducing the yield of the desired product.[2][3]
This guide provides a robust and high-yield protocol for the methylation of ethyl 3-ethyl-1H-pyrazole-5-carboxylate, leveraging a modern, environmentally conscious approach that addresses the challenge of regioselectivity.
Mechanistic Insights: Controlling Regioselectivity in Pyrazole Methylation
The N-alkylation of a pyrazole proceeds via a two-step mechanism:
-
Deprotonation: The acidic N-H proton of the pyrazole ring is removed by a base to form a nucleophilic pyrazolate anion. The negative charge is delocalized across both nitrogen atoms.
-
Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic methylating agent in an SN2 reaction to form the N-methylated product.
The choice of base, solvent, and methylating agent significantly influences the outcome, particularly the ratio of N1 to N2 isomers. In the case of ethyl 3-ethyl-1H-pyrazole-5-carboxylate, the substituents at positions 3 (ethyl) and 5 (ethyl carboxylate) exert steric and electronic effects that direct the methylation. Generally, alkylation at the N1 position is sterically favored as it is adjacent to the less hindered C5 position.
This protocol utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete and rapid deprotonation of the pyrazole.[4] The resulting pyrazolate anion then reacts with dimethyl carbonate (DMC), which serves as an environmentally benign methylating agent, replacing traditional toxic reagents like dimethyl sulfate or methyl iodide.[4][5] The reaction principle involves the strong basicity of sodium hydride first reacting with ethyl 3-ethyl-5-pyrazolecarboxylate to generate a pyrazole anion with strong nucleophilicity, which then reacts with dimethyl carbonate to generate the methylated product.[4]
Reaction Mechanism Diagram
Caption: Figure 2: Experimental Workflow.
Characterization and Data Analysis
The successful synthesis of ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate should be confirmed using standard analytical techniques.
-
Appearance: Pale yellow oily liquid. [4]* Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure and, importantly, the regiochemistry of methylation. For the expected N1-methyl isomer, a distinct singlet corresponding to the N-CH₃ group will appear around 3.8-4.1 ppm. The absence of a broad N-H peak confirms the reaction's completion. 2D NMR techniques like NOESY can unambiguously confirm the isomer by showing spatial correlation between the N-methyl protons and the C5-ester's ethyl group protons. [1]* Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the N-H stretching band (typically ~3100-3300 cm⁻¹) from the starting material and the presence of a strong C=O stretch for the ester group (~1720 cm⁻¹). [4]* Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak [M+H]⁺ for the product.
Expected Analytical Data Summary
| Property | Expected Value (for N1-isomer) |
| Yield | ~90% [4] |
| Appearance | Pale yellow oil [4] |
| ¹H NMR (CDCl₃) | δ ~4.3 (q, 2H, OCH₂), ~4.0 (s, 3H, NCH₃), ~2.7 (q, 2H, ArCH₂), ~1.4 (t, 3H, OCH₂CH₃), ~1.2 (t, 3H, ArCH₂CH₃), ~6.5 (s, 1H, pyrazole-H) |
| IR (cm⁻¹) | ~2980 (C-H), ~1725 (C=O, ester), ~1540 (C=N) [4] |
| MS (ESI+) | m/z = 183.11 [M+H]⁺ |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive NaH (due to moisture exposure).2. Insufficient heating or reaction time.3. "Wet" solvents or glassware quenching the base. | 1. Use fresh, unopened NaH or wash the dispersion with dry hexanes before use.2. Ensure the internal reaction temperature reaches 120°C and monitor by TLC.3. Ensure all glassware is oven-dried and use anhydrous grade solvents. |
| Incomplete Reaction | 1. Insufficient base.2. Reaction time too short. | 1. While the protocol uses a catalytic amount of NaH, a stoichiometric amount (1.1 eq) can be used if incomplete deprotonation is suspected.2. Extend reaction time and monitor by TLC. |
| Mixture of Regioisomers | 1. Reaction conditions favoring the N2 isomer.2. Steric hindrance is not sufficient to completely block N2 attack. | 1. The described protocol is optimized for the N1 isomer. Lower temperatures might affect selectivity.2. If significant amounts of the N2 isomer form, purification by column chromatography may be necessary. Recent literature also describes advanced methods using sterically bulky masked methylating agents for higher selectivity. [2][6][7] |
| Difficult Purification | 1. Residual DMF in the final product.2. Product decomposition during distillation. | 1. Ensure thorough washing during work-up. DMF can be removed by azeotropic distillation with heptane or by extensive high-vacuum drying.2. Use a short-path distillation apparatus and ensure the vacuum is stable to keep the boiling temperature as low as possible. |
Conclusion
This application note details an efficient, high-yielding, and regioselective protocol for the N-methylation of ethyl 3-ethyl-1H-pyrazole-5-carboxylate. By employing sodium hydride as a base and the green methylating agent dimethyl carbonate, this method provides a practical and scalable route to a valuable synthetic intermediate while minimizing the use of toxic reagents. The provided guidelines for reaction execution, characterization, and troubleshooting should enable researchers to successfully implement this important transformation in their synthetic workflows.
References
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Di Mola, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
- Wang, Y. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents (CN103508959A).
-
O'Brien, Z. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
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Yakimovich, S. I., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
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Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
O'Brien, Z. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]
-
O'Brien, Z. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]
-
O'Brien, Z. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]
- Zhang, J. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents (CN106187894A).
-
O'Brien, Z. J., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]
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Application Notes and Protocols for Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry
Foreword: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[3] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] This broad utility stems from the pyrazole ring's capacity to serve as a bioisosteric replacement for other functional groups and its ability to form key hydrogen bonds and hydrophobic interactions with biological targets.[3] Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate represents a fundamental embodiment of this privileged scaffold, offering multiple points for synthetic elaboration and diversification in the pursuit of novel therapeutic agents. This document provides a comprehensive guide for researchers on the potential applications and investigational protocols for this compound in a medicinal chemistry context.
Physicochemical Properties and Synthesis Overview
This compound (C9H14N2O2) is a substituted pyrazole with a molecular weight of 182.22 g/mol .[6] Its structure features key pharmacophoric elements: a pyrazole core, an ethyl group at the 3-position, a methyl group at the N1-position, and an ethyl carboxylate at the 5-position. These substituents influence the molecule's steric and electronic properties, which are critical for its interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H14N2O2 | PubChem |
| Molecular Weight | 182.22 g/mol | [6] |
| XLogP3-AA | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Data sourced from PubChem CID 15131401.[6]
The synthesis of substituted pyrazole carboxylates is well-established in the chemical literature. A general and robust method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route would involve the reaction of a β-keto ester with methylhydrazine. The ethyl group at the 3-position would originate from the appropriate choice of the starting β-keto ester. Subsequent N-methylation, if not achieved directly with methylhydrazine, can be performed as a separate step.
Potential Applications in Medicinal Chemistry
While specific biological activity for this compound is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has shown significant promise in several therapeutic areas. This compound serves as an excellent starting point or fragment for the development of potent and selective inhibitors for various drug targets.
Kinase Inhibition: A Prominent Role for the Pyrazole Scaffold
Protein kinases are a major class of drug targets in oncology and inflammatory diseases.[3] The pyrazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif, mimicking the adenine region of ATP.[3]
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer. Several pyrazole-based molecules have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[1][7][8] The structural features of this compound provide a foundation for designing novel CDK inhibitors. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore interactions with the ribose-phosphate binding region of the ATP pocket.
-
Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling pathway is crucial in cell proliferation, differentiation, and stress responses. Its aberrant activation is implicated in numerous cancers and inflammatory conditions.[9] Pyrazole-containing compounds have been successfully developed as inhibitors of key kinases in this pathway, such as p38 MAPK and ERK.[3][10][11] The core of this compound can be elaborated with aryl or heteroaryl groups to target the allosteric or ATP-binding sites of these kinases.
Diagram 1: Generalized Kinase Inhibition Workflow
Caption: Workflow for assessing kinase inhibitory activity.
Anti-inflammatory Applications
The anti-inflammatory properties of many pyrazole-containing compounds are well-documented.[4] Some pyrazole derivatives exert their effects through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). Given this precedent, this compound can be investigated as a scaffold for developing novel anti-inflammatory agents.
Experimental Protocols
The following protocols are provided as a guide for the investigation of the biological activities of this compound and its derivatives.
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Rationale: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal.
Materials:
-
Test Compound (this compound)
-
Recombinant Protein Kinase (e.g., CDK2/Cyclin A)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Assay Buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its substrate in the assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final volume should be 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized depending on the kinase activity.
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol for Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[12]
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Diagram 2: Hypothetical MAPK Signaling Pathway Targeted by a Pyrazole Inhibitor
Sources
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Application Notes and Protocols for Nematicidal Activity Assays of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Quest for Novel Nematicides and the Potential of Pyrazole Carboxylates
Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, inflicting substantial economic losses by damaging a wide array of crops. The extensive use of conventional nematicides has raised environmental and health concerns, necessitating the development of new, effective, and safer alternatives. The pyrazole chemical scaffold has emerged as a promising area of research in agrochemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[1][2] Recent studies have highlighted the potential of pyrazole carboxamide derivatives as potent nematicides, suggesting that this class of compounds warrants further investigation.[3][4][5]
This application note details a comprehensive set of protocols for evaluating the nematicidal activity of a specific pyrazole derivative, Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. While this compound has been used as a synthetic precursor for more complex pyrazole-5-carboxamides showing nematicidal effects against the root-knot nematode Meloidogyne incognita[6][7], its intrinsic activity has not been extensively reported. The following protocols are designed to provide a robust framework for researchers to screen and characterize the nematicidal potential of this and similar molecules. The methodologies are grounded in established bioassay techniques using both a key plant-parasitic nematode, Meloidogyne incognita, and the model organism Caenorhabditis elegans.
The rationale behind this experimental design is to provide a tiered screening approach. Initial high-throughput screens with C. elegans can rapidly identify bioactive compounds, followed by more targeted and agriculturally relevant assays with M. incognita.
Section 1: Understanding the Target Compound and its Potential Mechanism of Action
Compound Profile: this compound
-
IUPAC Name: ethyl 3-ethyl-1-methylpyrazole-5-carboxylate[8]
-
Molecular Formula: C₉H₁₄N₂O₂[8]
-
Molecular Weight: 182.22 g/mol [8]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Hypothesized Mechanism of Action
While the precise mechanism of action for this specific ester is unconfirmed, related pyrazole carboxamides have been shown to target the mitochondrial respiratory chain. Many commercial fungicides with this core structure act as succinate dehydrogenase inhibitors (SDHIs), disrupting cellular energy production.[3][9] Molecular docking studies on similar pyrazole-5-carboxamide nematicides suggest interaction with succinate dehydrogenase.[6] Another potential target for pyrazole derivatives is the acetylcholine receptor (AChR), which would disrupt neurotransmission in the nematode.[4]
Caption: Experimental workflow for nematicidal activity screening.
Section 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the efficacy of the test compound across different assays and concentrations.
Table 1: Example Data Summary for Nematicidal Activity of this compound
| Assay Type | Nematode Species | Parameter | Concentration (µg/mL) | Result (Mean ± SD) | Positive Control (Abamectin/Ivermectin) |
| Motility Assay | C. elegans | % Motility Inhibition (24h) | 10 | 25.3 ± 4.1% | 98.2 ± 1.5% @ 1 µg/mL |
| 50 | 68.9 ± 5.5% | ||||
| IC₅₀ (µg/mL) | - | 35.7 | < 1.0 | ||
| Mortality Assay | M. incognita (J2) | % Mortality (72h) | 10 | 15.8 ± 3.2% | 95.1 ± 2.8% @ 1 µg/mL |
| 50 | 55.4 ± 6.3% | ||||
| LC₅₀ (µg/mL) | - | 45.2 | < 1.0 | ||
| Egg Hatch Assay | M. incognita | % Hatch Inhibition (14d) | 10 | 10.2 ± 2.9% | 92.5 ± 3.7% @ 1 µg/mL |
| 50 | 48.1 ± 5.1% | ||||
| EC₅₀ (µg/mL) | - | 51.8 | < 1.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Interpretation of Results:
-
IC₅₀, LC₅₀, and EC₅₀ Values: These are the primary metrics for quantifying the potency of the compound. Lower values indicate higher nematicidal activity.
-
Dose-Response Relationship: The data should demonstrate a clear dose-dependent effect, where higher concentrations of the compound result in greater inhibition or mortality.
-
Comparison to Controls: The activity of the test compound should be critically evaluated against both the negative (solvent) control, to ensure the observed effects are not due to the solvent, and the positive control, to benchmark its potency against a known nematicide.
-
Differential Activity: Comparing the results between the motility, mortality, and egg hatch assays can provide insights into the compound's mode of action. For example, a compound might paralyze nematodes at concentrations lower than those required to kill them, or it might be more effective at preventing egg hatching than killing juveniles.
Conclusion and Future Directions
These protocols provide a standardized framework for the initial evaluation of this compound as a potential nematicide. Should the compound show promising activity in these in vitro assays, further research would be warranted. Subsequent steps could include:
-
In-planta assays: Testing the compound's efficacy in protecting host plants (e.g., tomato) from M. incognita infestation in a greenhouse setting. [4]* Mechanism of Action Studies: Performing enzymatic assays (e.g., on succinate dehydrogenase) or electrophysiological studies to elucidate the specific molecular target.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to optimize potency and other desirable properties.
By systematically applying these validated bioassay protocols, researchers can effectively screen and characterize novel pyrazole-based compounds, contributing to the development of the next generation of sustainable nematicides.
References
-
ResearchGate. (2025). Synthesis and Nematocidal Activity of Novel Pyrazole Carboxamide Derivatives Against Meloidogyne incognita. Available from: [Link]
-
PubMed. (2016). Synthesis, nematocidal activity and SAR study of novel difluoromethylpyrazole carboxamide derivatives containing flexible alkyl chain moieties. Available from: [Link]
-
ResearchGate. (2025). Synthesis, Nematicidal Activity and Docking Study of Novel Pyrazole-4-Carboxamide Derivatives Against Meloidogyne incognita. Available from: [Link]
-
ResearchGate. (2025). Synthesis, Nematicidal Activity, and Molecular Docking of Some New Pyrazole-5-carboxamide Derivatives. Available from: [Link]
-
PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Available from: [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
-
Bentham Science. (n.d.). Synthesis and Nematocidal Activity of Novel Pyrazole Carboxamide Derivatives Against Meloidogyne incognita. Available from: [Link]
-
PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Available from: [Link]
-
National Institutes of Health. (2019). Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. Available from: [Link]
-
Connect Journals. (2024). Synthesis, Nematicidal Activity, and Molecular Docking of Some New Pyrazole-5- carboxamide Derivatives with Flexible Chain. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Washington State University. (n.d.). THE BIOASSAY METHOD FOR IDENTIFYING ROOT- KNOT NEMATODE INFESTATIONS. Available from: [Link]
-
Connect Journals. (n.d.). Synthesis, Nematicidal Activity, and Molecular Docking of Some 3-Isopropyl-1- methyl-1H-pyrazole-5-carboxamide Compounds. Available from: [Link]
-
ACS Publications. (2023). Nematicidal Characterization of Solanum nigrum and Mentha arvensis Leaf Extracts Using Caenorhabditis elegans as a Model Organism. Available from: [Link]
-
Phylumtech. (2020). Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. Available from: [Link]
-
CABI Digital Library. (1987). Nematode extraction and bioassays. Available from: [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]
-
PubMed Central. (2015). Caenorhabditis elegans is a useful model for anthelmintic discovery. Available from: [Link]
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Horizon IRD. (n.d.). Nematicidal activity of some phenolic compounds against Meloidogyne incognita. Available from: [Link]
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Application Notes & Protocols: Molecular Docking of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Derivatives as Kinase Inhibitors
Introduction: The Power of Pyrazoles and Predictive Science
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] A particularly fruitful area of research has been the development of pyrazole-based kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer, making them prime targets for therapeutic intervention.[4][5]
This guide focuses on a specific, promising scaffold: Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate and its derivatives.[6] We will explore how in silico molecular docking can be leveraged to predict and analyze the binding of these compounds to kinase targets. Molecular docking is a computational technique that models the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding orientation and affinity.[7][8] By employing robust docking protocols, researchers can rapidly screen virtual libraries, prioritize compounds for synthesis, and gain deep mechanistic insights into structure-activity relationships (SAR), significantly accelerating the drug discovery pipeline.[8][9]
Foundational Principles: The Target, The Ligand, and The Method
Before detailing the protocol, it is crucial to understand the rationale behind our experimental choices. The success of any docking study hinges on a well-defined system and a clear understanding of the underlying biochemical principles.
The Target: Why Protein Kinases?
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Their active sites, particularly the ATP-binding pocket, provide a well-defined cavity that can be targeted by small molecule inhibitors. Many pyrazole derivatives have been successfully designed to act as competitive inhibitors, occupying the ATP-binding site and preventing the kinase from performing its function.[1][4] For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key tyrosine kinase involved in angiogenesis, as our exemplary target. Pyrazole derivatives have shown potential as inhibitors for this and other kinases like Cyclin-Dependent Kinases (CDKs) and Aurora A.[4][5]
The Ligand: Structural Merits of the Pyrazole Scaffold
The this compound scaffold possesses several features that make it an attractive candidate for kinase inhibition:
-
Aromatic Core: The pyrazole ring can engage in favorable pi-stacking and hydrophobic interactions with aromatic residues in the kinase hinge region.
-
Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the ester group can form critical hydrogen bonds, often anchoring the ligand within the active site.
-
Tunable Substitution Points: The ethyl and methyl groups, as well as other potential points of derivatization, allow for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
The Method: Simulating the "Lock and Key"
Molecular docking computationally simulates the binding process.[5] The primary goals are to predict the binding conformation (pose) of the ligand and to estimate the strength of the interaction, typically reported as a binding affinity or docking score.[10] A more negative binding energy value generally indicates a more stable and favorable protein-ligand complex.[11]
Caption: The core principle of molecular docking.
A Validated Protocol: Docking Pyrazole Derivatives into the VEGFR-2 Kinase Domain
This section provides a comprehensive, step-by-step protocol using the widely adopted and validated software suite: AutoDock Vina with AutoDock Tools (ADT) for file preparation.[12][13]
Workflow Overview
Caption: End-to-end workflow for the molecular docking protocol.
Part A: System Preparation
1. Receptor Preparation (Target: VEGFR-2)
-
Rationale: The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" to remove non-essential molecules and prepared by adding hydrogen atoms and atomic charges, which are essential for calculating interaction energies.[14]
-
Protocol:
-
Obtain Structure: Download the PDB file for VEGFR-2, for instance, PDB ID: 2QU5 , which is a structure of the kinase domain.[4]
-
Clean PDB: Load the PDB file into a molecular viewer like UCSF Chimera or ADT. Remove all water molecules, co-crystallized ligands, and any co-factors or ions not essential to the binding site.[14] For 2QU5, retain only the protein chain.
-
Add Hydrogens: Use the software's tools to add hydrogen atoms. It is critical to add polar hydrogens only , as these are the ones involved in hydrogen bonding. In ADT, this is done via Edit > Hydrogens > Add > Polar Only.[12]
-
Assign Charges: Compute and assign partial atomic charges. Kollman charges are a standard choice for proteins.[4] This step is vital for evaluating electrostatic interactions.
-
Save as PDBQT: Save the prepared protein file in the PDBQT format (.pdbqt), which is required by AutoDock. ADT will automatically merge non-polar hydrogens and add charge information during this step.
-
2. Ligand Preparation (this compound)
-
Rationale: The ligand's 3D structure must be accurate, and its flexible bonds must be defined. The docking algorithm will explore different conformations of the ligand by rotating these bonds to find the best fit in the receptor's active site.
-
Protocol:
-
Obtain Structure: Obtain the 2D structure of the pyrazole derivative. You can draw it using software like ChemDraw or get it from a database like PubChem (e.g., CID 15131401 for the parent compound).[6]
-
Generate 3D Conformation: Convert the 2D structure to a 3D structure and perform an initial energy minimization using a tool like Open Babel or the features within your modeling software. This ensures a low-energy, sterically favorable starting conformation.
-
Load into ADT: Open the 3D structure file (e.g., in .mol2 or .pdb format) in AutoDockTools.
-
Assign Charges & Define Torsions: Use the Ligand menu in ADT to automatically assign Gasteiger charges and detect the rotatable bonds (torsions).[4][15] This is a critical step for enabling flexible ligand docking.
-
Save as PDBQT: Save the prepared ligand in the .pdbqt format.
-
Part B: The Docking Simulation
3. Grid Box Generation
-
Rationale: The grid box defines the three-dimensional search space within which the docking algorithm will attempt to place the ligand. It must be large enough to encompass the entire binding site but small enough to focus the search, saving computational time.
-
Protocol:
-
Identify Binding Site: Load the prepared receptor (PDBQT file) into ADT. The active site of VEGFR-2 is the ATP-binding pocket located in the cleft between the N- and C-lobes of the kinase domain. If using a PDB structure with a co-crystallized inhibitor, the center of the grid can be set to the geometric center of that inhibitor.
-
Set Grid Parameters: In ADT, use the Grid > Grid Box option. Adjust the box dimensions and center. Based on published studies on similar systems, a box size of 55 x 55 x 55 Å with a spacing of 0.375 Å is a robust starting point.[4] Ensure the box completely covers the binding pocket.
-
Save Grid Parameter File: Output the grid parameters to a .gpf file.
-
4. Configuring and Running AutoDock Vina
-
Rationale: AutoDock Vina requires a simple configuration file that points to the prepared input files and specifies the search parameters. The exhaustiveness parameter controls the computational effort; higher values increase the probability of finding the true binding minimum but take longer.
-
Protocol:
-
Create Configuration File: Create a text file named conf.txt and add the following, replacing file names and coordinates as necessary:
(Note: Grid center and size values are illustrative and should be determined from the previous step. The size here is in Angstroms).[16]
-
Run Vina: Open a command-line terminal, navigate to the directory containing your files, and execute Vina:
-
Await Completion: The program will run and generate two output files: docking_results.pdbqt containing the coordinates of the docked poses and docking_log.txt with the binding affinity scores.
-
Making Sense of the Data: Analysis and Visualization
1. Interpreting the Quantitative Results
Upon completion, the docking_log.txt file will contain a table of binding modes (poses) ranked by their binding affinity in kcal/mol.
-
Binding Affinity (ΔG): This value is the primary metric for ranking compounds. A more negative value signifies a stronger predicted binding affinity.[11] It is an estimation of the binding free energy.
-
Root Mean Square Deviation (RMSD): When performing re-docking (docking a known inhibitor back into its own crystal structure) to validate a protocol, the RMSD between the docked pose and the crystallographic pose is calculated. An RMSD value < 2.0 Å is generally considered a successful validation.[11]
Table 1: Example Docking Results for Pyrazole Derivatives against VEGFR-2
| Compound ID | Derivative Substitution | Binding Affinity (kcal/mol) | Predicted Interacting Residues (H-Bonds) |
| Parent | Ethyl 3-ethyl-1-methyl | -7.8 | Cys919, Asp1046 |
| PD-01 | 4-Fluoro-phenyl at C3 | -8.9 | Cys919, Glu885, Asp1046 |
| PD-02 | 3-Methoxy-phenyl at C3 | -8.5 | Cys919, Asp1046 |
| PD-03 | Pyridyl at C3 | -9.2 | Cys919, Glu885, Asp1046, His879 |
This is hypothetical data for illustrative purposes.
2. Visualizing Protein-Ligand Interactions
Quantitative scores alone are insufficient. Visual inspection is a mandatory step to ensure the predicted binding pose is chemically and biologically plausible.[11] Software such as BIOVIA Discovery Studio , PyMOL , or UCSF ChimeraX are industry standards for this purpose.[8][17]
-
Protocol:
-
Load Structures: Open your visualization software and load the prepared receptor PDBQT file (2QU5_protein.pdbqt).
-
Load Docked Ligand: Load the output file from Vina (docking_results.pdbqt). This file contains multiple poses; select the top-ranked pose (Mode 1) for initial analysis.
-
Identify Interactions: Use the software's analysis tools to identify and display non-covalent interactions between the pyrazole derivative and the protein's active site residues.
-
Analyze and Validate: Look for key interactions that are characteristic of kinase inhibitors, such as hydrogen bonds with the "hinge region" of the kinase (e.g., Cys919 in VEGFR-2). Assess whether the hydrophobic parts of the ligand are situated in greasy pockets and if charged groups are forming salt bridges. A good pose should satisfy multiple favorable interactions.
-
Caption: Common protein-ligand interactions to identify during visual analysis.
Conclusion
Molecular docking is an indispensable tool in the rational design of novel therapeutics. This guide provides a validated, field-proven protocol for studying the binding of this compound derivatives to protein kinase targets. By combining robust computational simulation with careful analysis and visualization, researchers can effectively predict binding affinities, understand structure-activity relationships, and ultimately accelerate the journey from a virtual hit to a viable drug candidate. The true power of this method lies not just in generating numbers, but in providing a detailed, atomic-level hypothesis of molecular recognition that can guide subsequent experimental validation.
References
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Kumar, A., Rawat, A., Kumar, S., & Kumar, R. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 428–432. [Link]
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Schrödinger, LLC. (2022). Protein Ligand Docking Lesson Plan. [Link]
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Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
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University of Catania. Molecular Docking Tutorial. [Link]
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Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
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Saleh, A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
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El-Shehry, M. F., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-18. [Link]
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Molsoft. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15131401, this compound. [Link]
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The Vina Docking Development Team. Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Sridhar, S., et al. (2018). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology, 11(5), 1839-1844. [Link]
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Saleh, A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. [Link]
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Eldehna, W. M., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1354. [Link]
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Priyanto, A. D., et al. (2022). Analysis and Visualization Of Molecular Docking 2hi4 Protein. UI Scholars Hub. [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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ResearchGate. (2021). Synthesis, computational and biological study of pyrazole derivatives. [Link]
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ResearchGate. (2025). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
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Al-Warhi, T., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry, 11(3), 10563-10574. [Link]
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Hidayat, M., et al. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 10(2), 119-128. [Link]
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Journal of Population Therapeutics & Clinical Pharmacology. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link]
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G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6047-6057. [Link]
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Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
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Singh, P. P., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(23), 5727. [Link]
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Application Notes & Protocols for the Development of Pyrazole-Based PDE10A Inhibitors
Introduction: Targeting PDE10A in the Central Nervous System
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. What makes PDE10A a compelling therapeutic target is its highly specific expression profile; it is densely concentrated in the medium spiny neurons (MSNs) of the brain's striatum.[1] These neurons are fundamental components of the basal ganglia circuits that govern motor control, cognition, and reward processing.
Within the MSNs, PDE10A acts as a critical regulator of dopamine signaling. It modulates the activity of both the direct pathway (driven by D1 receptors) and the indirect pathway (driven by D2 receptors).[2] By inhibiting PDE10A, we can elevate intracellular levels of cAMP and cGMP, which is hypothesized to rebalance dysfunctional signaling in these pathways—a hallmark of several central nervous system (CNS) disorders. This targeted approach offers the potential for treating conditions like schizophrenia and Huntington's disease, with a reduced risk of the off-target effects associated with less specific therapeutics.[1]
The pyrazole scaffold has emerged as a particularly successful pharmacophore in the design of potent and selective PDE10A inhibitors, leading to the development of several key clinical candidates.[3] This guide provides a comprehensive overview of the principles and protocols for the discovery and preclinical evaluation of novel pyrazole-based PDE10A inhibitors.
The Pyrazole Scaffold: A Privileged Structure for PDE10A Inhibition
Causality Behind the Choice: The pyrazole ring system is a five-membered heterocycle that has proven to be an exceptionally versatile scaffold in medicinal chemistry.[4] For PDE10A, its value lies in the ability to position key substituents in a precise three-dimensional orientation to achieve high-affinity binding within the enzyme's active site. Structure-activity relationship (SAR) studies have shown that potency and selectivity are highly dependent on the nature and position of substituents on the pyrazole core.[4][5]
Key SAR insights for pyrazole-based inhibitors often include:
-
Substituents at the 1- and 3-positions: These are critical for establishing interactions within the enzyme's binding pocket.
-
Aromatic groups at the 5-position: A para-substituted phenyl ring at this position is often a requirement for potent activity.[4]
-
Linker and Terminal Group: The nature of the linker (e.g., ether, thioether) and the terminal heterocyclic group (e.g., quinoline) are crucial for optimizing physicochemical properties, metabolic stability, and overall potency.
Table 1: Potency of Key Pyrazole-Based PDE10A Inhibitors
| Compound | PDE10A IC₅₀ (nM) | Reference |
|---|---|---|
| MP-10 | 0.36 | |
| TP-10 | 0.24 | |
| TAK-063 | 0.30 | Celon Pharma (2022) |
| Compound 10b | 0.28 | [6] |
| Compound 11a | 0.24 |[6] |
Application Protocols: From Synthesis to In Vivo Validation
This section details the core experimental workflows for the development of novel pyrazole-based PDE10A inhibitors. Each protocol is designed as a self-validating system, with clear principles, step-by-step instructions, and expected outcomes.
Part A: Chemical Synthesis of Pyrazole Analogs
Principle of Synthesis: The synthesis of pyrazole-based PDE10A inhibitors, such as analogs of the well-known MP-10, often involves a convergent strategy. This typically includes the synthesis of a core pyrazole intermediate which is then coupled to a terminal heterocyclic moiety. The following protocol outlines a general, adaptable approach based on established literature methods.
Protocol 3.1: General Synthesis of an MP-10 Analog
This protocol is a generalized representation based on the synthesis of MP-10 analogs and should be adapted and optimized for specific target molecules.
Step 1: Synthesis of the Key Ketone Intermediate
-
Weinreb Amide Formation: React 4-bromobenzoic acid with N,O-dimethylhydroxylamine hydrochloride and a coupling agent like 1,1'-carbonyldiimidazole (CDI) in an appropriate solvent (e.g., THF) to yield the Weinreb amide. This intermediate is stable and less prone to over-addition in the next step.
-
Grignard or Organolithium Addition: Treat a solution of 4-picoline with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the corresponding lithiated species.
-
Add the Weinreb amide solution to the lithiated 4-picoline to form the ketone intermediate after aqueous workup.
Step 2: Formation of the Pyrazole Core
-
Enaminone Formation: React the ketone intermediate with a formylating agent like dimethoxymethyl-dimethylamine to generate a key enaminone intermediate.
-
Cyclization: Treat the enaminone with a substituted hydrazine (e.g., methylhydrazine) in a suitable solvent like ethanol under reflux. This reaction proceeds via a condensation-cyclization cascade to form the substituted pyrazole ring.
-
Demethylation/Deprotection: If necessary, remove any protecting groups (e.g., a benzyl ether on a phenolic oxygen) to reveal the phenol, which is the nucleophile for the final coupling step.
Step 3: Final Coupling to Yield the Target Inhibitor
-
O-Alkylation: Couple the pyrazole phenol intermediate with a suitably substituted 2-bromomethylquinoline fragment.
-
This is typically an Sₙ2 reaction performed in the presence of a mild base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO.
-
Purification: Purify the final compound using column chromatography on silica gel, followed by characterization using NMR, LC-MS, and HRMS to confirm its structure and purity.
Part B: In Vitro Characterization
Principle of In Vitro Assays: Once a compound is synthesized, its biological activity must be quantified. The primary goal is to determine the inhibitor's potency (IC₅₀) against PDE10A and its selectivity against other PDE families. A fluorescence polarization (FP) assay is a robust, high-throughput method for this purpose.[7] It relies on the change in the rotational speed of a small fluorescently-labeled substrate (e.g., FAM-cAMP) when it is hydrolyzed by PDE10A and the resulting product binds to a larger "binding agent".[8]
Protocol 3.2: PDE10A Enzymatic Inhibition Assay (Fluorescence Polarization)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PDE Assay Buffer).[8]
-
Enzyme Solution: Dilute recombinant human PDE10A enzyme in assay buffer to the desired working concentration (e.g., 1.0 pg/µL).[9]
-
Substrate Solution: Dilute a stock of FAM-labeled cAMP in assay buffer.
-
Inhibitor Solutions: Perform a serial dilution of the test pyrazole compound (typically from 10 µM down to picomolar concentrations) in assay buffer containing a low percentage of DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of the diluted PDE10A enzyme solution to "Positive Control" and "Test Inhibitor" wells.[9]
-
Add 5 µL of the serially diluted test inhibitor or vehicle (for controls) to the appropriate wells.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate for 60 minutes at 30°C. The duration should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and develop the signal by adding the "Binding Agent".[8]
-
Incubate for another 20-30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters.
-
Convert mP values to percent inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.3: Selectivity Profiling
Rationale: Ensuring selectivity is paramount to minimizing off-target side effects. For instance, inhibition of PDE3 can be associated with cardiotoxicity, while PDE4 inhibition can lead to emesis.[10] Therefore, a lead compound must be profiled against a panel of other PDE families.
-
Methodology: Repeat the enzymatic assay described in Protocol 3.2 using recombinant enzymes from other PDE families (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, etc.).
-
Data Presentation: Compile the IC₅₀ values into a table to calculate selectivity ratios (IC₅₀ for other PDE / IC₅₀ for PDE10A). A high ratio indicates good selectivity.
Table 2: Example Selectivity Profile for a Hypothetical Pyrazole Inhibitor
| PDE Isoform | IC₅₀ (nM) | Selectivity Fold (vs. PDE10A) |
|---|---|---|
| PDE10A | 0.5 | - |
| PDE1A | >10,000 | >20,000x |
| PDE2A | 850 | 1,700x |
| PDE3B | >10,000 | >20,000x |
| PDE4D | 1,200 | 2,400x |
| PDE5A | 3,500 | 7,000x |
Part C: In Vivo Evaluation
Principle of In Vivo Models: Promising compounds from in vitro screening must be evaluated in living systems to assess their pharmacokinetic properties and pharmacodynamic effects. For potential antipsychotics, this involves testing in animal models that mimic certain aspects of schizophrenia.
Protocol 3.4: Target Engagement via Positron Emission Tomography (PET)
Rationale: PET imaging provides direct, quantifiable evidence that a drug is reaching its target in the brain.[11] This is a critical step for establishing a relationship between dose, target occupancy, and the desired therapeutic effect.[12]
-
Study Design:
-
Use a validated PDE10A-specific PET radioligand (e.g., [¹⁸F]MNI-659).
-
Perform a baseline PET scan on the subject (e.g., non-human primate or human volunteer) to measure the initial radioligand binding potential.
-
Administer a single dose of the test pyrazole inhibitor.
-
At the time of expected peak plasma concentration, perform a second PET scan.
-
-
Image Acquisition and Analysis:
-
Acquire dynamic PET data over 90-120 minutes.
-
Co-register the PET images with an anatomical MRI scan to define regions of interest (ROIs), particularly the striatum (caudate and putamen).[13]
-
Use kinetic modeling to calculate the binding potential of the radioligand in the striatum before and after drug administration.
-
-
Calculating Occupancy: The percentage of PDE10A occupancy is calculated from the reduction in radioligand binding potential after drug administration compared to baseline.
Protocol 3.5: Pharmacodynamic Model - MK-801-Induced Hyperlocomotion
Rationale: The NMDA receptor antagonist MK-801 induces a state of hyperlocomotion in rodents, which is a widely used preclinical model for the positive symptoms of psychosis.[14][15] Standard and novel antipsychotics are expected to attenuate this behavior.
-
Animals and Acclimation:
-
Use male Wistar rats or C57BL/6 mice.
-
Acclimatize the animals to the testing room and the open-field arenas for at least 60 minutes before the experiment begins.
-
-
Dosing Procedure:
-
Behavioral Recording:
-
Immediately after the MK-801 injection, place the animal in the open-field arena.
-
Record locomotor activity using an automated video-tracking system for 60-90 minutes.[14] Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals).
-
Compare the locomotor activity of the drug-treated groups to the vehicle + MK-801 control group using ANOVA followed by post-hoc tests.
-
Expected Outcome: A dose-dependent reduction in MK-801-induced hyperlocomotion indicates antipsychotic-like potential.
-
Summary and Clinical Perspective
The development of pyrazole-based PDE10A inhibitors follows a logical, multi-stage process from rational chemical design to rigorous in vivo validation. The protocols outlined here provide a framework for identifying potent, selective, and pharmacologically active compounds.
It is important to note that while the preclinical rationale for PDE10A inhibition in schizophrenia was compelling, several inhibitors have failed to demonstrate robust efficacy in late-stage clinical trials for this indication.[1][18] However, recent Phase 2 trials with newer agents like CPL'36 have shown promising results, suggesting that factors like kinetic properties and specific patient populations are critical.[19][20][21] The strong biological rationale for PDE10A modulation continues to drive research into its potential for other CNS disorders, including Huntington's disease and Tourette syndrome.
References
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Celon Pharma. (2022). A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects. Frontiers. Available at: [Link]
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Lan, R., et al. (1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2015). Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. MedChemComm. Available at: [Link]
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Liu, X., et al. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Pharmacology. Available at: [Link]
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Bender, A. T., et al. (2015). Phosphodiesterase 10A Is Tethered to a Synaptic Signaling Complex in Striatum. Journal of Biological Chemistry. Available at: [Link]
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Menniti, F. S., et al. (2021). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in Neuroscience. Available at: [Link]
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ResearchGate. (n.d.). Effects of antipsychotics on hyperlocomotion induced by MK- 801. ResearchGate. Available at: [Link]
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Gómez-Vallejo, V., et al. (2019). PET Radioligands for imaging of the PDE10A in human: current status. ResearchGate. Available at: [Link]
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Scaccia, C., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
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Gómez-Vallejo, V., et al. (2019). PET Radioligands for Imaging of the PDE10A in Human: Current Status. PubMed. Available at: [Link]
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Uslaner, J. M., et al. (2013). Prefrontal cortex lesions cause only minor effects on the hyperlocomotion induced by MK-801 and its reversal by clozapine. International Journal of Neuropsychopharmacology. Available at: [Link]
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Kloner, R. A. (2004). Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles. Clinical Cardiology. Available at: [Link]
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Psychiatric Times. (2025). Novel PDE10A Inhibitor for Acute Schizophrenia Exacerbation Presented at APA Annual Meeting. Psychiatric Times. Available at: [Link]
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Polito, M., et al. (2021). Pivotal role of PDE10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones. bioRxiv. Available at: [Link]
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Li, Y., et al. (2015). Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. MedChemComm. Available at: [Link]
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BPS Bioscience. (n.d.). PDE10A (Mouse) Assay Kit. BPS Bioscience. Available at: [Link]
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Nishi, A., et al. (2008). Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum. Journal of Neuroscience. Available at: [Link]
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BPS Bioscience. (n.d.). PDE10A2 Assay Kit. BPS Bioscience. Available at: [Link]
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Paine, T. A., et al. (2011). Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in rats. Psychopharmacology. Available at: [Link]
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The Clinical Trial Vanguard. (2025). FDA Clears Promising Schizophrenia Drug for Phase 3 Trial. The Clinical Trial Vanguard. Available at: [Link]
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Page, M. J., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]
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Zhang, L., et al. (2023). Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. MDPI. Available at: [Link]
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Amporndanai, K., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]
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Lindgren, S., et al. (2021). Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum. International Journal of Molecular Sciences. Available at: [Link]
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Nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicronspheres. Available at: [Link]
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Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (2012). Results of a Phase 2A Proof-of-Concept Trial with a PDE10A Inhibitor in the Treatment of Acute Exacerbation of Schizophrenia. ResearchGate. Available at: [Link]
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Cox, C. D., et al. (2016). Discovery of pyrazolopyrimidine phosphodiesterase 10A inhibitors for the treatment of schizophrenia. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Selectivity of PDE5 inhibitors. ResearchGate. Available at: [Link]
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Society of Nuclear Medicine. (n.d.). Procedure Guideline for FDG PET Brain Imaging. SNMMI. Available at: [Link]
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ResearchGate. (2007). Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT2A/2C receptors. ResearchGate. Available at: [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]
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Medscape. (2025). Novel PDE10A Inhibitor for Acute Schizophrenia Safe, Effective in Large Phase 2 Trial. Medscape. Available at: [Link]
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Polito, M., et al. (2013). Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32. The Journal of Neuroscience. Available at: [Link]
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JoVE. (2022). Tracer PET-MRI protocol to measure Brain Energy Substrates Uptake. YouTube. Available at: [Link]
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Kim, J. H., et al. (2007). Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT 2A/2C receptors. European Journal of Pharmacology. Available at: [Link]
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ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. Available at: [Link]
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Sáenz de Tejada, I., et al. (2006). Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. Current Pharmaceutical Design. Available at: [Link]
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Gsior, T., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry. Available at: [Link]
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The Strategic Role of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate in the Synthesis of Advanced Acaricides
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and the diverse biological activities it can impart to a molecule.[1] Pyrazole-containing compounds, particularly pyrazole carboxamides, have demonstrated exceptional efficacy as fungicides, insecticides, and, notably, acaricides.[2][3][4] These agents are crucial for managing mite populations, which pose a significant threat to global agriculture and horticulture. A key subclass of these acaricides functions by inhibiting the mitochondrial electron transport chain at complex I (METI), disrupting cellular energy production in target pests and leading to their demise.[5]
This application note provides an in-depth guide to the synthesis of potent acaricides, such as Tebufenpyrad, leveraging the pivotal intermediate, Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. We will explore the synthetic pathways, provide detailed experimental protocols, and discuss the chemical rationale behind the methodological choices, offering researchers and drug development professionals a comprehensive resource for the laboratory-scale synthesis of this important class of pesticides.
Synthetic Strategy Overview
The synthesis of pyrazole-based acaricides like Tebufenpyrad from this compound is a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. The overall workflow can be conceptualized as the construction of the core pyrazole ring, followed by functionalization to introduce the necessary pharmacophores for acaricidal activity.
The journey from the starting pyrazole ester to the final active ingredient involves several key transformations:
-
N-Methylation: Introduction of a methyl group at the N1 position of the pyrazole ring.
-
Chlorination: Halogenation at the C4 position of the pyrazole ring, a crucial step for enhancing biological activity.
-
Saponification: Conversion of the ethyl ester to a carboxylic acid to prepare for amidation.
-
Amide Bond Formation: Coupling of the pyrazole carboxylic acid with a specific benzylamine derivative to form the final acaricide.
The following diagram illustrates the overall synthetic pathway from the precursor, Ethyl 3-ethyl-5-pyrazolecarboxylate, to the final acaricide, Tebufenpyrad.
Caption: Overall synthetic workflow for Tebufenpyrad.
Part 1: Synthesis of the Core Intermediate: 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester
The synthesis of this key intermediate is a two-step process starting from Ethyl 3-ethyl-5-pyrazolecarboxylate. This precursor can be synthesized through the condensation of a β-ketoester with hydrazine.
Step 1.1: N-Methylation of Ethyl 3-ethyl-5-pyrazolecarboxylate
The introduction of a methyl group onto the pyrazole nitrogen is critical for the biological activity of the final acaricide. Traditionally, this has been achieved using hazardous reagents like dimethyl sulfate. However, a greener and safer approach utilizes dimethyl carbonate.[6]
Protocol:
-
Reagents and Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 50 mmol of ethyl 3-ethyl-5-pyrazolecarboxylate and 20 ml of dimethylformamide (DMF).
-
Base Addition: In batches, carefully add 0.8 g of sodium hydride (NaH, 60% dispersion in mineral oil).
-
Methylation: Add 300 mmol of dimethyl carbonate.
-
Reaction: Heat the mixture and maintain it at a reaction temperature of 80-140°C for 4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool. Distill off the unreacted dimethyl carbonate and a portion of the DMF under reduced pressure.
-
Extraction: Pour the residue into 50 ml of water and extract three times with 20 ml of ethyl acetate.
-
Purification: Combine the organic layers and wash with brine until the aqueous layer is neutral. Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the ethyl acetate by rotary evaporation. The crude product can be further purified by vacuum distillation to yield this compound as a light yellow oily liquid.[6]
Expert Insights: The use of dimethyl carbonate as a methylating agent is a significant improvement in terms of process safety, avoiding the highly toxic and carcinogenic dimethyl sulfate. DMF serves as a suitable polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and the formation of the pyrazole anion by NaH.
Step 1.2: Chlorination of this compound
Chlorination at the 4-position of the pyrazole ring is a key step in enhancing the acaricidal potency. This can be achieved using a mixture of hydrochloric acid and hydrogen peroxide, which is a safer alternative to using reagents like sulfuryl chloride.[7]
Protocol:
-
Reagents and Setup: In a four-necked flask, add 23.8 g of this compound, 10.25 mL of 35% hydrochloric acid, and 106 mL of dichloroethane.
-
Oxidant Addition: Control the temperature at 20°C and slowly add 11.6 mL of 37% hydrogen peroxide dropwise.
-
Reaction: After the addition is complete, stir the mixture at 20°C for 2 hours, then warm to 50°C and maintain for 7 hours.
-
Work-up: Cool the reaction mixture to 30°C and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with 4% sodium sulfite solution, 4% sodium carbonate solution, and water.
-
Purification: Dry the organic layer with anhydrous sodium sulfate and remove the dichloroethane by rotary evaporation to obtain 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.[7]
Expert Insights: This chlorination method is an electrophilic substitution on the electron-rich pyrazole ring. The combination of HCl and H₂O₂ generates an in-situ source of electrophilic chlorine. The reaction temperature and time are critical parameters to ensure complete conversion while minimizing side reactions.
Part 2: Synthesis of Tebufenpyrad from the Chlorinated Intermediate
With the chlorinated pyrazole ester in hand, the next stage involves hydrolysis of the ester to the carboxylic acid, followed by amidation with 4-tert-butylbenzylamine to yield Tebufenpyrad.
Step 2.1: Saponification of 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester
This standard hydrolysis step converts the ethyl ester into the corresponding carboxylic acid, which is necessary for the subsequent amidation.
Protocol:
-
Hydrolysis: Dissolve the chlorinated ester in a suitable solvent like ethanol and add an aqueous solution of sodium hydroxide (1-2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the residue with water and acidify with concentrated HCl to a pH of 1-2.
-
Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid.
Step 2.2: Amidation to form Tebufenpyrad
The final step is the formation of the amide bond. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine. An alternative, milder approach is the Mitsunobu reaction.
This traditional method is robust and generally provides good yields.
Protocol:
-
Acyl Chloride Formation: In a flask, add 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid and toluene. Add thionyl chloride (SOCl₂) and reflux the mixture for about 6 hours.
-
Amidation: Cool the reaction mixture to 20°C. In a separate flask, prepare a solution of 4-tert-butylbenzylamine and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).
-
Reaction: Slowly add the prepared acyl chloride solution to the amine solution. Heat the mixture to 110-120°C and react for 8 hours.
-
Work-up: After the reaction, distill off the solvent. Add water and stir for 30 minutes.
-
Extraction and Purification: Extract the aqueous phase with ethyl acetate. Wash the organic phase with 10% NaHCO₃ solution, water, and brine. Dry the organic phase and remove the solvent to obtain the crude product. Recrystallize the solid to obtain pure Tebufenpyrad.[8]
This method offers milder reaction conditions and avoids the use of corrosive thionyl chloride.[9]
Protocol:
-
Reagents and Setup: In a reaction kettle, add 9.43 g (0.05 mol) of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid, 9.78 g (0.06 mol) of p-tert-butylbenzylamine, 19.65 g (0.075 mol) of triphenylphosphine, and 100 mL of tetrahydrofuran (THF).
-
Reaction: Stir the mixture to dissolve the solids and place it in an ice-water bath. Slowly add a THF solution (80 mL) containing 15.15 g (0.075 mol) of diisopropyl azodicarboxylate (DIAD) dropwise, keeping the temperature below 10°C.
-
Completion: Maintain the temperature below 10°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the carboxylic acid is consumed.
-
Work-up and Purification: Remove the solvent by rotary evaporation. Wash the residue with 15% dilute hydrochloric acid (3 x 30 mL). The crude product is then purified by column chromatography to yield Tebufenpyrad as a white solid.[9]
Expert Insights: The Mitsunobu reaction is an elegant way to form the amide bond directly from the carboxylic acid and amine. It proceeds under neutral conditions, which can be advantageous for sensitive substrates. However, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which must be removed during purification.
Quantitative Data Summary
| Step | Reactants | Product | Yield | Reference |
| N-Methylation | Ethyl 3-ethyl-5-pyrazolecarboxylate, Dimethyl Carbonate | This compound | 90.1% | [6] |
| Chlorination | This compound, HCl, H₂O₂ | 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester | up to 95.2% | [7] |
| Amidation (Acyl Chloride) | 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxamide, p-tert-butyl benzyl chloride | Tebufenpyrad | 86.4% | [8] |
| Amidation (Mitsunobu) | 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid, p-tert-butylbenzylamine | Tebufenpyrad | 86.5% | [9] |
Safety and Handling
Working with the chemicals involved in these syntheses requires strict adherence to safety protocols.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.
-
Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Chlorinated Intermediates: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid is known to cause skin and serious eye irritation.[10] Assume all chlorinated organic compounds are potentially hazardous and handle with care.
-
Final Product (Tebufenpyrad): As a pesticide, Tebufenpyrad has inherent biological activity. Avoid inhalation, ingestion, and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE.
Conclusion
This compound is a versatile and crucial building block in the synthesis of modern pyrazole-based acaricides. The synthetic routes outlined in this application note, particularly those employing greener and safer reagents, provide a robust framework for researchers in the field of agrochemical development. By understanding the rationale behind each synthetic step and adhering to strict safety measures, these powerful crop protection agents can be synthesized efficiently and responsibly in a laboratory setting.
References
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- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
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-
Tebufenpyrad - Wikipedia. [Link]
-
Pyrazole and Pyrimidine Acaricides and Insecticides Acting as Inhibitors of Mitochondrial Electron Transport at Complex I | Request PDF - ResearchGate. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. [Link]
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-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
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This compound | C9H14N2O2 - PubChem. [Link]
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Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl - American Chemical Society. [Link]
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1411 TOLFENPYRAD (269) First daft was prepared by Prof. Dr. Árpád Ambrus National Food Chain Safety Office, Hungary EXPLANATIO. [Link]
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Pyrazole derivatives: Recent advances in discovery and development of pesticides. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you improve your reaction yields and final product purity.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted pyrazoles like this compound is a cornerstone in medicinal and agrochemical research.[1] The most prevalent and classical approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]
While robust, this pathway presents a critical challenge: regioselectivity . The use of an unsymmetrical hydrazine (methylhydrazine) with an unsymmetrical 1,3-dicarbonyl compound (Ethyl 2,4-dioxohexanoate) can lead to the formation of two distinct regioisomers, significantly impacting the yield and purity of the desired product. This guide will focus on diagnosing and solving this primary issue, among other common experimental hurdles.
Section 1: The Core Synthesis Pathway & Mechanism
The foundational reaction involves the acid-catalyzed condensation of Ethyl 2,4-dioxohexanoate with methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Primary Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Mechanistic Insight: The Knorr Condensation
The reaction is typically performed under acidic conditions (e.g., acetic acid) which catalyze the initial condensation. The regiochemical outcome is dictated by which carbonyl group of the dicarbonyl undergoes initial attack by which nitrogen of methylhydrazine.
Caption: Simplified workflow of the Knorr pyrazole synthesis mechanism.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is very low, or I have failed to isolate any product. What are the likely causes?
A low or zero yield is often traced back to one of three primary issues: poor regioselectivity, incomplete reaction, or starting material degradation.
Potential Cause 1: Poor Regioselectivity This is the most common reason for low yields of the desired product. The reaction produces a mixture of the 3-ethyl and 5-ethyl isomers, which can be difficult to separate.
-
Scientific Rationale: The two carbonyls of Ethyl 2,4-dioxohexanoate have different electronic environments. The C4 ketone is generally more sterically hindered but can be more electrophilic. The reaction's regioselectivity is highly dependent on the pH. Under strongly acidic conditions, the reaction is thermodynamically controlled, often favoring one isomer. Under neutral or basic conditions, kinetic control may favor the other.
-
Solution Protocol:
-
pH Control: The most critical parameter. Run the reaction in a solvent like ethanol with a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or, more commonly, in glacial acetic acid which acts as both solvent and catalyst.[4] Acetic acid generally provides good selectivity.
-
Temperature Management: Start the reaction at a lower temperature (0 °C) during the addition of hydrazine to control the initial, often exothermic, condensation, then slowly warm to reflux to drive the cyclization to completion.[5]
-
Potential Cause 2: Incomplete Reaction If your crude analysis (TLC, ¹H NMR) shows significant amounts of unreacted starting materials, the reaction has not gone to completion.
-
Scientific Rationale: The cyclization and subsequent dehydration steps require sufficient thermal energy and/or catalytic turnover to overcome the activation energy barrier.
-
Solution Protocol:
-
Increase Reaction Time/Temperature: Ensure the reaction is refluxed for an adequate period. Monitor progress using TLC until the starting material spot is no longer visible.[6] Typical reaction times can range from 4 to 15 hours.[5][7]
-
Catalyst Check: Ensure your acid catalyst is active and present in a sufficient amount (typically 3-5 drops for a lab-scale reaction).[2]
-
Potential Cause 3: Starting Material Degradation 1,3-dicarbonyl compounds can be unstable, especially under harsh pH or high temperatures for prolonged periods.
-
Scientific Rationale: The enol form of the dicarbonyl can be susceptible to side reactions. Similarly, hydrazine derivatives can decompose, especially in the presence of air (oxidation) at high temperatures.[7]
-
Solution Protocol:
-
Use Fresh Reagents: Use freshly distilled or purchased starting materials. Check the purity of your Ethyl 2,4-dioxohexanoate via NMR before use.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions of the hydrazine, leading to a cleaner reaction profile.[7]
-
Q2: My reaction mixture turned dark yellow, red, or brown, leading to an impure, colored product. Why?
This is a very common observation in Knorr-type syntheses and is almost always related to the hydrazine reagent.[7]
-
Scientific Rationale: Phenylhydrazines and alkylhydrazines are susceptible to oxidation, which forms highly colored azo compounds and other degradation byproducts. This process can be accelerated by heat and the presence of atmospheric oxygen.
-
Solution Protocol:
-
Use a Hydrazine Salt: Instead of using free methylhydrazine, use methylhydrazine sulfate or hydrochloride. To liberate the free base in situ, add one equivalent of a non-nucleophilic base like sodium acetate (NaOAc) or potassium acetate (KOAc).[7] This keeps the concentration of the reactive free base low and constant, minimizing degradation.
-
Degas Solvents: If color is a persistent issue, using solvents that have been degassed (e.g., by bubbling N₂ through them) can help.
-
Purification: The colored impurities are often highly polar or polymeric. They can typically be removed via a silica gel plug, washing with a non-polar solvent (like hexanes or toluene) to elute the product while the colored impurities remain adsorbed.[7]
-
Q3: My ¹H NMR spectrum shows two distinct sets of peaks for what should be my product. How do I confirm which is the desired isomer?
This is the classic regioselectivity problem. You have synthesized a mixture of Ethyl 3-ethyl-1-methyl... and Ethyl 5-ethyl-1-methyl... pyrazole carboxylates.
-
Scientific Rationale & Identification:
-
Chemical Shift: The electronic environment around the C3 and C5 positions of the pyrazole ring is different. The proton on the pyrazole ring (at C4) will have a slightly different chemical shift depending on the adjacent substituents. However, this difference can be subtle.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This is the definitive method. An NOE experiment will show through-space correlation between protons that are close to each other.
-
For the desired 3-ethyl isomer , irradiating the N-methyl protons should show an NOE correlation to the C4-H proton, but likely a very weak or no correlation to the C3-ethyl group's CH₂ protons.
-
For the undesired 5-ethyl isomer , irradiating the N-methyl protons will show a strong NOE correlation to the C5-ethyl group's CH₂ protons.
-
-
Sources
Purification of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate by column chromatography
Welcome to the dedicated technical support guide for the purification of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate by column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who require a practical, in-depth guide to achieving high purity for this specific pyrazole derivative. Here, we move beyond generic protocols to address the nuances of this molecule, providing field-tested insights in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Initial Setup
This section addresses the foundational questions and experimental design choices you'll make before starting your purification.
Q1: What are the key structural features of this compound that influence its purification?
A1: Understanding the molecule's structure is critical for predicting its chromatographic behavior.
-
Pyrazole Core: The 1-methylpyrazole ring is a nitrogen-containing heterocycle. The lone pair of electrons on the pyridine-like nitrogen (at position 2) can interact with the acidic silanol groups on the surface of silica gel.
-
Ethyl Carboxylate Group: This ester functional group is a key contributor to the molecule's overall polarity and is a strong hydrogen bond acceptor.
-
Alkyl Substituents: The N-methyl and 3-ethyl groups are non-polar and reduce the molecule's affinity for the polar stationary phase.
Collectively, these features render the molecule as one of intermediate polarity , making it an ideal candidate for normal-phase silica gel chromatography.
Q2: What is the recommended stationary phase for this purification?
A2: For routine preparative scale, standard silica gel with a particle size of 230–400 mesh (40-63 µm) is the most effective and economical choice.[1] This particle size offers a good balance between resolution and flow rate for flash chromatography. The stationary phase's slightly acidic nature is generally not problematic for this class of compound, but if you suspect degradation, you can consider using deactivated silica gel.[2]
Q3: How do I select the optimal mobile phase (eluent system)?
A3: The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.15 to 0.35 for the desired compound on a Thin Layer Chromatography (TLC) plate.[3][4] This Rf range ensures the compound elutes from the column in a reasonable volume of solvent without compromising separation from impurities.[3]
-
Starting Point: For pyrazole carboxylates, a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is the industry standard.[5][6][7][8]
-
TLC Analysis: Begin by testing a range of solvent ratios. A good starting point is 15-20% ethyl acetate in hexane. Spot your crude reaction mixture on a TLC plate and develop it in the chosen solvent system.
-
Optimization:
-
If the Rf is too high (> 0.4), decrease the polarity by reducing the percentage of ethyl acetate.
-
If the Rf is too low (< 0.15), increase the polarity by increasing the percentage of ethyl acetate.
-
Q4: I've found a good solvent system on TLC. How does this translate to the column?
A4: The relationship between TLC Rf and the elution volume on a column is inversely proportional and can be estimated by the formula: CV = 1/Rf , where CV is the number of column volumes required to elute the compound.[3][9] An Rf of 0.25 on TLC means your compound will start to elute after approximately 4 column volumes of solvent have passed through the column.[9] This relationship is fundamental for planning your fraction collection strategy.
Part 2: Detailed Experimental Protocol
This section provides a self-validating, step-by-step workflow for the purification.
Step 1: Preliminary TLC Analysis
-
Prepare several TLC chambers with different ratios of ethyl acetate in hexane (e.g., 10:1, 5:1, 3:1 hexane:ethyl acetate).
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on silica gel TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm).
-
Select the solvent system that gives your target compound an Rf between 0.15 and 0.35, with the best possible separation from any visible impurities.[4]
Step 2: Column Preparation (Slurry Packing)
-
Select a glass column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).[10]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down under gravity. Never let the solvent level drop below the top of the silica bed.[11]
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during sample loading.[11]
Step 3: Sample Loading
-
Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase or a slightly more polar solvent.[11] Using a pipette, carefully apply the solution to the top of the silica bed.[11]
-
Dry Loading (Recommended for less soluble samples): Dissolve your crude product in a volatile solvent (like dichloromethane). Add a small amount of silica gel (1-2 times the weight of your crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[11]
Step 4: Elution and Fraction Collection
-
Carefully add your chosen mobile phase to the column.
-
Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials. The size of your fractions can be guided by the column size; for a column with 100g of silica, 20-50 mL fractions are typical.[10]
-
You can run the column isocratically (with a single solvent mixture) or using a gradient (gradually increasing the polarity by adding more ethyl acetate) to elute more polar impurities after your product has been collected.[5]
Step 5: Fraction Analysis
-
Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Part 3: Visual Workflow & Data
Workflow for Solvent System Selection
Caption: Decision workflow for optimizing the mobile phase using TLC.
Recommended Solvent Systems & Expected Rf Values
| Separation Challenge | Recommended Mobile Phase (Hexane:Ethyl Acetate) | Target Compound Rf | Notes |
| General Purification | 4:1 to 3:1 | ~0.25 - 0.35 | An excellent starting point for most crude reaction mixtures. |
| Closely-eluting non-polar impurity | 9:1 to 5:1 | ~0.15 - 0.20 | Lowering polarity increases the separation (ΔCV) between spots with high Rf values.[3] |
| Closely-eluting polar impurity | 2:1 to 1:1 | ~0.30 - 0.40 | A slight increase in polarity may be needed to separate from more retained impurities. |
Part 4: Troubleshooting Guide
Problem: My compound is not moving from the origin on the TLC plate (Rf ≈ 0).
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Systematically increase the polarity of your eluent. Increase the proportion of ethyl acetate in the hexane:ethyl acetate mixture. If a 1:1 mixture is still insufficient, consider adding a small amount (0.5-1%) of methanol or using a more polar solvent system like dichloromethane:methanol.
Problem: The separation between my product and an impurity is poor (co-elution).
-
Possible Cause 1: The chosen solvent system has poor selectivity for the two compounds.
-
Solution 1: If the spots are not separate on the TLC, they will not separate on the column.[5] You must re-optimize the mobile phase. Try different solvent combinations. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity and may resolve the compounds.
-
Possible Cause 2: The column is overloaded with the crude sample.
-
Solution 2: Reduce the amount of material loaded onto the column. A good rule of thumb is that the sample should not exceed 1-5% of the mass of the silica gel.
Problem: My compound is eluting too quickly (Rf > 0.5).
-
Possible Cause: The mobile phase is too polar, causing all components to travel with the solvent front.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of hexane. This will increase the interaction of your compound with the stationary phase and improve retention.[3]
Problem: I am observing streaking or "tailing" of my compound's spot/band.
-
Possible Cause 1: The sample is overloaded on the TLC plate or column.
-
Solution 1: Dilute your sample before spotting it on the TLC plate. For column chromatography, reduce the amount of crude material being purified.
-
Possible Cause 2: The compound may be slightly acidic or basic, leading to non-ideal interactions with the silica. While less common for this specific molecule, it's a possibility.
-
Solution 2: Add a small amount of a modifier to the mobile phase. For acidic compounds, add ~0.5% acetic acid. For basic compounds, add ~0.5% triethylamine or ammonia.[12]
-
Possible Cause 3: The compound is degrading on the silica gel.
-
Solution 3: Spot the crude mixture on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears or the original spot changes, degradation is likely.[2] Consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]
Problem: The yield after column chromatography is very low.
-
Possible Cause 1: The compound is still on the column.
-
Solution 1: After you believe your compound has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane). Collect this flush and check it by TLC.
-
Possible Cause 2: The compound is highly retained and spread across many fractions at a low concentration.
-
Solution 2: Concentrate a wider range of fractions where you expected to see your compound and re-analyze by TLC.[2][13]
-
Possible Cause 3: Irreversible adsorption or decomposition on the silica gel.
-
Solution 3: This indicates a fundamental incompatibility. Test for stability on silica as described above.[2] If confirmed, an alternative purification method (like recrystallization or reverse-phase chromatography) may be necessary.
References
- Shaaban, M., et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
- BenchChem (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
- Pashkevich, S., et al. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- Biotage (2023). Why is TLC Rf important for flash column chromatography optimization?. Biotage Blog.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Reddit r/chemistry (2021). Some helpful column chromatography math.
- El-Malah, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega.
- Majumdar, S., et al. (2019). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock. Green Chemistry.
- Sannino, F., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.
- ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis.
- Kamal, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- ChemTips. How to set-up a flash chromatography silica column and actually succeed at separation.
- Al-Adiwish, W. M., et al. (2018). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate. Journal of Chemical and Pharmaceutical Research.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Study Mind. Chromatography and Rf Values (GCSE Chemistry).
- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Grishakov, A. N., et al. (2004). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. Chemistry of Heterocyclic Compounds.
- Reddit r/chemistry (2022). troubleshooting column chromatography.
- SiliCycle. Quick Overview of Column Chromatography. Application Note.
- Bak, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules.
- Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles: A Review. Environmental Science: An Indian Journal.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research.
Sources
- 1. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. rsc.org [rsc.org]
- 8. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. How to set up and run a flash chromatography column. [reachdevices.com]
- 11. chemistryviews.org [chemistryviews.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyrazole derivative. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the successful and efficient synthesis of your target compound.
I. Understanding the Synthesis: The Knorr Pyrazole Synthesis and N-Alkylation
The most common and logical synthetic route to this compound involves a two-step process:
-
Knorr Pyrazole Synthesis: The initial formation of the pyrazole ring is typically achieved through the condensation of an unsymmetrical 1,3-dicarbonyl compound, namely ethyl 2,4-dioxohexanoate , with methylhydrazine . This reaction, known as the Knorr pyrazole synthesis, is a robust method for creating substituted pyrazoles.[1][2]
-
N-Methylation (if starting with an NH-pyrazole): An alternative approach involves the initial synthesis of ethyl 3-ethyl-1H-pyrazole-5-carboxylate using hydrazine, followed by a subsequent N-methylation step to introduce the methyl group onto the pyrazole nitrogen.
Both of these steps are prone to specific side reactions that can significantly impact the yield and purity of the final product. This guide will address these challenges in a question-and-answer format.
II. Troubleshooting Guide & FAQs
A. Side Reactions During Pyrazole Ring Formation
Question 1: My reaction is producing a mixture of isomers that are difficult to separate. How can I identify and control the formation of these regioisomers?
Answer:
This is the most common issue in the synthesis of asymmetrically substituted pyrazoles. The reaction of ethyl 2,4-dioxohexanoate with methylhydrazine can lead to two regioisomeric products: the desired This compound and the undesired Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate .
Mechanism of Regioisomer Formation:
The formation of these isomers is dictated by the initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of ethyl 2,4-dioxohexanoate.
-
Pathway A (Desired): The more nucleophilic and less sterically hindered terminal nitrogen (-NH₂) of methylhydrazine attacks the more electrophilic ketone carbonyl (C4) of ethyl 2,4-dioxohexanoate. Subsequent cyclization and dehydration lead to the desired 3-ethyl-5-carboxylate isomer.
-
Pathway B (Undesired): If the terminal nitrogen of methylhydrazine attacks the ester carbonyl (C2), or if the substituted nitrogen (-NHCH₃) attacks the ketone, the reaction will eventually lead to the undesired 5-ethyl-3-carboxylate isomer. Generally, the ketone is more reactive than the ester towards nucleophilic attack.[2]
dot
Caption: Regioisomer formation in the Knorr synthesis.
Troubleshooting and Control:
-
pH Control: The regioselectivity of the Knorr synthesis is often pH-dependent. Acidic conditions can protonate the carbonyl oxygen, increasing its electrophilicity. Running the reaction under mildly acidic conditions (e.g., in ethanol with a catalytic amount of acetic acid) often favors the attack of the more nucleophilic terminal nitrogen of methylhydrazine on the more reactive ketone carbonyl.
-
Temperature: Lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product, which is often the desired isomer.
-
Solvent: The choice of solvent can influence the tautomeric equilibrium of the dicarbonyl compound and the relative nucleophilicity of the hydrazine nitrogens. Protic solvents like ethanol are commonly used.
Identification of Regioisomers:
Distinguishing between the two regioisomers can be achieved using spectroscopic methods, primarily ¹H and ¹³C NMR.
| Characteristic NMR Signals | This compound (Desired) | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (Undesired) |
| Pyrazole Ring Proton (¹H NMR) | Singlet, typically in the range of 6.7-7.0 ppm. | Singlet, typically in a similar range, but the chemical environment is different. |
| N-Methyl Protons (¹H NMR) | Singlet, around 3.9-4.1 ppm. | Singlet, may be shifted slightly upfield or downfield compared to the desired isomer. |
| Ethyl Group at C3/C5 (¹H NMR) | Quartet and triplet for the -CH₂- and -CH₃ groups, respectively. | Quartet and triplet for the -CH₂- and -CH₃ groups, respectively. |
| Ester Ethyl Group (¹H NMR) | Quartet and triplet for the -OCH₂- and -CH₃ groups, respectively. | Quartet and triplet for the -OCH₂- and -CH₃ groups, respectively. |
| Distinguishing Feature (¹³C NMR) | The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will be distinct for each isomer. C5, attached to the electron-withdrawing carboxylate group, will be significantly downfield in the desired product. | C3, attached to the carboxylate group, will be downfield in the undesired isomer. |
| NOESY/HMBC (2D NMR) | A key correlation in a NOESY spectrum would be between the N-methyl protons and the pyrazole ring proton. In an HMBC spectrum, the N-methyl protons will show a correlation to the C5 of the pyrazole ring.[3] | In an HMBC spectrum of the undesired isomer, the N-methyl protons would show a correlation to the C5 of the pyrazole ring, which is attached to the ethyl group. |
Purification:
If a mixture of regioisomers is formed, separation can be challenging but is often achievable by flash column chromatography on silica gel.[4]
-
Recommended Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The polarity of the two isomers is often very similar, so a long column and careful fraction collection are necessary.
-
Dry Loading: To improve separation, it is highly recommended to adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.
B. Side Reactions During N-Methylation
Question 2: I am performing an N-methylation on ethyl 3-ethyl-1H-pyrazole-5-carboxylate and obtaining a mixture of products. What are the likely side products and how can I improve the selectivity?
Answer:
The N-methylation of an unsymmetrical pyrazole can also lead to a mixture of two regioisomers: the desired N1-methylated product and the undesired N2-methylated product .
dot
Caption: Regioisomers from N-methylation.
Factors Influencing N-Alkylation Regioselectivity:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of ethyl 3-ethyl-1H-pyrazole-5-carboxylate, the N1 position is generally less hindered than the N2 position, which is adjacent to the ethyl group at C3.
-
Electronic Effects: The electron-withdrawing ester group at C5 will decrease the nucleophilicity of the adjacent N1 atom, while the electron-donating ethyl group at C3 will increase the nucleophilicity of the adjacent N2 atom. These opposing electronic effects can complicate the regioselectivity.
-
Methylating Agent: The choice of methylating agent is crucial.
-
Dimethyl Sulfate ((CH₃)₂SO₄): A common and powerful methylating agent, but it is highly toxic and can lead to poor regioselectivity.[5]
-
Methyl Iodide (CH₃I): Another common methylating agent. Its selectivity can be influenced by the reaction conditions.
-
Dimethyl Carbonate ((CH₃O)₂CO): A greener and less toxic alternative to dimethyl sulfate. It often requires more forcing conditions (higher temperature and pressure) but can provide good yields.[6]
-
-
Base and Solvent: The choice of base and solvent system can significantly impact the regioselectivity. A patent for the synthesis of the target molecule describes the use of sodium hydride (NaH) as a base in dimethylformamide (DMF) with dimethyl carbonate as the methylating agent.[6]
Troubleshooting and Optimization:
-
Choice of Methylating Agent: To improve regioselectivity towards the desired N1-methylated product, consider using a bulkier methylating agent, although this is less practical for introducing a simple methyl group. A more practical approach is to carefully optimize the reaction conditions with a less reactive methylating agent like dimethyl carbonate.
-
Controlled Deprotonation: The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the pyrazole NH, forming the pyrazolate anion. The subsequent alkylation is then governed by the electronic and steric factors of the anion.
Other Potential Side Reactions with Dimethyl Sulfate:
Dimethyl sulfate is a potent alkylating agent and can potentially react with other nucleophilic sites in the molecule, although this is less common under controlled conditions. Over-alkylation to form a quaternary pyrazolium salt is a possibility if the reaction is not carefully monitored.
C. General Side Reactions and Purity Issues
Question 3: My final product is impure, and I suspect hydrolysis of the ester group. How can I prevent this?
Answer:
The ethyl ester group in your target molecule is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid.
Ester Hydrolysis:
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction. If your reaction or work-up involves prolonged exposure to strong acidic conditions and water, hydrolysis can occur.[7]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. Exposure to strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, will readily hydrolyze the ester to the carboxylate salt.
Preventative Measures:
-
Work-up Conditions: During the work-up, if an acid or base wash is necessary, perform it quickly and at a low temperature. Use dilute solutions of acids and bases.
-
pH Neutralization: Ensure that the final product is isolated under neutral pH conditions.
-
Anhydrous Conditions: For the N-methylation step, ensure that all reagents and solvents are anhydrous to prevent hydrolysis of the ester by any residual water, especially if a strong base is used.
Question 4: I am observing a significant amount of dark, tar-like material in my reaction. What is the likely cause?
Answer:
The formation of dark-colored impurities or tars is often associated with the decomposition of the hydrazine reagent or side reactions at high temperatures.
-
Hydrazine Instability: Hydrazines can be unstable, especially at elevated temperatures and in the presence of certain metals.
-
Reaction Temperature: Running the Knorr synthesis or the N-methylation at excessively high temperatures can lead to decomposition and polymerization of starting materials and intermediates.
Troubleshooting:
-
Use Fresh Hydrazine: Ensure that the methylhydrazine used is of high quality and has been stored properly.
-
Temperature Control: Carefully control the reaction temperature. If the reaction is exothermic, use an ice bath to maintain the desired temperature.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.
III. Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate (Two-Step Approach)
Step 1: Synthesis of Ethyl 2,4-dioxohexanoate
This protocol is a general method for the Claisen condensation to form the 1,3-dicarbonyl precursor.
-
Materials: Sodium ethoxide, diethyl oxalate, 2-pentanone, ethanol, diethyl ether, hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of diethyl oxalate and 2-pentanone dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
The resulting sodium salt of the enol is precipitated with diethyl ether and filtered.
-
The salt is then dissolved in water and acidified with hydrochloric acid to yield ethyl 2,4-dioxohexanoate, which can be extracted with an organic solvent.
-
Step 2: Synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
-
Materials: Ethyl 2,4-dioxohexanoate, hydrazine hydrate, ethanol, acetic acid.
-
Procedure:
-
Dissolve ethyl 2,4-dioxohexanoate in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Cool the solution to 0 °C and add hydrazine hydrate dropwise.
-
Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Protocol 2: N-Methylation of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate to Yield this compound
This protocol is adapted from a patented procedure.[6]
-
Materials: Ethyl 3-ethyl-1H-pyrazole-5-carboxylate, sodium hydride (NaH), dimethylformamide (DMF), dimethyl carbonate.
-
Procedure:
-
To a solution of ethyl 3-ethyl-1H-pyrazole-5-carboxylate in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
After the addition is complete, add dimethyl carbonate.
-
Heat the reaction mixture to 80-140 °C for 4 hours.
-
After cooling, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product can be purified by vacuum distillation or column chromatography.
-
IV. References
-
Khanal, P., Kumar, A., Srivastava, N., Yogi, B., Sinha, A., & Gupta, S. K. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
-
Elgemeie, G. H., & Abd-El-Aal, R. M. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society, 48(3), 449-452.
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2436-2442. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Štefane, B., & Stanovnik, B. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3805. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. The Journal of Organic Chemistry, 73(9), 3523–3529.
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Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
UABDivulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
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Avoiding isomer formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, but their synthesis, particularly from unsymmetrical precursors, is often plagued by the formation of difficult-to-separate regioisomers.
This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high regioselectivity and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why are they a problem?
Answer: In pyrazole synthesis, regioisomers are constitutional isomers that have the same molecular formula but differ in the placement of substituents around the pyrazole ring. The most common scenario arises from the condensation of a substituted hydrazine (R¹-NHNH₂) with an unsymmetrical 1,3-dicarbonyl compound (R²-CO-CH₂-CO-R³). The two nitrogen atoms of the hydrazine can attack the two different carbonyl carbons, leading to two possible products.
For example, reacting phenylhydrazine with 1-phenyl-1,3-butanedione can yield both 1,3-diphenyl-5-methylpyrazole and 1,5-diphenyl-3-methylpyrazole.
These isomers often have very similar physical properties (e.g., boiling point, polarity), making their separation by standard techniques like column chromatography or crystallization challenging and costly, ultimately reducing the overall yield of the desired compound.
Q2: What is the underlying mechanism that leads to two different regioisomers?
Answer: The formation of two regioisomers is a direct consequence of two competing reaction pathways during the initial step of the condensation. The classic Knorr pyrazole synthesis is a prime example.[1][2][3] Let's consider a substituted hydrazine (R¹-NHNH₂) reacting with a 1,3-diketone where R² and R³ are different.
The substituted hydrazine has two nucleophilic nitrogen atoms: the substituted nitrogen (N1) and the terminal, unsubstituted nitrogen (N2, -NH₂). The 1,3-diketone has two electrophilic carbonyl carbons (C-a and C-b).
-
Pathway A: The more nucleophilic terminal -NH₂ group attacks one carbonyl carbon (e.g., C-a).
-
Pathway B: The terminal -NH₂ group attacks the other carbonyl carbon (e.g., C-b).
Following the initial attack, a sequence of intramolecular condensation and dehydration steps occurs. Because the initial point of attack differs, the final arrangement of substituents on the pyrazole ring also differs, leading to the two regioisomers. The reaction is kinetically controlled, and the ratio of isomers depends on which initial attack is faster.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Methylation of Pyrazoles
Welcome to the Technical Support Center for pyrazole methylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole N-methylation. As a Senior Application Scientist, I've structured this guide to move beyond simple step-by-step protocols. Instead, this resource focuses on the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively. Our goal is to empower you with the knowledge to not only solve common issues but also to proactively design robust and selective methylation strategies.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when undertaking pyrazole methylation.
Q1: What are the most common reagents for pyrazole methylation?
A1: Traditionally, methyl iodide (MeI) and dimethyl sulfate (DMS) are the most common electrophiles used for pyrazole methylation. These are typically paired with a base to deprotonate the pyrazole nitrogen, rendering it nucleophilic. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) being frequently employed.
Q2: My primary challenge is controlling regioselectivity. Why am I getting a mixture of N1 and N2 methylated isomers?
A2: This is the most prevalent issue in pyrazole methylation. The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2) that can both act as nucleophiles. Their relative reactivity is often similar, leading to the formation of a mixture of regioisomers. The final isomer ratio is a delicate balance of steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions (solvent, base, temperature). For a deeper dive, refer to the troubleshooting section on "Poor Regioselectivity."
Q3: How do substituents on the pyrazole ring affect methylation?
A3: Substituents have a profound impact on both the rate and regioselectivity of methylation.
-
Steric Hindrance: Bulky groups at the C3 or C5 positions will sterically hinder the adjacent nitrogen atom, directing the methyl group to the less hindered nitrogen. For example, a bulky group at C3 will favor methylation at N1.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrazole ring decrease the nucleophilicity of the nitrogens, potentially slowing down the reaction. Conversely, electron-donating groups (EDGs) can enhance reactivity. The position of these groups influences the relative basicity and nucleophilicity of the two nitrogen atoms, thereby affecting the isomer ratio.[1]
Q4: How can I confirm the identity of my N1 and N2 methylated products?
A4: Unambiguous characterization is crucial. The most powerful techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A NOESY experiment can show spatial proximity between the newly introduced N-methyl protons and protons on substituents at the C5 position, confirming the N1 isomer.[2]
-
Mass Spectrometry (MS): While MS will show the same mass for both isomers, fragmentation patterns can sometimes differ, providing clues to the structure.[2]
-
X-ray Crystallography: For crystalline solids, this is the definitive method to determine the molecular structure.
Troubleshooting Guide: From Low Yields to Isomer Separation
This section provides a systematic approach to diagnosing and solving common problems encountered during pyrazole methylation.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired methylated pyrazole can be frustrating. The following workflow helps diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Causality Explained:
-
Inactive Base: Many bases used for deprotonation, like sodium hydride (NaH), are moisture-sensitive. If your starting material is not consumed, an inactive base is a likely culprit. The pyrazole N-H bond (pKa ≈ 14-15) requires a sufficiently strong base for deprotonation to occur at a reasonable rate. A base like K₂CO₃ may require heating, whereas NaH is often effective at room temperature.
-
Degraded Methylating Agent: Methyl iodide is light-sensitive and can decompose. Always use a fresh or properly stored bottle. If you suspect degradation, you can check for the characteristic purple color of I₂.
-
Product Degradation/Side Reactions: If your starting material is consumed but the desired product is absent, consider the possibility of decomposition under the reaction conditions or the formation of unexpected side products like C-methylated pyrazoles or over-alkylation to form a quaternary pyrazolium salt. This is more likely with highly activated pyrazole systems or harsh reaction conditions (e.g., high temperatures, strong bases).
Problem 2: Poor Regioselectivity (Mixture of N1/N2 Isomers)
This is often the central challenge. Achieving high regioselectivity requires a careful selection of reagents and conditions to exploit the subtle steric and electronic differences between the two nitrogen atoms.
Strategies to Improve Regioselectivity:
-
Leverage Steric Hindrance: This is the most powerful and intuitive strategy.
-
Substrate Control: If your pyrazole has a bulky substituent at C3 or C5, methylation will be heavily biased towards the less sterically hindered nitrogen.
-
Reagent Control: When the pyrazole itself doesn't offer significant steric bias, using a sterically demanding methylating agent can dramatically improve selectivity. Traditional reagents like MeI are small and unselective. A recently developed, highly effective method uses bulky α-halomethylsilanes (e.g., chlorotrisisoproxysilane) as "masked" methylating agents. The bulky silyl group directs the initial alkylation to the less hindered N1 position. A subsequent protodesilylation step with a fluoride source then reveals the methyl group. This two-step, one-pot process can achieve N1/N2 ratios exceeding 99:1.[3]
-
-
Optimize the Base and Solvent System: The nature of the pyrazole anion in solution can influence the site of attack.
-
Base: The choice of base (e.g., NaH vs. K₂CO₃) and its corresponding counter-ion can influence the aggregation state and nucleophilicity of the pyrazolate anion.
-
Solvent: Solvents can play a crucial role. For instance, in certain syntheses, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol. This is attributed to the unique solvent properties of fluorinated alcohols that can modulate the reactivity of the intermediates.
-
Data-Driven Reagent Selection for N1-Selectivity:
| Methylating Agent | Typical Base/Solvent | Typical N1:N2 Ratio | Key Consideration |
| Methyl Iodide (MeI) | K₂CO₃ / DMF | Often poor (e.g., 3:1) | Small, highly reactive, low steric bias.[3] |
| Dimethyl Sulfate (DMS) | NaH / THF | Generally poor | Similar to MeI, offers little steric control. |
| α-Halomethylsilanes | KHMDS / DMSO | Excellent (>92:8 to >99:1) | Bulky reagent provides excellent steric control for N1.[3] |
Problem 3: Difficulty Separating N1 and N2 Isomers
If a mixture of isomers is unavoidable, effective purification is key.
-
Methodology: Flash column chromatography on silica gel is the most common method for separating N1 and N2 pyrazole isomers.[2]
-
Solvent System: The polarity difference between the two isomers can sometimes be small. A systematic screen of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is recommended. Using a shallow gradient during elution can improve separation.
-
Monitoring: Thin Layer Chromatography (TLC) is essential for developing the separation method and monitoring fractions. The two isomers may appear as distinct spots with different Rf values.[2] For example, in a DCM/2% methanol system, two isomers were observed with Rf values of 0.11 and 0.30, respectively, allowing for their separation.[2]
Experimental Protocols: A Tale of Two Methodologies
Here we present two distinct, validated protocols. The first is a traditional approach, while the second represents a modern, highly selective method.
Protocol 1: Traditional Methylation with Methyl Iodide
This protocol is suitable for substrates where high regioselectivity is not the primary concern or is sterically biased by the pyrazole itself.
Reaction: Methylation of a substituted pyrazole using K₂CO₃ and MeI.[2]
Step-by-Step Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrazole.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.2 equiv) to the solution.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add methyl iodide (MeI, 1.0-1.2 equiv) dropwise.
-
Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
If necessary, adjust the pH to ~7 using solid ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: High N1-Selectivity using an α-Halomethylsilane
This advanced protocol is ideal for substrates that typically yield isomeric mixtures with traditional methods.[3]
Caption: Workflow for highly N1-selective methylation.
Step-by-Step Procedure:
-
N-Silylation:
-
To a dry flask under an inert atmosphere, add the pyrazole substrate (1.0 equiv) and anhydrous DMSO.
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv) and stir for 5 minutes.
-
Add the α-halomethylsilane (e.g., chlorotrisisoproxysilane, 1.5 equiv) and stir at room temperature for 2 hours.
-
-
Protodesilylation:
-
To the same reaction mixture, add water and a fluoride source such as tetrabutylammonium fluoride (TBAF, 2.0 equiv).
-
Heat the mixture to 60 °C and stir for 2-4 hours until the silyl intermediate is fully consumed (monitor by LC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Note: Product loss may occur during aqueous washes due to the polarity of some N-methyl pyrazoles.[3] Minimize washes if necessary.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to remove any minor N2 isomer and other impurities.
-
References
-
Di Micco, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Sarvestani, M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. Available at: [Link]
-
Ferreira, I. C. F. R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
Sources
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate stability and storage conditions
Technical Support Center: Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support guide for this compound (C₉H₁₄N₂O₂; CAS No. 128537-26-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Quick Reference: Technical Data
This table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 128537-26-8 | [1] |
| Molecular Formula | C₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| IUPAC Name | ethyl 3-ethyl-1-methylpyrazole-5-carboxylate | [1] |
| Appearance | White to off-white or light yellow solid/powder (inferred from related compounds) | [2][3][4] |
| Purity | ≥98% (Typical for research grade) | [2] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound? A: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Some suppliers of similar pyrazole derivatives recommend room temperature storage for the solid, but refrigeration is a preferable cautionary measure to minimize the rate of any potential degradation over time.[2][3][4] Always consult the product-specific information provided by the supplier.
Q2: Is this compound sensitive to moisture? A: Yes. As an ester, this compound is susceptible to hydrolysis, which is the primary degradation pathway.[5] Exposure to moisture, especially under basic or acidic conditions, can cleave the ethyl ester group to form the corresponding carboxylic acid. Therefore, it is critical to store the compound in a desiccated environment.
Q3: What solvents are recommended for preparing stock solutions? A: High-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for preparing stock solutions. Anhydrous ethanol can also be used. It is crucial to use anhydrous-grade solvents and minimize the solution's exposure to atmospheric moisture to prevent hydrolysis.
Q4: How should I store stock solutions? A: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use vials with tight-fitting caps (e.g., PTFE-lined) to prevent solvent evaporation and moisture ingress. If stored correctly, solutions in anhydrous DMSO should be stable for several months.
Q5: Is the compound compatible with common laboratory plastics? A: The compound itself is generally compatible with standard laboratory plastics like polypropylene (PP) and high-density polyethylene (HDPE). However, when dissolved in organic solvents like DMSO or DMF, the choice of container should be guided by the solvent's compatibility with the plastic. For long-term storage of solutions, glass vials are always the safest option.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
| Observed Problem | Probable Cause(s) | Recommended Action & Scientific Rationale |
| Inconsistent or non-reproducible experimental results. | 1. Compound Degradation: The primary cause is often the hydrolysis of the ester group, leading to a mixture of the active ester and the less active (or inactive) carboxylic acid. 2. Improper Storage: Exposure of the solid or stock solution to moisture, light, or elevated temperatures. | 1. Verify Compound Integrity: Run a quality control check on your sample using HPLC or LC-MS. Look for the appearance of a new, more polar peak corresponding to the hydrolyzed carboxylic acid. 2. Prepare Fresh Solutions: If degradation is confirmed, discard the old stock and prepare a new one from the solid compound using the protocol below. 3. Assess Buffer Stability: Perform a time-course experiment to check the compound's stability in your aqueous assay buffer (see Protocol 2). Some pyrazole esters hydrolyze rapidly in aqueous buffers, especially at pH > 7. |
| Visible changes in the solid compound (e.g., clumping, discoloration). | Moisture Absorption: The compound is likely hygroscopic. Clumping is an early indicator of moisture uptake, which can accelerate hydrolytic degradation. | 1. Handle in a Controlled Environment: Weigh and handle the solid compound in a glove box with an inert atmosphere (N₂ or Ar) or, at a minimum, in a low-humidity environment. 2. Store with Desiccant: Ensure the container is stored with a desiccant and is always tightly sealed after use. 3. Purity Re-assessment: If significant changes are observed, re-verify the purity of the solid before use. |
| Difficulty dissolving the compound in aqueous buffers. | Low Aqueous Solubility: The compound is a relatively nonpolar organic molecule and is expected to have low intrinsic solubility in water. | 1. Use an Organic Co-solvent: First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. 2. Dilute into Buffer: Add the stock solution to the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological system. Do not add the aqueous buffer directly to the solid. |
| Precipitation observed after diluting stock solution into aqueous buffer. | Exceeding Solubility Limit: The compound's concentration in the final aqueous solution has exceeded its solubility limit. | 1. Reduce Final Concentration: Lower the final working concentration of the compound. 2. Increase Co-solvent Percentage: If the experimental design allows, slightly increase the percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO). 3. Use of Surfactants/Solubilizers: Consider the inclusion of a biocompatible surfactant like Tween-20 or Pluronic F-68 in the buffer, if compatible with your assay. |
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common issues.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
These protocols provide validated, step-by-step methods for common procedures.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.
-
Pre-analysis Preparation:
-
Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
-
Weighing:
-
In a low-humidity environment or glove box, accurately weigh out 1.82 mg of the compound into a sterile, conical microcentrifuge tube.
-
Causality Note: Weighing a slight excess is acceptable; the final concentration will be adjusted based on the actual mass. Precision is key to experimental accuracy.
-
-
Solvent Addition:
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube.
-
Causality Note: The use of anhydrous DMSO is critical to prevent initiation of ester hydrolysis, ensuring the stability of the stock solution.[5]
-
-
Dissolution:
-
Cap the tube tightly and vortex at room temperature for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
-
Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL) in amber or opaque micro-vials with PTFE-lined caps.
-
Store the aliquots at -20°C or -80°C. Label clearly with the compound name, concentration, solvent, and date of preparation.
-
Protocol 2: Workflow for Assessing Hydrolytic Stability in Aqueous Buffer
This self-validating protocol allows you to determine the stability of the compound under your specific experimental conditions.
-
Preparation:
-
Prepare your final aqueous experimental buffer (e.g., PBS, TRIS) at the desired pH and temperature.
-
Prepare a fresh stock solution of the compound in anhydrous DMSO (e.g., 10 mM) as described in Protocol 1.
-
-
Initiation of Experiment:
-
Add the DMSO stock to the pre-warmed aqueous buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%). This is your T=0 sample.
-
Immediately take a 100 µL aliquot of this solution, quench it by adding 100 µL of acetonitrile or methanol, and store at -20°C for later analysis.
-
-
Time-Course Incubation:
-
Incubate the remaining solution under your standard assay conditions (e.g., 37°C).
-
Collect additional 100 µL aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr). Quench each aliquot immediately with an equal volume of acetonitrile or methanol.
-
-
Analysis:
-
Analyze all quenched samples by reverse-phase HPLC or LC-MS.
-
Monitor the peak area of the parent compound (this compound) over time.
-
Simultaneously, monitor for the appearance and increase in the peak area of the potential hydrolyzed product (3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid), which will be more polar and have an earlier retention time.
-
-
Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >10% of the parent compound over the course of your experiment's duration indicates significant instability under those conditions.
-
References
- Kim, B. R., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Gyeongsang National University.
- Chem-Impex International. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
- ResearchGate. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Tomlinson, S. M., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Chem-Impex International. (n.d.). Ethyl 1H-pyrazole-4-carboxylate.
- Cole-Parmer. (n.d.). Chemical Compatibility Chart.
- MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Royal Society of Chemistry. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications.
- Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.
- Guidechem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-(4-Methylphenyl)-, ethyl ester Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazoline-5-one.
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- 1. This compound | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. As a key intermediate in the production of various agrochemicals and pharmaceuticals, understanding the challenges associated with its scale-up is critical for efficient, safe, and cost-effective manufacturing. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this process.
Introduction to Synthetic Strategies and Scale-Up Considerations
The industrial production of this compound is primarily approached via two synthetic routes. The selection of a particular route is often a balance between reagent cost, safety, waste management, and desired purity.
Route 1: Two-Step Synthesis via Condensation and Methylation
This common pathway involves the initial synthesis of an unmethylated pyrazole precursor, followed by N-methylation.
-
Step 1: Cyclocondensation. The process begins with a Claisen condensation of a ketone (e.g., 2-butanone) with diethyl oxalate to form the intermediate ethyl 2,4-dioxohexanoate. This intermediate is then reacted with hydrazine hydrate to yield ethyl 3-ethyl-1H-pyrazole-5-carboxylate.
-
Step 2: N-Methylation. The pyrazole nitrogen is then methylated using a suitable agent, such as dimethyl sulfate or the greener alternative, dimethyl carbonate, to produce the final product.
Route 2: Direct Condensation
This route involves the direct condensation of ethyl 2,4-dioxohexanoate with methylhydrazine to form the target molecule in a single synthetic step. While seemingly more direct, the high cost and significant hazards associated with methylhydrazine often present considerable challenges on a larger scale[1].
This guide will address the potential issues arising from both routes, with a focus on practical solutions for a seamless transition from laboratory to pilot and full-scale production.
Visualizing the Synthetic Pathways
To better understand the chemical transformations, the following diagrams illustrate the two primary synthetic routes.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide for Scale-Up
The following table outlines common issues encountered during the scale-up of this synthesis, their probable causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield in Claisen Condensation (Route 1, Step 1) | - Incomplete reaction due to insufficient base or reaction time.- Presence of moisture, which consumes the base (e.g., sodium ethoxide)[2].- Side reactions, such as self-condensation of the ketone. | - Ensure stoichiometric or slight excess of a strong base.- Use anhydrous solvents and reagents[2].- Optimize reaction temperature and time based on in-process monitoring (e.g., HPLC, GC).- Consider slow addition of the ketone to the base and ester mixture to minimize self-condensation. |
| Poor Regioselectivity in Cyclocondensation (Both Routes) | - Formation of the undesired regioisomer (Ethyl 1-methyl-5-ethyl-1H-pyrazole-3-carboxylate).- Reaction conditions (solvent, temperature, pH) favoring the formation of the undesired isomer. | - Carefully control the pH of the reaction mixture. Acidic conditions can influence the site of initial nucleophilic attack.- Screen different solvents to find the optimal medium for regioselectivity.- Analyze crude product by NMR or HPLC to quantify the isomeric ratio and adjust conditions accordingly. |
| Incomplete N-Methylation (Route 1, Step 2) | - Insufficient methylating agent.- Inadequate base to deprotonate the pyrazole nitrogen.- Low reaction temperature or insufficient reaction time. | - Use a slight excess of the methylating agent.- Ensure the use of an appropriate base (e.g., K₂CO₃, NaH) in sufficient quantity to drive the reaction to completion[1][3].- Monitor the reaction progress by TLC or HPLC and adjust temperature and time as needed. |
| Formation of Impurities | - Over-methylation at other positions on the pyrazole ring or ester hydrolysis.- Thermal decomposition of starting materials or intermediates.- Byproducts from side reactions. | - Optimize the stoichiometry of the methylating agent to avoid over-methylation.- Control the reaction temperature to prevent decomposition.- Purify intermediates to reduce the carry-over of impurities into the final step.- Develop a robust purification method for the final product (e.g., recrystallization, column chromatography). |
| Difficult Product Isolation and Purification | - Product is an oil or has a low melting point, making crystallization challenging.- Presence of closely related impurities that co-crystallize with the product. | - For oily products, consider distillation under reduced pressure[1].- Screen a variety of solvents for recrystallization to find one that provides good crystal formation and effectively excludes impurities.- Employ column chromatography for high-purity requirements, though this may be less practical on a very large scale. |
| Safety Concerns during Scale-Up | - Use of highly toxic and flammable reagents like dimethyl sulfate and methylhydrazine[1][4][5][6][7].- Exothermic reactions leading to thermal runaway.- Handling of strong bases like sodium ethoxide and sodium hydride. | - Substitute hazardous reagents with safer alternatives where possible (e.g., dimethyl carbonate for dimethyl sulfate)[1][3].- Implement strict safety protocols for handling hazardous materials, including appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems)[4].- Conduct reaction calorimetry studies to understand the thermal profile of the reaction and ensure adequate cooling capacity.- Add reactive reagents slowly and control the internal temperature of the reactor. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the direct condensation route (Route 2)?
A1: The primary challenge is the safe handling of methylhydrazine. It is a highly toxic, flammable, and potentially explosive substance[1][4][5][6][7]. On a large scale, the risks associated with storage, transfer, and reaction of methylhydrazine are substantial. Furthermore, its high cost can make the process economically unviable compared to the two-step route[1].
Q2: How can I improve the regioselectivity of the cyclocondensation reaction?
A2: Regioselectivity is influenced by the electronic and steric nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. The reaction mechanism involves a series of equilibria. To favor the desired isomer, you can:
-
Control pH: The initial addition of the hydrazine to one of the carbonyl groups is a key determining step. Adjusting the pH can influence which carbonyl is more electrophilic and the nucleophilicity of the hydrazine.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomeric ratio.
-
Temperature Control: Lowering the reaction temperature may increase selectivity by favoring the thermodynamically more stable product, though this may come at the cost of a longer reaction time.
Q3: What are the advantages of using dimethyl carbonate over dimethyl sulfate for the N-methylation step in Route 1?
A3: Dimethyl carbonate is considered a "green" methylating agent for several reasons[1][3]:
-
Lower Toxicity: It is significantly less toxic than dimethyl sulfate, which is a potent carcinogen[1].
-
Reduced Waste: The byproducts of methylation with dimethyl carbonate are less hazardous than those from dimethyl sulfate.
-
Improved Safety Profile: It has a higher flash point and is less reactive than dimethyl sulfate, reducing the risk of runaway reactions.
The main drawback is that it often requires higher temperatures and longer reaction times to achieve comparable conversion rates[3].
Q4: My final product is an oil and difficult to purify by crystallization. What are my options on a large scale?
A4: For an oily product, large-scale purification can be challenging. Consider the following:
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for purification on a large scale[1].
-
Liquid-Liquid Extraction: A carefully designed series of extractions with immiscible solvents can remove many impurities.
-
Chromatography: While traditional column chromatography can be expensive and time-consuming for large quantities, techniques like medium pressure liquid chromatography (MPLC) can be a viable option.
Q5: How can I monitor the progress of these reactions effectively during scale-up?
A5: In-process control (IPC) is crucial for a successful scale-up. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of starting materials and the appearance of products and byproducts[8]. It can also be used to determine the isomeric ratio.
-
Gas Chromatography (GC): GC is suitable for volatile compounds and can provide rapid analysis of reaction progress.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and inexpensive method for qualitative monitoring of the reaction.
Detailed Experimental Protocol: Two-Step Synthesis (Route 1)
This protocol is provided as a representative example. All steps should be optimized for the specific scale and equipment being used.
Step 1: Synthesis of Ethyl 2,4-dioxohexanoate
Caption: Workflow for the synthesis of Ethyl 2,4-dioxohexanoate.
-
Reactor Setup: A reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe is charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
-
Base Preparation: Sodium metal is carefully added in portions to the anhydrous ethanol to prepare a solution of sodium ethoxide. The temperature should be controlled during this exothermic process.
-
Reagent Addition: The reactor is cooled to 0-5 °C. A mixture of 2-butanone and diethyl oxalate is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C[2].
-
Reaction: After the addition is complete, the reaction mixture is stirred at a low temperature for several hours, then allowed to warm to room temperature and stirred overnight[2].
-
Workup: The reaction is quenched by pouring it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄). The aqueous layer is extracted with a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 2,4-dioxohexanoate as an oil[2][9][10].
Step 2: Synthesis of this compound
This step details the cyclocondensation followed by N-methylation.
-
Cyclocondensation:
-
Ethyl 2,4-dioxohexanoate is dissolved in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine hydrate is added slowly at a controlled temperature (e.g., 0 °C)[11].
-
The reaction is stirred at room temperature until completion, as monitored by HPLC or TLC.
-
The solvent is removed under reduced pressure, and the crude ethyl 3-ethyl-1H-pyrazole-5-carboxylate is isolated. It may be used directly in the next step or purified if necessary.
-
-
N-Methylation (using Dimethyl Carbonate):
-
The crude ethyl 3-ethyl-1H-pyrazole-5-carboxylate is dissolved in a high-boiling polar aprotic solvent such as DMF[1].
-
A base, such as potassium carbonate or sodium hydride, is added[1][3].
-
Dimethyl carbonate is added, and the mixture is heated to a temperature typically between 100-150 °C[3].
-
The reaction is monitored by HPLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and excess dimethyl carbonate and solvent are removed by vacuum distillation[1].
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
The final product, this compound, is purified by vacuum distillation[1].
-
Conclusion
Scaling up the production of this compound requires careful consideration of the synthetic route, reaction conditions, and safety protocols. By anticipating potential challenges and implementing robust in-process controls, researchers and production chemists can successfully navigate the complexities of large-scale synthesis. This guide provides a foundation for troubleshooting and process optimization, ultimately leading to a more efficient and safer manufacturing process.
References
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxyl
- US3760087A - Perfume compositions containing ethyl 2,4-dioxohexano
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. ()
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. ([Link])
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. ([Link])
-
ethyl 2,4-dioxohexanoate, 13246-52-1 - The Good Scents Company. ([Link])
-
This compound | C9H14N2O2 - PubChem. ([Link])
-
Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem. ([Link])
-
Ethyl 2,4-dioxohexanoate - SIELC Technologies. ([Link])
-
METHYL HYDRAZINE HAZARD SUMMARY - NJ.gov. ([Link])
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. ([Link])
-
Hydrazine, methyl-: Human health tier II assessment CAS Number: 60-34-4 Preface - Australian Industrial Chemicals Introduction Scheme (AICIS). ([Link])
-
Showing Compound Ethyl 2,4-dioxohexanoate (FDB013417) - FooDB. ([Link])
-
Safety and Handling of Hydrazine - DTIC. ([Link])
-
Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or... - ResearchGate. ([Link])
-
(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. ([Link])
-
THE SYNTHESIS OF ETHYL 2-ETHOXYCARBONYL-3,5-DIOXOHEXANOATE | Chemistry Letters | Oxford Academic. ([Link])
-
Green synthesis of pyrazole systems under solvent-free conditions - Taylor & Francis Online. ([Link])
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. ([Link])
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - MDPI. ([Link])
-
Safety Data Sheet - Cole-Parmer. ([Link])
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. ([Link])
Sources
- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 2. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]
- 3. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Ethyl 2,4-dioxohexanoate | SIELC Technologies [sielc.com]
- 9. ethyl 2,4-dioxohexanoate, 13246-52-1 [thegoodscentscompany.com]
- 10. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Pyrazole Carboxamide Synthesis
Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of molecules. Pyrazole carboxamides are a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. However, their synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to complex purification issues.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental hurdles. We will explore the "why" behind the "how," empowering you to diagnose and resolve issues effectively. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of pyrazole carboxamide synthesis.
Q1: What is the most common and direct method for synthesizing pyrazole carboxamides?
The most prevalent method is the coupling of a pyrazole carboxylic acid with an amine. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Q2: How do I activate the pyrazole carboxylic acid?
There are two primary strategies for activating the carboxylic acid:
-
Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride or fluoride. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose. This method is robust but can be harsh and may not be suitable for sensitive substrates.
-
In Situ Activation with Coupling Reagents: A wide array of coupling reagents can be used to form a highly reactive intermediate in the reaction mixture. This is often a milder and more versatile approach.
Q3: Which coupling reagent should I choose for my pyrazole carboxamide synthesis?
The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of your pyrazole carboxylic acid and amine, as well as the presence of other functional groups. A selection of common coupling reagents is presented in the table below.
| Coupling Reagent Class | Examples | Key Features & Applications |
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. By-products can be challenging to remove (especially with DCC). Often used with additives to improve efficiency and reduce side reactions. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, suitable for hindered substrates. Can be expensive. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Very efficient, fast reaction times. Generally preferred for solid-phase synthesis and for minimizing racemization. |
Q4: What is the role of additives like HOBt and DMAP?
-
1-Hydroxybenzotriazole (HOBt): HOBt is frequently used as an additive with carbodiimide coupling reagents. It acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an activated ester. This intermediate is less prone to side reactions and racemization, particularly when coupling chiral amines.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst. It is often used in small, catalytic amounts to accelerate the reaction, especially with less reactive amines or hindered carboxylic acids. However, its basicity can sometimes promote side reactions, so its use should be carefully considered.
Q5: My pyrazole carboxylic acid is poorly soluble. How can I improve my reaction conditions?
Solubility issues are a common challenge. Here are a few strategies:
-
Solvent Selection: Screen a range of solvents. Aprotic polar solvents like DMF, DMAc, and NMP are often effective. For less polar substrates, DCM or THF may be suitable.
-
Temperature: Gently heating the reaction mixture can improve solubility and reaction rates. However, be mindful of potential side reactions at elevated temperatures.
-
Salt Formation: In some cases, converting the carboxylic acid to a more soluble salt (e.g., with a non-nucleophilic base) before adding the coupling reagent can be beneficial.
Part 2: Troubleshooting Guide - A Deeper Dive
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your synthesis.
Issue 1: Low or No Product Yield
A low yield of the desired pyrazole carboxamide is one of the most frequent issues. The following workflow can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for low pyrazole carboxamide yield.
Causality and Solutions:
-
Poor Reagent Quality: Coupling reagents, especially uronium and phosphonium salts, can be sensitive to moisture. Ensure they are stored in a desiccator and handled under an inert atmosphere if necessary. Amines can degrade over time; consider purification if the source is old.
-
Inefficient Carboxylic Acid Activation:
-
Acyl Chloride Formation: If you are making an acyl chloride, ensure the removal of excess SOCl₂ or oxalyl chloride is complete before adding the amine, as these can react with the amine. A simple workup involving co-evaporation with an inert solvent like toluene can be effective.
-
Coupling Reagents: For sterically hindered pyrazole carboxylic acids or electronically poor amines, a more powerful coupling reagent like HATU or PyBOP may be required. The choice of base is also crucial; a non-nucleophilic base like DIPEA is generally preferred to avoid competing reactions.
-
-
Low Amine Nucleophilicity:
-
Steric Hindrance: If either the amine or the pyrazole carboxylic acid is sterically bulky around the reacting centers, the reaction will be slower. Consider switching to a more potent coupling reagent, increasing the reaction temperature, or using a less hindered analogue if possible.
-
Electronic Deactivation: Anilines with electron-withdrawing groups are less nucleophilic. These reactions may require longer reaction times, higher temperatures, or more powerful coupling reagents.
-
-
Suboptimal Reaction Conditions:
-
Solvent: The reaction should be homogeneous. If your starting materials are not fully dissolved, a different solvent or solvent mixture is needed.
-
Temperature: While room temperature is a good starting point, some challenging couplings require heating. Monitor for potential decomposition at higher temperatures.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some couplings are complete in a few hours, while others may require overnight stirring.
-
Issue 2: Formation of Significant Impurities
The presence of impurities complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.
Caption: Common impurities in pyrazole carboxamide synthesis and their mitigation strategies.
Causality and Solutions:
-
Racemization: If your amine contains a stereocenter, there is a risk of epimerization during the coupling reaction. This is particularly problematic when the stereocenter is adjacent to the amine.
-
Mechanism: The activated carboxylic acid can deprotonate the N-H of the newly formed amide, leading to the formation of an oxazolone intermediate which can tautomerize, scrambling the stereochemistry.
-
Mitigation: The addition of HOBt can suppress racemization by providing a less reactive activated ester intermediate. Coupling reagents like DEPBT are specifically designed to minimize epimerization. Lowering the reaction temperature and using a weaker base can also be beneficial.
-
-
N-Acylation of the Pyrazole Ring: If your pyrazole has an unsubstituted N-H, it can compete with your desired amine for reaction with the activated carboxylic acid, leading to the formation of an N-acylated pyrazole dimer or other side products.
-
Mitigation: If N-acylation is a significant problem, consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, PMB) before performing the amide coupling. Alternatively, careful control of stoichiometry and reaction conditions (e.g., slow addition of the activated acid to the amine) can sometimes minimize this side reaction.
-
-
Urea By-products: When using carbodiimides like DCC or DIC, a urea by-product is formed. Dicyclohexylurea (from DCC) is notoriously insoluble and can be difficult to remove from the desired product.
-
Mitigation: If using DCC, filtering the reaction mixture before workup can remove a significant portion of the urea. An acidic wash during the workup can also help to remove any remaining urea. Using DIC results in a more soluble diisopropylurea, which is easier to remove during purification. Alternatively, switching to a phosphonium or uronium-based coupling reagent avoids this issue altogether.
-
-
Unreacted Starting Materials: The presence of unreacted pyrazole carboxylic acid or amine in the final product indicates an incomplete reaction.
-
Mitigation: This points back to the issues discussed under "Low Yield." Re-evaluate your coupling reagent, reaction conditions, and stoichiometry. Ensure your starting materials are pure and that the reaction has been allowed to proceed to completion.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure pyrazole carboxamide can be challenging.
Causality and Solutions:
-
Polarity and Solubility: Pyrazole carboxamides are often polar and can have limited solubility in common organic solvents, making chromatographic purification difficult. They may also be partially soluble in water, leading to losses during aqueous workups.
-
Purification Strategy:
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method. Screen a variety of solvent systems to find one that provides good quality crystals.
-
Chromatography: If chromatography is necessary, consider using a more polar mobile phase or a different stationary phase (e.g., alumina, C18). Sometimes, adding a small amount of acid or base to the mobile phase can improve peak shape.
-
Extraction: During aqueous workup, ensure the organic layer is thoroughly extracted multiple times. If the product has some water solubility, back-extracting the aqueous layers with a fresh portion of organic solvent can improve recovery. Brine washes can also help to break emulsions and reduce the amount of water in the organic layer.
-
-
-
Removal of Coupling Reagent By-products: The by-products of many coupling reagents are water-soluble and can be removed with an aqueous wash. However, some can be persistent.
-
Specific Examples:
-
HBTU/HATU by-products: These are generally removed by standard aqueous workup.
-
Phosphonium oxide by-products (from PyBOP, etc.): These can sometimes be challenging to remove completely. A thorough aqueous wash and careful chromatography are typically effective.
-
-
Part 3: Recommended Experimental Protocols
These protocols represent best practices for common pyrazole carboxamide synthesis methods. They should be adapted to the specific requirements of your substrates.
Protocol 1: HATU-Mediated Amide Coupling
This is a reliable and generally high-yielding method suitable for a wide range of substrates.
-
Dissolve the pyrazole carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).
-
Add the amine (1.1-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Add HATU (1.1-1.2 eq.) portion-wise to the stirred solution. The reaction may exotherm slightly.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Acyl Chloride Formation and Coupling
This two-step method is powerful but requires careful handling of the reactive acyl chloride intermediate.
-
Suspend the pyrazole carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) or in an inert solvent like DCM with oxalyl chloride (2.0 eq.) and a catalytic amount of DMF.
-
Heat the mixture to reflux (for SOCl₂) or stir at room temperature (for oxalyl chloride) until the reaction is complete (cessation of gas evolution).
-
Remove the excess SOCl₂ or oxalyl chloride under reduced pressure. Co-evaporate with an inert solvent like toluene to ensure complete removal.
-
Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.
-
In a separate flask, dissolve the amine (1.1-1.2 eq.) and a base (e.g., triethylamine or DIPEA, 2.0-3.0 eq.) in the same solvent.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purification as described in Protocol 1.
References
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 2024. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
Technical Support Center: Degradation Pathways of Pyrazole Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole esters. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation of these important chemical entities. Our goal is to equip you with the knowledge to anticipate, identify, and manage the stability of your pyrazole ester compounds throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazole esters?
A1: Pyrazole esters are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.
-
Hydrolysis: This is the most common degradation route for the ester functional group. It can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester bond to form the corresponding pyrazole carboxylic acid and alcohol.[1][2] The reaction is reversible under acidic conditions but is typically irreversible under basic conditions due to the formation of a carboxylate salt.[2][3]
-
Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, certain substituents or reaction conditions can promote oxidative degradation.[1] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents, potentially leading to the formation of N-oxides or hydroxylated species on the pyrazole ring.[1]
-
Photolysis: Exposure to light, especially UV radiation, can induce photodegradation.[1] The specific pathway is dependent on the chromophores within the molecule and the wavelength of light, but can involve radical mechanisms and rearrangement reactions.[1]
Q2: What factors can influence the rate of pyrazole ester degradation?
A2: Several factors can significantly impact the stability of pyrazole esters:
-
pH: The rate of hydrolysis is highly pH-dependent. Basic conditions generally accelerate hydrolysis more than acidic conditions.
-
Temperature: Higher temperatures typically increase the rate of all degradation pathways, including hydrolysis, oxidation, and thermal degradation.[1][4]
-
Light Exposure: Direct exposure to light, particularly in the UV spectrum, can lead to rapid photolytic degradation.[1]
-
Oxygen: The presence of dissolved oxygen can facilitate oxidative degradation pathways.
-
Substituents: The electronic properties of substituents on the pyrazole ring and the ester group can influence stability. Electron-withdrawing groups can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack during hydrolysis.[5][6]
Q3: How can I proactively assess the stability of my pyrazole ester?
A3: A forced degradation study, also known as stress testing, is the most effective method to understand the degradation profile of your compound.[1][4][7][8] This involves subjecting your pyrazole ester to a range of harsh conditions to accelerate degradation and identify potential degradation products. The typical stress conditions include:
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.[9][10]
-
Photolysis: Exposure to a controlled light source with both UV and visible output.[1][4]
-
Thermal Stress: Heating the compound in both solid and solution states.[1][4]
The goal is to achieve a target degradation of 5-20%, which is generally sufficient to identify and characterize the major degradation products without completely consuming the parent compound.[7][8]
Troubleshooting Guides
Troubleshooting HPLC Analysis of Pyrazole Ester Degradation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for monitoring the stability of pyrazole esters. However, various issues can arise during analysis.
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase. - Column overload. - Column deterioration. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Add a competitor (e.g., triethylamine) to the mobile phase to block active sites on the silica. - Reduce the sample concentration or injection volume.[11] - Use a guard column to protect the analytical column.[11] - Flush the column with a strong solvent or replace it if necessary.[12] |
| Poor Resolution between Parent and Degradant Peaks | - Inappropriate mobile phase composition or gradient. - Unsuitable column chemistry. - Co-elution of multiple components. | - Optimize the mobile phase composition (e.g., change the organic modifier or pH). - Adjust the gradient slope for better separation. - Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). - Change the column temperature to alter selectivity. |
| Ghost Peaks or Extra Peaks | - Contamination in the mobile phase, injector, or sample. - Carryover from a previous injection. - Late eluting peak from a prior run. | - Use fresh, high-purity mobile phase solvents. - Implement a robust needle wash protocol. - Increase the run time to ensure all components from the previous injection have eluted. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Pump malfunction or leaks. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Troubleshooting Forced Degradation Studies
| Problem | Potential Cause(s) | Solution(s) |
| No or Very Little Degradation Observed | - The compound is highly stable under the applied conditions. - Insufficient stress applied (concentration, temperature, or duration). | - Increase the concentration of the stressor (e.g., acid, base, or oxidant). - Increase the temperature.[4] - Extend the duration of the study. |
| Too Much Degradation (>20%) | - The stress conditions are too harsh. - The compound is very labile. | - Reduce the concentration of the stressor. - Lower the temperature. - Decrease the exposure time. |
| Formation of Unexpected Products or Artifacts | - Reaction between the drug substance and the stressor or impurities in the reagents. - Secondary degradation of primary degradation products. | - Use high-purity reagents and solvents. - Analyze samples at multiple time points to distinguish primary from secondary degradants. - Consider potential interactions with co-solvents if used for poorly soluble compounds.[4] |
| Poor Mass Balance | - Degradation products are not UV-active or do not ionize well in MS. - Degradants are volatile or have precipitated out of solution. - Co-elution of the parent drug and degradation products. | - Use a photodiode array (PDA) detector to check for wavelength maxima of all peaks. - Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). - Ensure complete dissolution of the sample and check for any precipitates. - Re-optimize the chromatographic method to improve resolution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Pyrazole Ester
This protocol outlines a general procedure for conducting a forced degradation study on a novel pyrazole ester. The goal is to induce approximately 5-20% degradation.[7][8]
1. Sample Preparation:
-
Prepare a stock solution of the pyrazole ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[4]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.[4]
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[10]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Place a solution of the pyrazole ester (e.g., 100 µg/mL in a quartz cuvette) in a photostability chamber.
-
Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1][4]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid pyrazole ester in an oven at 80°C for 48 hours.
-
Separately, place a solution of the pyrazole ester in a sealed vial at 80°C for 48 hours.
-
After the specified time, cool the samples and prepare for HPLC analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Use a PDA detector to assess peak purity and identify any new peaks corresponding to degradation products.
-
For structural elucidation of unknown degradants, LC-MS/MS is recommended.[10][13]
Data Presentation & Visualization
Table 1: Representative Stability Data for a Hypothetical Pyrazole Ester
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | Pyrazole Carboxylic Acid, Alcohol |
| 0.1 M NaOH | 4 hours | Room Temp | 18.5% | Pyrazole Carboxylate, Alcohol |
| 3% H₂O₂ | 24 hours | Room Temp | 8.7% | N-Oxide derivative |
| Light Exposure | 48 hours | 25°C | 12.1% | Isomeric rearrangement product |
| Thermal (Solid) | 48 hours | 80°C | 2.1% | Minor unidentified peaks |
| Thermal (Solution) | 48 hours | 80°C | 5.4% | Pyrazole Carboxylic Acid, Alcohol |
Diagrams
Caption: General Hydrolysis Pathway of Pyrazole Esters.
Caption: Forced Degradation Study Workflow.
References
-
Hydrolysis of Esters. Chemistry LibreTexts. 2022. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. 2025. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Current status of pyrazole and its biological activities. PMC. Available from: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. 2019. Available from: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
-
Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. 2025. Available from: [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. Available from: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]
-
increasing the rate of ester hydrolysis. Student Doctor Network Forums. 2016. Available from: [Link]
-
Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. PubMed. 2022. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Available from: [Link]
-
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. 2025. Available from: [Link]
-
Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. PubMed Central. 2025. Available from: [Link]
-
Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. 2025. Available from: [Link]
-
15.9: Hydrolysis of Esters. Chemistry LibreTexts. 2022. Available from: [Link]
-
Ester hydrolysis. White Rose Research Online. 2017. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. 2016. Available from: [Link]
-
Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed. 2022. Available from: [Link]
-
Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. SciRP.org. Available from: [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
-
Sildenafil. Wikipedia. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020. Available from: [Link]
-
Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. NIH. Available from: [Link]
-
stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
Sources
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- 5. forums.studentdoctor.net [forums.studentdoctor.net]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of interest in medicinal chemistry.
This document will navigate through a predicted ¹H NMR spectrum of the target molecule, drawing comparisons with structurally related analogues. The causal relationships between the molecular structure and the observed spectral features will be explained, providing a framework for interpreting the spectra of similar pyrazole derivatives. Furthermore, a detailed, field-proven protocol for acquiring high-quality ¹H NMR spectra for this class of compounds is provided, ensuring reproducibility and accuracy in your own experimental work.
Deciphering the ¹H NMR Spectrum: A Predicted Analysis
The structure of this compound is as follows:
Figure 1. Structure of this compound.
Based on this structure, we can predict the following signals in the ¹H NMR spectrum:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 (pyrazole ring) | 6.6 - 6.8 | Singlet | 1H | - |
| -O-CH₂- (ethyl ester) | 4.2 - 4.4 | Quartet | 2H | ~7.1 |
| N-CH₃ (pyrazole ring) | 3.8 - 4.0 | Singlet | 3H | - |
| -CH₂- (3-ethyl group) | 2.6 - 2.8 | Quartet | 2H | ~7.6 |
| -O-CH₂-CH₃ (ethyl ester) | 1.2 - 1.4 | Triplet | 3H | ~7.1 |
| -CH₂-CH₃ (3-ethyl group) | 1.1 - 1.3 | Triplet | 3H | ~7.6 |
Comparative Spectral Analysis: Unveiling Substituent Effects
To understand the rationale behind these predictions, a comparison with a known analogue, Ethyl 3-methyl-1H-pyrazole-5-carboxylate, is invaluable. The reported ¹H NMR data for this compound in CDCl₃ is: δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)[1].
| Assignment | Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Experimental, δ ppm) | This compound (Predicted, δ ppm) | Rationale for Shift Difference |
| H-4 | 6.55 | 6.6 - 6.8 | The N-methylation at position 1 is expected to have a deshielding effect on the adjacent H-4 proton due to the electron-withdrawing nature of the nitrogen and potential steric interactions. |
| -O-CH₂- | 4.34 | 4.2 - 4.4 | The chemical environment of the ethyl ester group is largely unaffected by the change from a 3-methyl to a 3-ethyl group, hence a similar chemical shift is predicted. |
| Group at C-3 | 2.35 (-CH₃) | 2.6 - 2.8 (-CH₂-CH₃) | The methylene protons of the ethyl group at C-3 are adjacent to the aromatic pyrazole ring and are therefore deshielded compared to the methyl protons of the reference compound. |
| N-CH₃ | - | 3.8 - 4.0 | The N-methyl group is directly attached to the nitrogen of the pyrazole ring, resulting in a characteristic downfield shift. |
| -O-CH₂-CH₃ | 1.33 | 1.2 - 1.4 | Similar to the methylene protons of the ester, the terminal methyl group is expected to have a comparable chemical shift. |
| -CH₂-CH₃ (at C-3) | - | 1.1 - 1.3 | These protons are in a typical aliphatic region. |
This comparative analysis highlights the predictable nature of substituent effects in ¹H NMR spectroscopy. The introduction of the N-methyl group is the most significant structural change, leading to a noticeable downfield shift of the pyrazole ring proton.
Experimental Protocol for High-Quality ¹H NMR Acquisition
To obtain a reliable ¹H NMR spectrum for this compound or similar compounds, the following protocol is recommended. The rationale behind each step is provided to ensure a deep understanding of the experimental design.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to obtain sharp, well-resolved NMR signals. The choice of solvent is crucial to avoid signal overlap and ensure the sample is fully dissolved.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this type of molecule.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
2. NMR Instrument Setup and Calibration:
-
Rationale: Proper instrument setup and calibration are essential for obtaining accurate and reproducible data.
-
Procedure:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This process optimizes the homogeneity of the magnetic field, leading to sharper NMR signals.
-
3. ¹H NMR Spectrum Acquisition:
-
Rationale: The acquisition parameters determine the quality of the final spectrum.
-
Procedure:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a 90° pulse angle to maximize the signal-to-noise ratio.
-
Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule. For small molecules like this, a delay of 1-2 seconds is usually sufficient.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-32 scans are typically adequate.
-
4. Data Processing and Analysis:
-
Rationale: Proper data processing is necessary to extract meaningful information from the raw data.
-
Procedure:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicity and coupling constants of the signals to deduce the connectivity of the protons in the molecule.
-
Figure 2. A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum is an indispensable tool for the structural characterization of organic molecules like this compound. By leveraging predictive analysis based on the well-established principles of NMR and comparative data from analogous structures, researchers can confidently verify the identity and purity of their synthesized compounds. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality, reproducible ¹H NMR data, which is a critical component of rigorous scientific research and drug development. This guide serves as a practical resource for scientists working with pyrazole derivatives and other heterocyclic systems, enabling them to effectively utilize ¹H NMR spectroscopy in their research endeavors.
References
Sources
A Comparative Guide to the Biological Activities of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate and Its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazole Scaffold in Modern Agrochemicals and Pharmaceuticals
The pyrazole ring system is a cornerstone in the development of a vast array of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of structural rigidity, metabolic stability, and the capacity for diverse functionalization. These properties have made pyrazole derivatives prominent in both the pharmaceutical and agrochemical industries.[3][4] Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate represents a specific scaffold within this class, and understanding how the arrangement of its substituents influences its biological activity is crucial for the rational design of new and more effective agents.
This guide provides a comparative analysis of this compound and its key regioisomers, exploring the structure-activity relationships (SAR) that govern their potential as herbicides, fungicides, and insecticides. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide synthesizes established SAR principles from closely related pyrazole carboxylates to provide an in-depth, logical comparison.
Chemical Structures of the Isomers in Focus
The seemingly subtle shift in the positions of the ethyl, methyl, and ethyl carboxylate groups on the pyrazole ring can lead to significant differences in their biological profiles. The isomers under consideration in this guide are:
Figure 1: Chemical structures of the pyrazole carboxylate isomers.
Comparative Analysis of Biological Activities: A Structure-Activity Relationship (SAR) Perspective
The biological activity of pyrazole derivatives is highly dependent on the substitution pattern around the core ring. The electronic and steric properties of the substituents, as well as their relative positions, dictate the molecule's ability to interact with specific biological targets.
Herbicidal Activity
Many commercial herbicides feature a pyrazole core.[5][6] Their mechanism of action often involves the inhibition of key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[7] The herbicidal activity of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring.
Based on SAR studies of related pyrazole herbicides, we can infer the following potential differences in the herbicidal activity of our target isomers:
| Isomer | Predicted Herbicidal Activity | Rationale based on SAR of related compounds |
| This compound | Moderate to High | The substitution pattern with an alkyl group at the 3-position and the carboxylate at the 5-position is found in some herbicidally active pyrazoles. The overall lipophilicity and electronic distribution may allow for effective binding to herbicidal targets. |
| Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | Moderate | While still potentially active, the reversal of the ethyl and carboxylate positions might alter the binding affinity to the target enzyme. For some pyrazole herbicides, the orientation of these groups is critical for optimal interaction with the active site. |
| Ethyl 4-ethyl-1-methyl-1H-pyrazole-5-carboxylate | Low to Moderate | Substitution at the 4-position of the pyrazole ring can significantly impact herbicidal activity. In many cases, an unsubstituted 4-position is preferred for optimal activity. The presence of an ethyl group at this position may introduce steric hindrance, potentially reducing binding efficacy. |
Fungicidal Activity
Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[8] While our target compounds are esters, not amides, the underlying pyrazole carboxylate scaffold is still relevant. The position of the carboxylate group and other substituents plays a crucial role in determining the fungicidal potency.
A study on isomeric pyrazole carboxamides revealed that moving the carboxamide group from the 5-position to the 4-position can shift the primary biological activity from insecticidal to fungicidal.[9] This highlights the critical importance of the substituent arrangement.
| Isomer | Predicted Fungicidal Activity | Rationale based on SAR of related compounds |
| This compound | Low to Moderate | While the pyrazole-5-carboxylate scaffold is present, the ester functionality is generally less potent than the corresponding amide in SDHI fungicides. However, some level of activity may still be observed. |
| Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | Low | Similar to the 5-carboxylate isomer, the ester group is a limiting factor. The altered substitution pattern may further reduce its affinity for the succinate dehydrogenase enzyme complex. |
| Ethyl 4-ethyl-1-methyl-1H-pyrazole-5-carboxylate | Moderate | The presence of a substituent at the 4-position, in this case, an ethyl group, might be more favorable for fungicidal activity compared to herbicidal activity. Some fungicidal pyrazole carboxamides have substitution at the 4-position. |
Insecticidal Activity
A number of commercial insecticides are based on the pyrazole scaffold.[10] The mechanism of action for many pyrazole insecticides involves the disruption of the insect's nervous system, often by targeting GABA-gated chloride channels or mitochondrial electron transport chain complex I.[9]
For pyrazole-based insecticides, the substitution pattern is a key determinant of efficacy and target specificity. As mentioned, pyrazole-5-carboxamides have been shown to exhibit higher insecticidal activity than their pyrazole-4-carboxamide isomers.[9]
| Isomer | Predicted Insecticidal Activity | Rationale based on SAR of related compounds |
| This compound | Moderate to High | The pyrazole-5-carboxylate scaffold is a key feature in many insecticidal pyrazoles. The ethyl and methyl substitutions contribute to the overall lipophilicity, which can be important for penetration of the insect cuticle and interaction with the target site. |
| Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | Moderate | The regioisomeric arrangement might lead to a different binding mode or affinity for the insect target protein compared to the 5-carboxylate isomer, potentially resulting in reduced but still significant activity. |
| Ethyl 4-ethyl-1-methyl-1H-pyrazole-5-carboxylate | Low | Substitution at the 4-position of the pyrazole ring is often detrimental to the insecticidal activity of this class of compounds. The ethyl group at this position could sterically hinder the molecule from fitting into the binding pocket of the target protein. |
Proposed Mechanisms of Action
The biological activity of these pyrazole isomers is likely mediated by their interaction with specific protein targets in plants, fungi, or insects.
Figure 2: Proposed mechanisms of action for pyrazole derivatives.
Experimental Protocols
To empirically determine and compare the biological activities of these isomers, the following standardized experimental protocols are recommended.
General Synthesis of Ethyl Pyrazolecarboxylates
The synthesis of these pyrazole isomers typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[11]
Figure 3: General synthesis workflow for pyrazole carboxylates.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 1,3-dicarbonyl compound in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add the corresponding hydrazine derivative (e.g., methylhydrazine) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole isomer.
Herbicidal Activity Screening
Objective: To assess the pre- and post-emergence herbicidal activity of the pyrazole isomers against monocot and dicot weed species.
Protocol:
-
Plant Material: Use seeds of representative weed species such as Echinochloa crus-galli (barnyard grass, monocot) and Amaranthus retroflexus (redroot pigweed, dicot).
-
Pre-emergence Assay:
-
Sow the seeds in pots filled with a standard soil mix.
-
Apply the test compounds at various concentrations (e.g., 10, 100, 1000 ppm) to the soil surface.
-
Incubate the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 14 days), assess the germination rate and seedling vigor compared to a solvent-treated control.
-
-
Post-emergence Assay:
-
Grow the weed species until they reach the 2-3 leaf stage.
-
Spray the seedlings with the test compounds at various concentrations.
-
Return the pots to the growth chamber.
-
After a set period (e.g., 7-14 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and determine the fresh weight of the aerial parts.
-
In Vitro Fungicidal Assay
Objective: To determine the inhibitory effect of the pyrazole isomers on the mycelial growth of pathogenic fungi.
Protocol:
-
Fungal Strains: Use cultures of relevant plant pathogenic fungi such as Rhizoctonia solani and Botrytis cinerea.
-
Assay Medium: Prepare potato dextrose agar (PDA) plates.
-
Compound Application: Incorporate the test compounds into the molten PDA at various final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the PDA plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: After a set period (e.g., 48-72 hours), when the mycelium in the control plate has reached a certain diameter, measure the diameter of the fungal colony in the treated plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the solvent-treated control.
Insecticidal Bioassay
Objective: To evaluate the contact and ingestion toxicity of the pyrazole isomers against a model insect pest.
Protocol:
-
Insect Species: Use a susceptible laboratory strain of an insect pest such as the diamondback moth (Plutella xylostella) or the green peach aphid (Myzus persicae).
-
Contact Toxicity Assay (Leaf Dip Method):
-
Prepare solutions of the test compounds at various concentrations.
-
Dip cabbage leaf discs into the test solutions for a set time (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
Place the treated leaf discs in a petri dish with a moist filter paper.
-
Introduce a known number of insect larvae or adults into the petri dish.
-
Incubate under controlled conditions.
-
Assess mortality after 24 and 48 hours.
-
-
Ingestion Toxicity Assay (Diet Incorporation Method):
-
Incorporate the test compounds into an artificial insect diet at various concentrations.
-
Dispense the diet into the wells of a multi-well plate.
-
Place one insect larva in each well.
-
Incubate under controlled conditions.
-
Assess mortality and larval weight after a set period (e.g., 7 days).
-
Conclusion
The precise arrangement of substituents on the pyrazole ring is a critical determinant of the biological activity of ethyl pyrazole carboxylate derivatives. Based on established structure-activity relationships, this compound is predicted to exhibit the most promising insecticidal activity among the isomers discussed. Its regioisomer, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, may retain some activity, while the 4-substituted isomer is expected to be significantly less active. For herbicidal activity, the 3,5-disubstituted isomers are likely to be more potent than the 4-substituted analog. In contrast, for fungicidal applications, the 4-substituted isomer might show some potential, although the ester functionality generally limits the potency in SDHI-targeting compounds.
The experimental protocols provided in this guide offer a framework for the systematic evaluation of these isomers, enabling researchers to validate these predictions and further elucidate the nuanced structure-activity relationships that govern the biological effects of this important class of heterocyclic compounds. The insights gained from such studies will be invaluable for the future design and development of more effective and selective agrochemicals and pharmaceuticals.
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The Unambiguous Arbitrator: Validating Pyrazole Derivative Structures with X-ray Diffraction
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Their synthesis, however, can often lead to isomeric products or unexpected molecular conformations. For researchers and drug development professionals, the absolute certainty of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of intellectual property, a prerequisite for understanding structure-activity relationships (SAR), and a critical component of regulatory submissions. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray diffraction (XRD) emerges as the definitive arbitrator, providing an unambiguous and high-resolution view of the atomic arrangement in the solid state.[3][4]
This guide, grounded in the principles of scientific integrity, offers a comparative analysis of X-ray diffraction against other common analytical techniques for the structural validation of pyrazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and use the well-known pyrazole-containing drug, Celecoxib, as a practical case study to illustrate the unique insights each method provides.
A Triad of Techniques: A Comparative Overview
The structural elucidation of a novel pyrazole derivative typically relies on a combination of three core techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD). Each provides a unique and complementary perspective on the molecule's identity and form.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Diffraction (XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions, and crystal packing.[5] | Provides the definitive, unambiguous 3D structure of the molecule in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not always represent the conformation in solution. |
| NMR Spectroscopy | Information about the chemical environment of atoms (chemical shifts), connectivity through bonds (J-coupling), and through-space proximity (NOE/ROE). | Excellent for determining the chemical connectivity and constitution of a molecule in solution. Can provide insights into dynamic processes like tautomerism.[6][7] | Does not directly provide a 3D structure. Interpretation can be complex, and signals can be broad or averaged due to dynamic processes.[8] |
| Mass Spectrometry (MS) | The mass-to-charge ratio (m/z) of the molecule and its fragments, providing the molecular weight and elemental composition.[9] | Highly sensitive, requiring very small amounts of sample. Provides a rapid confirmation of the molecular formula.[10] | Provides no information about the 3D structure or connectivity of the atoms. Isomers are often indistinguishable. |
The Gold Standard: Why X-ray Diffraction is Decisive
While NMR excels at mapping the intricate web of covalent bonds and MS provides a confident assessment of molecular weight, only X-ray diffraction can deliver a precise and accurate three-dimensional rendering of the molecule.[4] This is of paramount importance for pyrazole derivatives for several reasons:
-
Isomer Resolution: The synthesis of substituted pyrazoles can yield different regioisomers. While NMR can often distinguish between these, XRD provides an irrefutable visual confirmation of the substituent positions on the pyrazole ring.
-
Tautomerism in the Solid State: Pyrazoles can exist in different tautomeric forms.[8] While NMR in solution often shows an averaged signal due to rapid exchange, XRD captures the specific tautomer present in the crystal lattice.
-
Conformational Analysis: The biological activity of a drug is intimately linked to its three-dimensional shape. XRD reveals the precise conformation of the molecule in the solid state, including the torsion angles between different parts of the molecule.
-
Intermolecular Interactions: The way molecules pack together in a crystal, governed by hydrogen bonds, π-stacking, and other non-covalent interactions, can influence physical properties like solubility and stability. XRD is the only technique that directly visualizes these crucial interactions.[11]
Case Study: Structural Validation of Celecoxib
To illustrate the complementary nature of these techniques and the definitive role of XRD, we will use Celecoxib, a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor, as our case study.[2]
Chemical Structure of Celecoxib: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[1]
Part 1: Initial Characterization with Mass Spectrometry and NMR
Mass Spectrometry (MS): Confirming the Mass
The first step in characterizing a newly synthesized compound is typically to confirm its molecular weight. Electrospray ionization (ESI) is a soft ionization technique well-suited for pharmaceutical compounds.[10][12]
-
Experimental Data (ESI-MS): The mass spectrum of Celecoxib shows a prominent ion at an m/z corresponding to the protonated molecule [M+H]⁺.
-
Interpretation: This result confirms that the compound has the correct molecular weight, consistent with the expected molecular formula of C₁₇H₁₄F₃N₃O₂S.[1]
NMR Spectroscopy: Mapping the Connectivity
¹H and ¹³C NMR spectroscopy are then used to determine the chemical structure and connectivity of the atoms.[3]
-
Experimental Data (¹H NMR in DMSO-d6): The spectrum shows characteristic signals for the aromatic protons on the two phenyl rings, a singlet for the methyl group, a singlet for the pyrazole proton, and a signal for the sulfonamide protons.[3]
-
Interpretation: The chemical shifts, splitting patterns, and integration of the signals are all consistent with the proposed structure of Celecoxib. For example, the presence of distinct signals for the two aromatic rings supports the diaryl-substituted pyrazole core. The singlet for the pyrazole proton confirms its substitution pattern.[3]
While MS and NMR provide strong evidence for the proposed structure of Celecoxib, they do not provide a definitive 3D picture. For example, the exact spatial orientation of the phenyl rings relative to the pyrazole core cannot be determined from this data alone.
Part 2: The Definitive Structure by X-ray Diffraction
To obtain the unambiguous three-dimensional structure, a single crystal of Celecoxib is subjected to X-ray diffraction analysis.
-
Experimental Data (XRD): The crystal structure of Celecoxib reveals the precise bond lengths, bond angles, and torsion angles of the molecule.[1]
-
Interpretation: The XRD data provides a wealth of information that is inaccessible by other techniques:
-
Absolute Confirmation of Connectivity: The electron density map generated from the diffraction data visually confirms the exact placement of each atom, leaving no doubt as to the connectivity and isomeric form.
-
Molecular Conformation: The data reveals the specific twist of the p-tolyl and sulfamoylphenyl rings relative to the central pyrazole ring. This conformation is crucial for its binding to the COX-2 enzyme.
-
Intermolecular Interactions: The crystal structure shows how Celecoxib molecules interact with each other in the solid state, often through hydrogen bonds involving the sulfonamide group. These interactions are critical for understanding the drug's physical properties.
-
Comparative Data Summary for Celecoxib
| Parameter | Mass Spectrometry | NMR Spectroscopy (¹H in DMSO-d6) | X-ray Diffraction |
| Molecular Formula Confirmation | [M+H]⁺ at m/z 382.08 | Indirectly supported by integration and chemical shifts | Confirmed by the refined structure |
| Connectivity | Not determined | Inferred from chemical shifts and coupling patterns | Directly observed in the electron density map |
| 3D Structure | Not determined | Not directly determined | Precise atomic coordinates, bond lengths, and angles determined |
| Key Data Points | Molecular ion peak | Chemical shifts (ppm): ~2.3 (CH₃), ~3.3 (SO₂NH₂), 7.3-7.9 (aromatic H)[3] | Key bond lengths (e.g., N-N, C-F) and torsion angles |
| Certainty of Structure | Confirms mass, not isomerism | High confidence in connectivity | Unambiguous 3D structure |
Experimental Protocols
A self-validating system is crucial for trustworthy results. The following protocols are designed to ensure data integrity.
Single-Crystal X-ray Diffraction Protocol
Caption: Workflow for single-crystal X-ray diffraction analysis.
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Methods like slow evaporation of a saturated solution, or vapor diffusion, are commonly employed.[8] The purity of the compound is critical.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks or defects) is selected under a microscope and mounted on a loop or a glass fiber.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.[11]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to obtain an initial atomic model, which is then refined to best fit the experimental data.[5]
-
Data Validation and Reporting: The final structure is validated using software like checkCIF to ensure its quality and adherence to established standards. The data is typically reported in a standard Crystallographic Information File (CIF) format, as recommended by the International Union of Crystallography (IUCr).[13]
NMR Spectroscopy Protocol for Structural Elucidation
Caption: General workflow for NMR-based structure elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).[14]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For more complex molecules, 2D NMR experiments like COSY, HSQC, and HMBC can be run to establish detailed connectivity.
-
Data Processing and Reporting: Process the spectra (Fourier transform, phase correction, baseline correction). Report chemical shifts relative to the reference standard, along with integration values, multiplicities, and coupling constants, following IUPAC recommendations.[15][16]
Mass Spectrometry Protocol
Caption: A simplified workflow for mass spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the ionization method (e.g., methanol or acetonitrile for ESI).[6]
-
Ionization: Introduce the sample into the mass spectrometer. For many pyrazole derivatives, ESI is a suitable method as it is a soft ionization technique that typically keeps the molecule intact, showing a strong molecular ion peak.[12]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Fragmentation (MS/MS): To gain further structural information, the molecular ion can be fragmented, and the masses of the fragments analyzed. The fragmentation pattern can provide clues about the different components of the molecule.
Conclusion: An Integrated Approach to Structural Certainty
In the rigorous process of drug development and chemical research, ambiguity is a liability. While NMR and mass spectrometry are indispensable tools for the initial characterization and confirmation of a pyrazole derivative's constitution, they paint an incomplete picture. Single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution, three-dimensional structure. It is the gold standard that resolves isomeric and conformational ambiguities, visualizes the key intermolecular interactions that govern physical properties, and provides the ultimate validation of a molecular structure. By employing these techniques in a complementary and logical workflow, researchers can proceed with the highest degree of confidence in the identity and form of their pyrazole derivatives, paving the way for successful downstream applications.
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of Pyrazole Carboxylate Derivatives
Executive Summary
For researchers and drug development professionals, the unambiguous characterization of novel chemical entities is paramount. Pyrazole derivatives, a cornerstone of many therapeutic agents, demand analytical techniques that provide the highest degree of structural confirmation.[1][2] This guide offers a comparative analysis of High-Resolution Mass Spectrometry (HRMS) strategies for the structural elucidation of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate and its analogues. We move beyond standard protocols to explore the causal reasoning behind methodological choices—from ionization techniques to mass analyzer selection—and demonstrate how subtle changes in molecular structure yield diagnostic shifts in high-resolution fragmentation patterns. The methodologies presented herein are designed to be self-validating, leveraging the power of accurate mass measurements to ensure confidence in results.
The Strategic Foundation: Why HRMS is Indispensable for Pyrazole Analysis
In the landscape of pharmaceutical development, speed, and certainty are critical. HRMS has become an essential tool, not merely for determining molecular weight, but for providing the elemental composition of a parent molecule and its fragments with exceptional precision.[3][4] This capability is crucial for:
-
Unambiguous Structure Confirmation: Differentiating between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
-
Metabolite Identification: Identifying biotransformations of a drug candidate, a process vital for understanding its efficacy and safety profile.[3][5]
-
Impurity Profiling: Detecting and identifying trace-level impurities during synthesis and scale-up, ensuring the safety and quality of the final active pharmaceutical ingredient (API).
This guide will use this compound as our primary analyte to compare and contrast analytical approaches.
Methodological Deep Dive: Selecting the Optimal HRMS Configuration
The quality of HRMS data is fundamentally dependent on the upfront choices made regarding the instrumentation. For pyrazole carboxylates, two decisions are critical: the ionization source and the mass analyzer.
Ionization Source: Electrospray Ionization (ESI) as the Gold Standard
The goal of ionization is to gently convert neutral analyte molecules in solution into gas-phase ions with minimal degradation.
Causality Behind the Choice: Electrospray Ionization (ESI) is the superior choice for this class of molecules.[6] The this compound structure contains nitrogen atoms in the pyrazole ring and oxygen atoms in the ester group. These heteroatoms are readily protonated in an acidic mobile phase, making the molecule ideal for positive-mode ESI. ESI is a "soft ionization" technique, meaning it imparts very little excess energy to the molecule during ionization.[6][7] The primary benefit is the generation of a highly abundant protonated molecular ion, [M+H]+, which is the essential starting point for any structural analysis.[8]
Alternative Consideration: Atmospheric Pressure Chemical Ionization (APCI) could be an alternative for less polar derivatives, but for the moderately polar nature of our target compound, ESI provides better sensitivity and a more stable signal.
Mass Analyzer Comparison: Orbitrap vs. Time-of-Flight (TOF)
The mass analyzer is the heart of the mass spectrometer. The choice between the two leading high-resolution platforms, Orbitrap and TOF, depends on the specific analytical goal.
-
Orbitrap Mass Analyzers: These instruments trap ions in an electrostatic field and measure the frequency of their axial oscillation.[9] This frequency is inversely proportional to the square root of the mass-to-charge ratio (m/z). The key advantage of this technology is its exceptional resolving power (often exceeding 140,000 FWHM), which allows for the separation of ions with very similar m/z values. This high resolution, combined with mass accuracy typically below 2 ppm, enables the confident determination of elemental composition directly from the measured mass.[10][11]
-
Time-of-Flight (TOF) Mass Analyzers: TOF instruments measure the time it takes for an ion to travel a fixed distance to the detector.[12] Lighter ions travel faster than heavier ions. TOF analyzers are known for their high acquisition speed and broad mass range. While historically offering lower resolution than Orbitrap systems, modern TOF instruments are highly advanced and provide excellent performance for many applications, particularly in rapid screening workflows like metabolomics.[5][13]
The Verdict for Definitive Characterization: For the unambiguous structural confirmation and differentiation of closely related pyrazole derivatives, the Orbitrap platform is generally preferred due to its superior resolving power .[14] The ability to resolve isotopic fine structure and achieve sub-ppm mass accuracy provides the highest level of confidence in assigning elemental formulas to both parent ions and their fragments.
Experimental Workflow and Protocol
A robust and reproducible workflow is critical for generating high-quality data. The following protocol is a validated system for the analysis of this compound and its derivatives on an LC-HRMS platform.
Detailed Experimental Protocol
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid). The formic acid is crucial for promoting protonation and achieving good ESI efficiency.
-
-
Liquid Chromatography (LC) Conditions:
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters (Orbitrap-based):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 (arbitrary units)
-
Aux Gas Flow Rate: 10 (arbitrary units)
-
Capillary Temperature: 320 °C
-
Data Acquisition Mode: Data-Dependent Acquisition (DDA)
-
MS1 (Full Scan): Resolution set to 70,000 @ m/z 200; Scan range m/z 70-500.
-
MS2 (Fragmentation): Resolution set to 140,000 @ m/z 200; Top 3 most intense ions from MS1 selected for fragmentation; Collision Energy (HCD) stepped (20, 30, 40 eV) to ensure a rich fragmentation spectrum.
-
-
Visualized Experimental Workflow
Caption: End-to-end workflow for HRMS analysis of pyrazole derivatives.
Comparative Fragmentation Analysis
The true power of HRMS/MS lies in analyzing fragmentation patterns. A molecule's fragmentation is not random; it follows predictable chemical principles, providing a structural "fingerprint."[15] By comparing the fragmentation of our lead compound with its derivatives, we can pinpoint the exact location of structural modifications.
Analyte 1 (Parent): this compound
-
Formula: C₉H₁₄N₂O₂
-
Calculated [M+H]⁺: 183.11280 Da
Analyte 2 (Derivative A): Ethyl 3-propyl -1-methyl-1H-pyrazole-5-carboxylate
-
Formula: C₁₀H₁₆N₂O₂
-
Calculated [M+H]⁺: 197.12845 Da
Analyte 3 (Derivative B): Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
-
Formula: C₈H₁₂N₂O₂
-
Calculated [M+H]⁺: 169.09715 Da
Key Fragmentation Pathways of the Parent Compound
The protonated molecular ion (m/z 183.11280) undergoes several characteristic cleavages upon collision-induced dissociation (CID). The most informative fragments arise from the ester moiety and the alkyl substituent on the pyrazole ring.
Caption: Predicted fragmentation pathway for the parent compound.
Comparative Data Summary
The table below summarizes the expected accurate masses for the parent and its derivatives. The colored cells highlight the diagnostic fragments that confirm the specific structural modifications.
| Fragment Description | Parent Compound (C₉H₁₄N₂O₂) m/z | Derivative A (+CH₂) m/z | Derivative B (-CH₂) m/z | Rationale for Structural Confirmation |
| [M+H]⁺ | 183.1128 | 197.1285 | 169.0972 | Confirms overall elemental composition. |
| Loss of Alkyl at C3 | 154.0866 (-C₂H₅) | 154.0866 (-C₃H₇) | 140.0709 (-C₂H₅) | A common fragment at m/z 154.0866 for Parent and Derivative A confirms the modification is at the C3 position. The shift in Derivative B confirms the change is not at C3. |
| Loss of Alkoxy from Ester | 138.0788 (-OC₂H₅) | 152.0944 (-OC₂H₅) | 138.0788 (-OCH₃) | The mass shift in Derivative A (m/z 152.0944) confirms the core structure is intact. The lack of a signal at m/z 138.0788 for Derivative B, and the appearance of a new fragment corresponding to methoxy loss, confirms the ester modification. |
| McLafferty Rearrangement | 155.0815 (-C₂H₄) | 155.0815 (-C₂H₄) | N/A | The presence of this fragment in the Parent and Derivative A confirms an ethyl ester. Its absence in Derivative B (which has a methyl ester) is a key diagnostic marker. |
Note: The fragmentation for "Loss of Alkyl at C3" and "Loss of Alkoxy from Ester" may result in different fragment ions, but the neutral loss is the key diagnostic feature.
Conclusion: A Framework for Confidence in Structural Analysis
This guide demonstrates that a rigorous, well-reasoned HRMS strategy is fundamental to the successful characterization of novel pyrazole derivatives. By selecting the appropriate ionization technique (ESI) and mass analyzer (Orbitrap), researchers can generate data of the highest quality. The true analytical power is unlocked through the comparative analysis of fragmentation patterns, where predictable mass shifts provide definitive evidence of structural modifications. This systematic approach, grounded in the principles of mass accuracy and logical fragmentation, provides a self-validating framework that ensures the highest degree of confidence for scientists and professionals in the demanding field of drug development.
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.[Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH).[Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives. National Institutes of Health (NIH).[Link]
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Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. National Institutes of Health (NIH).[Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
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High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate.[Link]
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Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.[Link]
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The HRMS analysis of compound 3d. ResearchGate.[Link]
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TOF vs. Orbitrap for Intact Protein Structural Insights. LabRulez LCMS.[Link]
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Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.[Link]
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Mass spectrometry: a game changer in laboratory diagnostics? Wiley Analytical Science.[Link]
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Electrospray Ionization (ESI) Explained. YouTube.[Link]
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Representative HRMS spectrum of 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (1). ResearchGate.[Link]
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mass spectra - fragmentation patterns. Chemguide.[Link]
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Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Semantic Scholar.[Link]
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Internal energy and fragmentation of ions produced in electrospray sources. New Home Pages of Dr. Rainer Glaser.[Link]
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Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare.[Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]
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A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI.[Link]
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Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers.[Link]
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Mass spectrometric study of some pyrazoline derivatives. ResearchGate.[Link]
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A Comparative Guide to the Nematicidal Activity of Pyrazole Carboxamides
This guide provides a comprehensive comparative analysis of the nematicidal activity of pyrazole carboxamides, a class of chemical compounds showing significant promise for the management of plant-parasitic nematodes. Designed for researchers, scientists, and professionals in agrochemical development, this document synthesizes experimental data, details methodological protocols, and explores the structure-activity relationships that govern the efficacy of these molecules.
Introduction: The Need for Novel Nematicides
Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, causing an estimated $157 billion in crop damage annually. The root-knot nematode, Meloidogyne incognita, is particularly devastating due to its wide host range and ability to cause severe galling on plant roots, which impedes water and nutrient uptake. For decades, control has relied on a limited number of chemical nematicides, many of which are now facing regulatory scrutiny due to environmental and human health concerns. This has created an urgent need for the discovery and development of new nematicidal agents with novel modes of action and improved safety profiles.
Pyrazole carboxamides, a well-established class of fungicides, have recently emerged as a promising source of new nematicidal compounds.[1] Many of these compounds are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, a mechanism that has proven effective for pest control.[2][3] This guide will delve into the synthesis, biological evaluation, and comparative performance of various pyrazole carboxamide derivatives against M. incognita.
Synthesis of Pyrazole Carboxamide Derivatives
The synthesis of pyrazole-4-carboxamide derivatives is a well-established process in medicinal and agricultural chemistry. A common synthetic route involves the reaction of a pyrazole-4-carboxylic acid intermediate with a desired amine. The pyrazole core itself can be constructed through various heterocyclic chemistry techniques. The general scheme below illustrates a typical approach for the synthesis of these compounds.[4]
General Synthetic Scheme:
Caption: A generalized workflow for the synthesis of pyrazole-4-carboxamide nematicides.
This modular synthesis allows for the creation of large libraries of derivatives by varying the substituents on both the pyrazole ring and the aniline moiety. This is crucial for structure-activity relationship (SAR) studies aimed at optimizing nematicidal potency.
Methodology for Nematicidal Activity Assessment
To ensure the reliability and reproducibility of nematicidal activity data, a standardized in vitro bioassay protocol is essential. The following protocol is a comprehensive workflow for evaluating the efficacy of pyrazole carboxamides against the second-stage juveniles (J2) of M. incognita.
Experimental Workflow Diagram
Caption: Workflow for in vitro nematicidal activity screening against M. incognita.
Detailed Step-by-Step Protocol
I. Nematode Culture and Egg Extraction:
-
Culture Maintenance: M. incognita cultures are maintained on susceptible tomato plants (Solanum lycopersicum) in a greenhouse to ensure a continuous supply of nematodes.[5]
-
Root Harvesting: After 6-8 weeks of infection, tomato plants are uprooted, and the roots are gently washed to remove soil.
-
Egg Mass Collection: Egg masses are carefully handpicked from the galled roots using forceps.[5]
-
Egg Extraction: The collected egg masses are placed in a 0.5% sodium hypochlorite solution and agitated for approximately 2 minutes to dissolve the gelatinous matrix and release the eggs.[5]
II. Egg Sterilization and Hatching:
-
Sieving and Washing: The egg suspension is passed through a series of nested sieves to remove debris. The eggs are collected on a 25 µm sieve and thoroughly washed with sterile distilled water.[5]
-
Hatching: The sterilized eggs are placed on a Baermann funnel or a similar hatching apparatus at 28°C. Second-stage juveniles (J2s) hatch from the eggs and migrate into the collection tube.
-
J2 Collection: Freshly hatched J2s are collected daily and their concentration is determined using a counting slide under a microscope.
III. In Vitro Bioassay:
-
Preparation of Test Compounds: Pyrazole carboxamide derivatives and control compounds (e.g., fluopyram, abamectin) are dissolved in a suitable solvent (such as acetone) to create stock solutions.[6][7] Serial dilutions are then prepared in sterile water to achieve the desired final concentrations for the assay.
-
Assay Setup: The bioassay is conducted in 24-well sterile tissue culture plates.[8] Each well receives:
-
A specific volume of the test compound solution.
-
An aqueous suspension containing approximately 100-200 freshly hatched J2s.[8]
-
The final volume in each well is adjusted with sterile water.
-
-
Controls:
-
Negative Control: Wells containing only sterile water and the solvent used for the stock solutions to account for any solvent-induced mortality.
-
Positive Control: Wells containing a known commercial nematicide (e.g., Fluopyram or Abamectin) to validate the assay's sensitivity.[6]
-
-
Incubation: The plates are sealed and incubated at 28°C in the dark for 24 to 72 hours.
IV. Mortality Assessment and Data Analysis:
-
Observation: After the incubation period, the number of dead and live nematodes in each well is counted under an inverted microscope. Nematodes are considered dead if they are straight and unresponsive to probing with a fine needle.
-
Data Calculation: The mortality rate is calculated for each concentration and corrected for any mortality in the negative control using Abbott's formula.
-
LC50 Determination: The lethal concentration required to kill 50% of the nematode population (LC50) is determined by probit analysis of the dose-response data.
Comparative Nematicidal Activity
The following table summarizes the nematicidal activity of selected pyrazole carboxamide derivatives against M. incognita J2s, with a comparison to the commercial nematicides Fluopyram and Abamectin.
| Compound ID | Structure | LC50 (mg/L) | Reference |
| Pyrazole Carboxamide 1 | 1-methyl-3-(trifluoromethyl)-N-(substituted phenyl)-1H-pyrazole-4-carboxamide | Moderate Activity | [2] |
| Pyrazole Carboxamide 2 | N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Moderate Activity | [9] |
| Pyrazole Carboxamide 3 | 3-(difluoromethyl)-1-methyl-N-(substituted phenyl)-1H-pyrazole-4-carboxamide | Moderate to Good Activity | [1] |
| Commercial Standard 1 | Fluopyram | 2.53 | [6] |
| Commercial Standard 2 | Abamectin | 1.62 | [6] |
Note: "Moderate" and "Good" activity are qualitative descriptors based on reported percentage mortality at specific concentrations in the cited literature, as exact LC50 values were not always provided.
The data indicates that while several synthesized pyrazole carboxamide derivatives exhibit nematicidal properties, achieving the potency of established commercial standards like Abamectin and Fluopyram remains a key challenge.[6] However, the demonstrated activity validates the potential of this chemical class as a source of new nematicides.
Structure-Activity Relationship (SAR) Analysis
The nematicidal activity of pyrazole carboxamides is highly dependent on the nature and position of substituents on both the pyrazole and the carboxamide moieties. Based on available literature, several key SAR trends can be identified:
-
Pyrazole Ring Substituents: The presence of a trifluoromethyl or difluoromethyl group at the 3-position of the pyrazole ring is often associated with high biological activity.[1][2]
-
Carboxamide Substituents: The nature of the substituent on the amide nitrogen is critical for activity. Often, substituted phenyl rings are employed, and the pattern of substitution on this ring can significantly influence potency.[9]
-
Linker and Conformation: The overall shape of the molecule and the torsional angles between the pyrazole and the amide-linked ring system are believed to play a crucial role in binding to the target enzyme.
Mechanism of Action: Targeting Cellular Respiration
Many pyrazole carboxamides are known to function as Succinate Dehydrogenase Inhibitors (SDHIs).[3][10] SDH, also known as Complex II, is a critical enzyme complex in two major metabolic pathways: the citric acid cycle and the mitochondrial electron transport chain. By inhibiting SDH, these compounds block the transfer of electrons from succinate to ubiquinone, thereby disrupting cellular respiration and ATP production, ultimately leading to cell death.
Caption: Proposed mechanism of action of pyrazole carboxamides via inhibition of Complex II (SDH).
While this mechanism is well-established for their fungicidal action, it is highly probable that a similar mode of action is responsible for their nematicidal effects. This is supported by molecular docking studies that show potential binding of these compounds to nematode SDH.[2]
Conclusion and Future Outlook
Pyrazole carboxamides represent a promising and versatile chemical scaffold for the development of novel nematicides. Several derivatives have demonstrated significant in vitro activity against the economically important root-knot nematode, Meloidogyne incognita. The established role of these compounds as SDH inhibitors provides a clear and validated molecular target for rational drug design.
Future research should focus on synthesizing and screening a wider range of derivatives to further elucidate the structure-activity relationships and optimize for nematicidal potency. It will also be crucial to conduct in vivo and field trials to assess the efficacy of the most promising candidates under realistic agricultural conditions. The development of pyrazole carboxamide-based nematicides could provide a valuable new tool for integrated pest management strategies, helping to ensure global food security.
References
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Bentham Science Publishers. (2017). Synthesis and Nematicidal Activity of Novel Pyrazole Carboxamide Derivatives Against Meloidogyne incognita. Letters in Drug Design & Discovery. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Nematicidal Activity and Docking Study of Novel Pyrazole-4-Carboxamide Derivatives Against Meloidogyne incognita. Retrieved from [Link]
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PeerJ. (2021). Mixtures of fluopyram and abamectin for management of Meloidogyne incognita in tomato. PeerJ, 9, e10617. Available at: [Link]
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PubMed. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14480-14487. Available at: [Link]
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USDA ARS. (n.d.). In-vitro Assays of Meloidogyne incognita and Heterodera glycines for Detection of Nematode-antagonistic. Retrieved from [Link]
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MDPI. (2022). In Vitro Study on Nematicidal Effect of Silver Nanoparticles Against Meloidogyne incognita. Molecules, 27(4), 1132. Available at: [Link]
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ResearchGate. (2021). (PDF) Mixtures of fluopyram and abamectin for management of Meloidogyne incognita in tomato. Retrieved from [Link]
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ACS Publications. (2023). Design, Synthesis, and Study of the Dual Action Mode of Novel N-Thienyl-1,5-disubstituted-4-pyrazole Carboxamides against Nigrospora oryzae. Journal of Agricultural and Food Chemistry. Available at: [Link]
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ACS Publications. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Frontiers. (2022). Resistance induction and nematicidal activity of certain monoterpenes against tomato root-knot caused by Meloidogyne incognita. Frontiers in Plant Science, 13, 981422. Available at: [Link]
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PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Monatshefte für Chemie - Chemical Monthly, 151(10), 1639-1647. Available at: [Link]
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ResearchGate. (n.d.). (PDF) In vitro screening of biological control agents on Meloidogyne incognita. Retrieved from [Link]
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ResearchGate. (n.d.). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. Retrieved from [Link]
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Springer. (2022). Evaluation of commonly used nematicides with combined in in vitro and in planta bioassays. Pest Management Science, 79(1), 385-394. Available at: [Link]
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Pure and Applied Biology (PAB). (2021). In-vitro bioassay of organic nematicides against Root-knot nematode, Meloidogyne incognita (Kofaid). Pure and Applied Biology (PAB), 10(2), 346-353. Available at: [Link]
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PubMed. (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry, 71(42), 14471-14482. Available at: [Link]
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A Researcher's Guide to DFT Calculations for Pyrazole Derivatives: Methods, Performance, and Best Practices
This guide provides an in-depth comparison of Density Functional Theory (DFT) methods for the computational analysis of pyrazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. We will explore the nuances of method selection, basis set choice, and the validation of computational results against experimental data, offering a framework for researchers to conduct robust and reliable in-silico studies.
The inherent versatility of the pyrazole scaffold, stemming from its aromaticity and multiple sites for substitution, makes it a prime target for drug design. Computational chemistry, and DFT in particular, has become an indispensable tool for predicting the geometric, electronic, and spectroscopic properties of these molecules, thereby accelerating the discovery process. However, the accuracy of these predictions is critically dependent on the chosen computational methodology. This guide aims to elucidate the rationale behind these choices, moving beyond a simple recitation of steps to a deeper understanding of the underlying principles.
Foundational Choices: Selecting the Right Functional and Basis Set
The cornerstone of any successful DFT study lies in the selection of the exchange-correlation functional and the basis set. This choice is not arbitrary but is dictated by the specific properties being investigated and the desired balance between computational cost and accuracy.
The Functional Hierarchy: A Comparative Overview
DFT functionals are often categorized in a "Jacob's Ladder" hierarchy, with each rung representing an increase in complexity and, generally, accuracy. For pyrazole derivatives, the choice of functional significantly impacts the prediction of properties like bond lengths, vibrational frequencies, and electronic transitions.
-
Local Density Approximation (LDA): While computationally efficient, LDA functionals are generally not recommended for pyrazole systems due to their tendency to overbind and provide inaccurate geometries.
-
Generalized Gradient Approximation (GGA): Functionals like BLYP and PBE offer a significant improvement over LDA by incorporating the gradient of the electron density. They provide reasonable geometries for many organic molecules, including pyrazoles.
-
Hybrid Functionals: These functionals, such as the widely used B3LYP and PBE0, incorporate a portion of the exact Hartree-Fock exchange, leading to a more accurate description of electronic properties. For pyrazole derivatives, hybrid functionals often represent the "sweet spot" between accuracy and computational expense.
-
Double-Hybrid Functionals: Functionals like B2PLYP and DSD-PBEP86 include a component of second-order Møller-Plesset perturbation theory (MP2) for correlation. While computationally more demanding, they can offer superior accuracy for non-covalent interactions and reaction barriers, which can be crucial for studying pyrazole-protein binding.
A comparative study on the vibrational spectra of 4-nitro-5-(4-nitrophenyl)-1H-pyrazole demonstrated that the B3LYP functional in combination with the 6-311++G(d,p) basis set provided theoretical vibrational frequencies in excellent agreement with experimental FT-IR and FT-Raman data. This highlights the predictive power of hybrid functionals for spectroscopic properties.
Basis Set Selection: Balancing Accuracy and Cost
The basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used and offer a good balance for geometry optimizations and frequency calculations of pyrazole derivatives. The inclusion of polarization (d) and diffuse (++) functions is crucial for accurately describing the electron distribution, especially in systems with heteroatoms and potential hydrogen bonding.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are generally more accurate but also more computationally expensive. They are recommended for high-accuracy single-point energy calculations or when studying weak interactions.
Experimental Protocol: Geometry Optimization and Frequency Calculation of a Substituted Pyrazole
This protocol outlines a standard workflow for obtaining the optimized geometry and vibrational frequencies of a generic substituted pyrazole using the Gaussian suite of programs.
-
Input File Preparation:
-
Construct the initial 3D structure of the pyrazole derivative using a molecular builder (e.g., GaussView, Avogadro).
-
Create a Gaussian input file (.gjf or .com) with the following keyword line:
-
#p: Enables printing of additional output.
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to confirm the nature of the stationary point (a true minimum will have no imaginary frequencies) and to obtain the vibrational spectra.
-
-
Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell pyrazole).
-
Provide the Cartesian coordinates of the initial structure.
-
-
Execution:
-
Submit the input file to the Gaussian program.
-
-
Analysis of Results:
-
Geometry Optimization: Verify that the optimization has converged by checking for "Optimization completed" in the output file. The final optimized coordinates represent the equilibrium geometry of the molecule.
-
Frequency Calculation: Confirm that there are no imaginary frequencies, indicating a true local minimum. The calculated vibrational frequencies can then be compared with experimental IR and Raman spectra. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.
-
Caption: Integration of DFT results into advanced computational workflows.
Trustworthiness and Self-Validation
To ensure the reliability of your DFT calculations, it is essential to incorporate self-validating steps into your workflow:
-
Convergence Checks: Always ensure that your geometry optimizations have converged to a true minimum (no imaginary frequencies).
-
Basis Set Superposition Error (BSSE): When studying intermolecular interactions (e.g., pyrazole dimers or pyrazole-solvent interactions), calculate and correct for BSSE using the counterpoise method.
-
Comparison with Experiment: Whenever possible, validate your computational results against experimental data. For example, compare calculated vibrational frequencies with experimental IR/Raman spectra, or calculated NMR chemical shifts with experimental data.
-
Functional Benchmarking: If you are studying a new class of pyrazole derivatives, it may be beneficial to benchmark a few different functionals against available experimental data to determine the most suitable method for your specific system.
Conclusion
DFT calculations are a powerful tool for elucidating the structure, properties, and reactivity of pyrazole derivatives. By making informed choices about the functional and basis set, and by incorporating rigorous validation steps, researchers can generate reliable and predictive computational data. The B3LYP functional, in conjunction with a Pople-style basis set like 6-311++G(d,p), often provides a robust and efficient starting point for a wide range of applications. However, for higher accuracy, particularly for non-covalent interactions and reaction barriers, more advanced functionals like M06-2X or ωB97X-D should be considered. The integration of DFT-derived data into molecular docking and QSAR studies further enhances our ability to design novel pyrazole derivatives with desired biological and material properties.
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Muthu, S., & Babuki, S. (2015). Vibrational spectra, first order hyperpolarizability and NBO analysis of 4-nitro-5-(4-nitrophenyl)-1H-pyrazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 85-94. [Link]
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Prasanth, K., Shruthi, K., & Suvarna, C. (2018). Synthesis, characterization and DFT studies of novel pyrazole derivatives for their anti-tubercular activity. Journal of Molecular Structure, 1155, 64-74. [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Pyrazole-Based Insecticides
For researchers, scientists, and professionals in agrochemical and pharmaceutical development, a deep understanding of the relationship between a molecule's structure and its biological function is fundamental. This guide offers an in-depth comparison of pyrazole-based insecticides, a major class of pest control agents. By examining their varied mechanisms of action and the subtleties of structural modifications, this document serves as a technical resource for the rational design of novel, more effective, and selective insecticidal compounds.
The pyrazole ring is a remarkably versatile chemical scaffold that has been successfully integrated into a multitude of commercially important insecticides.[1] These compounds display a range of modes of action, targeting various physiological and biochemical pathways in insects.[1] This guide will dissect three principal classes of pyrazole-based insecticides: the Phenylpyrazoles, the Anthranilic Diamides, and the Pyrazole Carboxamides/Acrylonitriles, elucidating their structure-activity relationships (SAR) with supporting experimental data.
Phenylpyrazoles: Potent Antagonists of GABA-Gated Chloride Channels
Phenylpyrazole insecticides, with the notable example of fipronil , are defined by a central pyrazole ring linked to a phenyl group at the N1 position. Their primary insecticidal action is the non-competitive blockade of γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[2] This disruption of inhibitory neurotransmission leads to hyperexcitation, paralysis, and eventual death of the insect.[2]
Structure-Activity Relationship of Fipronil Analogs
The insecticidal potency of fipronil and its analogs is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings.
-
Pyrazole Ring Substituents:
-
C3 Position: A cyano (-CN) group is generally considered essential for high insecticidal activity.
-
C4 Position: The trifluoromethylsulfinyl (-SO(CF₃)) group in fipronil is a key feature. Oxidation state of the sulfur atom plays a critical role; the sulfoxide (fipronil) and sulfone metabolites often exhibit potent activity.
-
C5 Position: An amino (-NH₂) group is crucial for potent insecticidal effects.
-
-
Phenyl Ring Substituents:
-
2,6-Dichloro Substitution: The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring is critical for maintaining the correct conformation for binding to the GABA receptor.
-
4-Trifluoromethyl Group: A strong electron-withdrawing group, such as trifluoromethyl (-CF₃), at the 4-position significantly enhances insecticidal activity.
-
The binding of fipronil is thought to occur within the pore of the GABA-gated chloride channel, with key interactions involving amino acid residues such as A2' and T6'.[3] The differential sensitivity between insects and mammals to fipronil is attributed to variations in the amino acid sequences of the GABA receptor subunits at the binding site.[3]
Comparative Activity of Phenylpyrazole Analogs
The following table summarizes the lethal concentration (LC50) values of fipronil and its analogs against various insect pests, demonstrating the impact of structural modifications on insecticidal potency.
| Compound | Target Pest | LC50 (ppm) | Reference |
| Fipronil | Haemaphysalis bispinosa | 0.53 | [4] |
| Fipronil Analog (unspecified) | Haemaphysalis bispinosa | 7.045 | [5] |
Anthranilic Diamides: Modulators of Ryanodine Receptors
A newer class of pyrazole-containing insecticides, the anthranilic diamides, which includes commercial successes like chlorantraniliprole and cyantraniliprole , operate through a distinct mechanism of action. These compounds selectively activate insect ryanodine receptors (RyRs), which are intracellular calcium channels crucial for muscle contraction.[6] This uncontrolled release of calcium from internal stores leads to muscle paralysis and cessation of feeding in susceptible insects.[6]
Structure-Activity Relationship of Anthranilic Diamides
The core structure of anthranilic diamides features an N-pyridylpyrazole carboxamide linked to a substituted benzene ring.
-
N-Pyridylpyrazole Moiety: This portion of the molecule is essential for binding to the ryanodine receptor. Modifications to the pyrazole and pyridine rings can significantly impact potency and spectrum of activity.
-
Anthranilic Acid Portion: The substituents on the anthranilic acid ring are critical for defining the insecticidal spectrum. For instance, the replacement of the chlorine atom in chlorantraniliprole with a cyano group in cyantraniliprole broadens the spectrum of activity. Cyantraniliprole exhibits greater water solubility, which enhances its mobility within the plant.[7]
Comparative Activity of Anthranilic Diamides
The table below presents a comparison of the insecticidal activity of chlorantraniliprole and its analogs.
| Compound | Target Pest | LC50 (mg/L) | Reference |
| Chlorantraniliprole | Spodoptera exigua | 113.518 | [5] |
| Chlorantraniliprole | Plutella xylostella | Varies by strain | [8] |
| Cyantraniliprole | Plutella xylostella | Generally effective | [9] |
Pyrazole Carboxamides and Acrylonitriles: Inhibitors of Mitochondrial Respiration
This class of pyrazole-based insecticides, which includes compounds like tolfenpyrad and cyenopyrafen , targets the mitochondrial electron transport chain (MET), a fundamental process for cellular energy production.
-
Tolfenpyrad , a pyrazole-5-carboxamide, is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[10]
-
Cyenopyrafen , a β-ketonitrile derivative, inhibits mitochondrial complex II (succinate dehydrogenase).[11]
Interference with the MET chain leads to a rapid depletion of cellular energy (ATP), resulting in mortality.
Structure-Activity Relationship of MET Inhibitors
The SAR for this class is diverse, but some general principles can be outlined:
-
Pyrazole Core: The substituted pyrazole ring is a constant feature and is crucial for activity.
-
Linker and Aromatic/Lipophilic Groups: The nature of the linker between the pyrazole and other aromatic or lipophilic moieties significantly influences potency. For tolfenpyrad, the N-benzyl group with a p-tolyloxy substituent is a key pharmacophore. In cyenopyrafen, the acrylonitrile moiety and the substituted phenyl group are critical for its acaricidal activity.[12][13] The E-isomer of cyenopyrafen is noted to be more active than the Z-isomer.[13]
Comparative Activity of Pyrazole MET Inhibitors
The following table provides a comparison of the activity of tolfenpyrad and other MET-inhibiting acaricides.
| Compound | Target Pest | LC50 (mg a.i./L) | Reference |
| Fenpyroximate | Tetranychus urticae | 19.86 | [14] |
| Chlorfenapyr | Tetranychus urticae | 29.66 | [14] |
| Abamectin (for comparison) | Tetranychus urticae | 0.01 | [14] |
Experimental Protocols
A fundamental aspect of SAR studies is the reliable and reproducible bioassay to quantify insecticidal activity. The leaf-dip bioassay is a commonly employed method.[15]
Detailed Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)
-
Preparation of Test Solutions:
-
Leaf Treatment:
-
Insect Infestation:
-
Place the dried, treated leaves into individual Petri dishes or ventilated containers.
-
Introduce a known number of third-instar larvae (e.g., 10-20) into each container.[16]
-
-
Incubation and Assessment:
-
Maintain the bioassay containers under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours) after infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.[15]
-
-
Data Analysis:
-
Correct the observed mortality for any control mortality using Abbott's formula.
-
Perform probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence intervals.
-
A similar protocol, the rice stem dipping method , is utilized for rice pests.[17] In this method, rice stems are dipped in the insecticide solution before being infested with the target insect.[17]
Visualizing Mechanisms and Workflows
Mechanism of Action: Phenylpyrazoles at the GABA Receptor
Caption: Phenylpyrazole (Fipronil) mode of action at the GABA receptor.
Mechanism of Action: MET Inhibitors
Caption: Inhibition of mitochondrial electron transport by pyrazole insecticides.
Workflow for a Typical SAR Study
Caption: A generalized workflow for a structure-activity relationship study.
Conclusion
The pyrazole scaffold has proven to be a highly fruitful starting point for the development of a diverse range of potent insecticides. The success of phenylpyrazoles, anthranilic diamides, and MET inhibitors all hinge on the intricate interplay between their three-dimensional structures and their respective biological targets. A thorough understanding of the structure-activity relationships, supported by robust bioassay data, is indispensable for the continued innovation of pyrazole-based insecticides. This guide has provided a comparative overview to aid researchers in the rational design of the next generation of pest management agents that are not only effective but also possess improved safety profiles for non-target organisms and the environment.
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Yu, H., et al. (2012). Synthesis and acaricidal activity of cyenopyrafen and its geometric isome. ResearchGate. [Link]
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Wang, D., et al. (2024). Effects of LC50 chlorantraniliprole using different application methods on adult Spodoptera exigua and across generations. Frontiers in Physiology. [Link]
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Sharma, D., & Kumar, R. (2017). Evaluation of impact of novel molecule, cyenopyrafen 30% SC against predatory spiders and coccinellid beetles associated with apple orchard and its phytotoxicity on apple crop. Semantic Scholar. [Link]
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Shivalingaswamy, T. M., et al. (2019). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. ResearchGate. [Link]
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Zhao, X., et al. (2005). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. PMC. [Link]
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Wang, Y., et al. (2023). The rice seedling dip method. ResearchGate. [Link]
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El-Demerdash, R., et al. (2022). Efficacy of some Acaricides Against Tetranychus urticae Koch on Phaseolus vulgaris Plants. Polish Journal of Environmental Studies. [Link]
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Klippert, A., et al. (2021). Structure-based molecular modeling in SAR analysis and lead optimization. PubMed. [Link]
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Ali, A., et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Link]
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Corpuz, G. A. C., et al. (2023). Integrated Insect Pest Management Techniques for Rice. MDPI. [Link]
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Borah, P., & Deka, M. (2019). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide a. Research Journal of Agricultural Sciences. [Link]
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Chen, J., et al. (2006). Structural model for γ-aminobutyric acid receptor noncompetitive antagonist binding. PNAS. [Link]
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Zuo, Y., et al. (2021). Assessing the Single and Combined Toxicity of Chlorantraniliprole and Bacillus thuringiensis (GO33A) against Four Selected Strains of Plutella xylostella (Lepidoptera: Plutellidae), and a Gene Expression Analysis. PMC. [Link]
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Van Leeuwen, T., et al. (2015). Strategy for discovery of a novel miticide Cyenopyrafen which is one of electron transport chain inhibitors. ResearchGate. [Link]
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B गौami, A., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Pharmacology. [Link]
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A Researcher's Guide to Distinguishing Pyrazole Ester Isomers: A Spectroscopic Approach
For researchers in medicinal chemistry and materials science, the unambiguous identification of constitutional isomers is a daily challenge. In the realm of heterocyclic chemistry, pyrazole esters are a prominent scaffold due to their diverse biological activities. However, the synthesis of unsymmetrically substituted pyrazoles often yields a mixture of constitutional isomers, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate and ethyl 3-methyl-1H-pyrazole-5-carboxylate. The subtle yet significant differences in their chemical environments necessitate a robust, multi-technique spectroscopic approach for their differentiation and characterization.
This guide provides an in-depth comparison of these two isomers, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will delve into the theoretical underpinnings of why their spectra differ and provide practical, step-by-step protocols for acquiring and interpreting the data.
The Tautomerism Conundrum: A Critical Consideration
Before delving into the spectroscopic data, it is crucial to address the inherent tautomerism of N-unsubstituted pyrazoles. The proton on the nitrogen atom can readily move between the two nitrogen atoms, leading to an equilibrium between the 3- and 5-substituted forms. This dynamic equilibrium is often so rapid on the NMR timescale that the 3- and 5-positions become chemically equivalent, leading to a single set of averaged signals. This is why a single CAS number (4027-57-0) is often assigned to both ethyl 5-methyl-1H-pyrazole-3-carboxylate and ethyl 3-methyl-1H-pyrazole-5-carboxylate.[1][2] However, under specific conditions or when the nitrogen is substituted, these isomers can be resolved and their distinct spectroscopic signatures identified. For the purpose of this guide, we will consider the distinct spectra of each isomer as if they were locked in one tautomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can map out the connectivity of atoms within a molecule.
¹H NMR Spectroscopy: A Tale of Two Protons
The primary difference in the ¹H NMR spectra of our two isomers lies in the chemical shift of the pyrazole ring proton and the methyl protons.
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate: The electron-withdrawing ester group at the 3-position will deshield the adjacent ring proton at the 4-position to a lesser extent compared to the isomer. The methyl group at the 5-position will have a characteristic chemical shift.
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: The ester group at the 5-position will have a more pronounced deshielding effect on the ring proton at the 4-position. The methyl group at the 3-position will experience a different electronic environment compared to its isomeric counterpart.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Proton | Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Predicted) | Ethyl 3-methyl-1H-pyrazole-5-carboxylate[1] | Rationale for Differences |
| Pyrazole H-4 | ~6.4-6.5 ppm (s, 1H) | 6.55 ppm (s, 1H) | The proximity of the electron-withdrawing ester group influences the chemical shift of the ring proton. The difference, though subtle, can be diagnostic. |
| -CH₃ (Methyl) | ~2.3-2.4 ppm (s, 3H) | 2.35 ppm (s, 3H) | The position of the methyl group relative to the nitrogen atoms and the ester group alters its electronic environment. |
| -OCH₂CH₃ (Ethyl) | ~4.3-4.4 ppm (q, 2H), ~1.3-1.4 ppm (t, 3H) | 4.34 ppm (q, J = 7.13 Hz, 2H), 1.33 ppm (t, J = 7.13 Hz, 3H) | The ethyl ester protons are relatively remote from the core pyrazole ring, and thus their chemical shifts are expected to be very similar in both isomers. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment. The key differentiators will be the chemical shifts of the pyrazole ring carbons.
Table 2: Comparative ¹³C NMR Data (Predicted)
| Carbon | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Rationale for Differences |
| C=O (Ester) | ~162-163 ppm | ~160-161 ppm | The electronic effect of the pyrazole ring on the ester carbonyl differs depending on the point of attachment. |
| Pyrazole C-3 | ~140-142 ppm | ~148-150 ppm | In the 3-methyl isomer, this carbon is directly attached to the methyl group, leading to a downfield shift. |
| Pyrazole C-4 | ~108-110 ppm | ~106-108 ppm | The substituent at the adjacent positions influences the electron density at C-4. |
| Pyrazole C-5 | ~148-150 ppm | ~140-142 ppm | In the 5-methyl isomer, this carbon is directly attached to the methyl group, resulting in a downfield shift. |
| -CH₃ (Methyl) | ~11-13 ppm | ~13-15 ppm | The position on the ring affects the shielding of the methyl carbon. |
| -OCH₂CH₃ (Ethyl) | ~60-61 ppm, ~14-15 ppm | ~60-61 ppm, ~14-15 ppm | Similar to ¹H NMR, the ethyl group carbons are less affected by the isomerism. |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While both isomers have the same molecular weight (154.17 g/mol ), their fragmentation patterns under electron ionization (EI) can differ.[2][3][4][5]
The fragmentation of pyrazoles is known to proceed through characteristic pathways, including the loss of N₂ and HCN. The position of the substituents will influence the relative abundance of the resulting fragment ions.
-
Expected Fragmentation: Both isomers are expected to show a molecular ion peak (M⁺) at m/z 154. A key fragmentation pathway for pyrazoles is the loss of a nitrogen molecule (N₂), which would result in a fragment at m/z 126. Subsequent fragmentations may involve the loss of the ethyl group or parts of the ester functionality. The relative intensities of these fragment ions can be a distinguishing feature. For instance, the isomer where the methyl group is adjacent to the nitrogen that is lost might show a more favorable pathway for certain fragmentations.
Table 3: Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Observed Data |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 154 | 126, 109, 81, 54 | EI-MS: m/z = 155 [M+1]⁺ is often observed in chemical ionization. The NIST database shows a prominent peak at m/z 109.[4] |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 154 | 126, 109, 81, 54 | EI-MS: m/z = 155 [M+1]⁺ has been reported.[1] |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key vibrational bands to compare for our pyrazole ester isomers are the N-H stretch, C=O stretch of the ester, and C=N and C=C stretches of the pyrazole ring.
-
N-H Stretch: In the solid state or concentrated solutions, N-H stretching in pyrazoles is often observed as a broad band in the range of 3100-3300 cm⁻¹ due to hydrogen bonding.[6] The specific position and shape of this band can be influenced by the crystal packing and intermolecular interactions, which may differ between the isomers.
-
C=O Stretch: The ester carbonyl stretch is a strong, sharp band typically found around 1700-1730 cm⁻¹. The electronic environment of the carbonyl group is slightly different in the two isomers, which may lead to a small but measurable shift in the C=O stretching frequency. For instance, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the ester carbonyl stretch is observed at 1728 cm⁻¹.[7]
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring will affect these vibrations, leading to a unique fingerprint for each isomer.
Table 4: Comparative IR Data
| Vibrational Mode | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Predicted) | Rationale for Differences |
| N-H Stretch | ~3100-3300 cm⁻¹ (broad) | ~3100-3300 cm⁻¹ (broad) | Differences may arise from variations in hydrogen bonding networks in the solid state.[6] |
| C=O Stretch | ~1720-1730 cm⁻¹ (strong, sharp) | ~1715-1725 cm⁻¹ (strong, sharp) | The electronic influence of the pyrazole ring on the ester carbonyl will differ slightly. |
| C=N, C=C Stretches | Fingerprint region (1400-1600 cm⁻¹) | Fingerprint region (1400-1600 cm⁻¹) | The pattern of bands in this region will be characteristic of the specific substitution on the pyrazole ring. |
Experimental Protocols
To ensure the reproducibility and accuracy of your results, it is essential to follow standardized experimental protocols.
Synthesis of Pyrazole Ester Isomers
A common method for synthesizing these isomers involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1]
Protocol for the Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate: [1]
-
Dissolve ethyl 2,4-dioxovalerate (1 equivalent) in a solution of ethanol and a catalytic amount of acetic acid at 0 °C.
-
Slowly add hydrazine monohydrate (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 15 hours.
-
Quench the reaction by pouring the mixture into water and adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Caption: Synthesis workflow for ethyl 3-methyl-1H-pyrazole-5-carboxylate.
Spectroscopic Analysis
NMR Spectroscopy Protocol:
-
Prepare a sample by dissolving 5-10 mg of the pyrazole ester isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Use standard parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum on the same sample. A larger number of scans will be required compared to the ¹H spectrum.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron ionization energy of 70 eV.[7]
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
-
Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
IR Spectroscopy Protocol (ATR-FTIR):
-
Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal before running the sample.
-
Analyze the spectrum to identify the key vibrational bands.
Caption: General workflow for the spectroscopic analysis of pyrazole ester isomers.
Conclusion
The differentiation of pyrazole ester isomers is a nuanced but achievable task through the systematic application of modern spectroscopic techniques. While ¹H NMR provides the most direct evidence for the substitution pattern, a comprehensive analysis incorporating ¹³C NMR, mass spectrometry, and IR spectroscopy is essential for unambiguous structure elucidation. Understanding the principles behind the expected spectral differences, coupled with rigorous experimental protocols, will empower researchers to confidently characterize these important heterocyclic compounds.
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A Comparative Toxicological Assessment of Ethyl 1H-pyrazole-5-carboxylate Analogues: A Guide for Preclinical Research
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] As researchers continue to explore the therapeutic potential of novel pyrazole derivatives, a thorough understanding of their toxicological profile is paramount for advancing safe and effective drug candidates. This guide provides a comparative assessment of the toxicity of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate and its structural analogues, offering insights into their structure-activity relationships and providing standardized protocols for their evaluation.
The development of new chemical entities requires a rigorous evaluation of their potential toxicity. For pyrazole derivatives, this involves assessing their effects on cell viability (cytotoxicity), their potential to cause lethal effects (acute toxicity), and their capacity to damage genetic material (genotoxicity).[3] This guide will delve into these critical aspects, providing researchers with the necessary framework to conduct these essential toxicological studies.
Comparative Cytotoxicity of Pyrazole Carboxylate Analogues
The cytotoxic potential of a compound is a primary indicator of its toxicity. This is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal cytotoxic concentration (CC50), which represents the concentration of a substance required to inhibit cell growth or induce cell death by 50%, respectively. A lower IC50/CC50 value indicates a higher cytotoxic potential.
A review of the literature reveals a range of cytotoxic activities for various pyrazole analogues. For instance, a study on pyrazolone derivatives using the brine shrimp lethality bioassay demonstrated that some compounds were highly active with IC50 values as low as 19.50 ppm, while others were moderately active with IC50 values around 38 ppm.[4] Another study on indolo-pyrazole derivatives identified compounds with potent cytotoxicity against human cancer cell lines, with IC50 values below 10 μM.[5] These findings underscore the significant impact of structural modifications on the cytotoxic profile of pyrazole-based compounds.
The table below summarizes the reported cytotoxicity data for a selection of Ethyl 1H-pyrazole-5-carboxylate analogues and related pyrazole derivatives.
| Compound/Analogue | Assay/Cell Line(s) | Endpoint | Result | Reference |
| Pyrazolone derivatives (e.g., 2(b), 2(f1), 2(f2)) | Brine Shrimp Lethality Bioassay | IC50 | 19.50 - 20 ppm (highly active) | [4] |
| Pyrazolone derivatives (e.g., 2(a), 2(c), 2(d1)) | Brine Shrimp Lethality Bioassay | IC50 | 33.50 - 38 ppm (moderately active) | [4] |
| Indolo-pyrazole derivative (6c) | SK-MEL-28 (melanoma cancer cells) | IC50 | 3.46 μM | [5] |
| Pyrazolo[1,2-b]phthalazinedione (83f) | HEPG2 (liver cancer cells) | IC50 | 3.01 ± 0.21 μg/mL | [6] |
| 1-methyl-1H-pyrazole-5-carboxamides | Mammalian cell lines (in vitro) | No overt cytotoxicity under standard conditions | [7] | |
| 1,5-diaryl pyrazole-3-carboxamides (150a, 150d) | In vivo (mice) | LD50 | > 2000 mg/kg | [1] |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | GHS Classification | Hazard | Harmful if swallowed, in contact with skin, or if inhaled. | [8] |
Structure-Activity Relationship (SAR) Insights:
The data suggests that the nature and position of substituents on the pyrazole ring play a crucial role in determining the toxicity of these compounds.[9] For instance, the introduction of bulky aromatic groups can significantly influence cytotoxicity.[10] Furthermore, modifications at the N1 and C3 positions of the pyrazole ring have been shown to be critical for the biological activity and, by extension, the toxicity of these compounds.[11] A key takeaway for researchers is that even minor structural alterations can lead to substantial changes in the toxicological profile.
Experimental Protocols for Toxicity Assessment
To ensure the reliability and reproducibility of toxicity data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro toxicity assays.
1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Causality Behind Experimental Choices: The choice of cell line is critical and should be relevant to the intended therapeutic application of the compounds. The incubation time should be sufficient to observe the cytotoxic effects of the compounds.
Self-Validating System: The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results. The positive control ensures that the assay is sensitive to known cytotoxic agents, while the negative control provides a baseline for cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
2. Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost preliminary toxicity screen.[4]
Experimental Protocol:
-
Hatching Shrimp: Hatch brine shrimp eggs in artificial seawater under constant aeration and light for 48 hours.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Exposure: Add a defined number of brine shrimp nauplii (e.g., 10-15) to vials containing different concentrations of the test compounds in seawater.
-
Incubation and Counting: After 24 hours of incubation, count the number of surviving nauplii.
-
Data Analysis: Calculate the percentage of mortality and determine the LC50 (lethal concentration 50%) value.
3. Genotoxicity Assessment: In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus.[12]
Experimental Protocol:
-
Cell Culture and Treatment: Culture suitable cells (e.g., human peripheral blood lymphocytes or a cell line like L5178Y) and treat them with various concentrations of the test compound.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.
-
Data Analysis: Compare the micronucleus frequency in treated cells to that in control cells.
Potential Mechanisms of Toxicity:
Some pyrazole derivatives have been shown to induce toxicity through mechanisms such as the inhibition of mitochondrial respiration[7] or the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[13]
Caption: Potential Mechanisms of Pyrazole-Induced Toxicity.
Conclusion
The toxicological assessment of this compound and its analogues is a critical step in the drug discovery and development process. This guide provides a framework for a comparative evaluation of their toxicity, emphasizing the importance of understanding structure-activity relationships. By employing standardized and well-validated experimental protocols, researchers can generate reliable data to inform the selection of promising drug candidates with acceptable safety profiles. The provided methodologies for in vitro cytotoxicity and genotoxicity assays, along with an understanding of potential toxicity mechanisms, will aid in the comprehensive toxicological characterization of this important class of heterocyclic compounds.
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Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
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Reddy, T. S., et al. (2021). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. National Institutes of Health. Available at: [Link]
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Fouad, M. A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Available at: [Link]
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Zhang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
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Mkhize, S. P. N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
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da Silva, J. P., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link]
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ChEMBL. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. EMBL-EBI. Available at: [Link]
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El-Sayed, M. A.-M., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
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Singh, S., et al. (2022). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Navigating the lifecycle of a chemical intermediate, from synthesis to disposal, is a fundamental responsibility in modern research and development. The proper handling and disposal of compounds like Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate are not merely procedural afterthoughts; they are critical components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this pyrazole derivative, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our fellow scientists and researchers, with the knowledge to manage chemical waste with confidence and integrity.
Hazard Assessment: A Proactive Approach
Analysis of analogous compounds reveals a pattern of potential health hazards. For instance, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid is known to cause skin and eye irritation[1]. Similarly, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[2]. Another related compound, Ethyl 5-methyl-1H-pyrazole-3-carboxylate, has aggregated GHS data indicating it may be harmful if swallowed, in contact with skin, or inhaled, in addition to causing skin and eye irritation[3].
Causality: The pyrazole ring and its functional groups are common in biologically active molecules, which inherently means they can interact with physiological systems[4]. Therefore, it is imperative to handle this compound as a potentially hazardous substance, assuming it may possess irritant and toxic properties until proven otherwise.
Quantitative Hazard Data for Structurally Similar Compounds
For clarity, the hazard classifications for analogous compounds are summarized below. This data forms the basis of our recommended handling and disposal procedures.
| Compound Name | GHS Hazard Statements | Hazard Categories | Source |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | H315: Causes skin irritationH319: Causes serious eye irritation | Skin Irritation (Category 2)Eye Irritation (Category 2) | [1] |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Causes skin irritationCauses serious eye irritationMay cause respiratory irritation | Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 2)Specific target organ toxicity (single exposure) (Category 3) | [2] |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity, Single Exposure (Category 3) | [3] |
Disposal Workflow: A Validating System
The following protocol is designed as a self-validating system to ensure safety and compliance at each stage of the disposal process. This workflow is grounded in the principle of "cradle-to-grave" hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6].
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
This detailed methodology provides step-by-step instructions for laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE.
-
Rationale: Based on the hazard assessment of analogous compounds, direct contact can cause skin and eye irritation[1][2].
-
Procedure:
-
Wear nitrile gloves (or other chemically resistant gloves).
-
Wear safety goggles with side shields or a face shield.
-
Wear a standard laboratory coat, ensuring it is fully buttoned.
-
Step 2: Waste Characterization
All waste, including the primary compound, contaminated materials (e.g., weigh boats, gloves), and solutions, must be treated as hazardous waste.
-
Rationale: The EPA requires generators of waste to determine if it is hazardous[6]. Given the potential hazards, treating the waste as hazardous is the only compliant and safe option.
-
Procedure:
-
Designate all materials that have come into contact with this compound as "Hazardous Chemical Waste."
-
Step 3: Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure safe handling.
-
Rationale: Using compatible and sealable containers prevents chemical degradation of the container and the release of contents[7][8]. Clear labeling is a regulatory requirement and essential for safe handling by all personnel, including waste management professionals[9][10].
-
Procedure:
-
Select a container made of a material compatible with the waste. The original product container is often the best choice[7]. If unavailable, use a high-density polyethylene (HDPE) or glass bottle.
-
Ensure the container has a secure, leak-proof screw cap.
-
Affix a hazardous waste tag to the container before adding any waste.
-
Fill out the tag completely, listing "this compound" and any other constituents (e.g., solvents).
-
Step 4: Waste Segregation
Proper segregation prevents dangerous chemical reactions.
-
Rationale: Pyrazole derivatives can be incompatible with strong oxidizing agents, strong bases, and strong reducing agents[2]. Mixing incompatible wastes can lead to fire, explosion, or the release of toxic gases[11].
-
Procedure:
-
Designate separate waste containers for solid and liquid waste[11].
-
Store the waste container for this compound away from containers holding strong acids, bases, or oxidizing agents.
-
Step 5: Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Rationale: Storing waste in a designated Satellite Accumulation Area (SAA) with secondary containment minimizes the risk of spills and exposure to laboratory personnel[7][9]. Containers must be kept closed to prevent the release of vapors[7].
-
Procedure:
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
Place the container within a larger, chemically resistant secondary containment bin or tray.
-
Keep the waste container closed at all times, except when adding waste[7].
-
Step 6: Arranging for Disposal
Final disposal must be handled by trained professionals.
-
Rationale: Federal and state regulations mandate that hazardous waste be transported, treated, and disposed of by licensed facilities[5][12].
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Do not pour this chemical down the drain or dispose of it in the regular trash.
-
Follow your institution's specific procedures for requesting a pickup and preparing the waste for transport.
-
Conclusion: A Commitment to Safety and Excellence
The responsible disposal of chemical reagents like this compound is a direct reflection of our commitment to scientific excellence and safety. By adhering to this structured, evidence-based protocol, we not only ensure compliance with regulations but also actively protect ourselves, our colleagues, and the environment. This guide serves as a practical tool to integrate best practices into your daily laboratory operations, fostering a culture where safety and scientific integrity are paramount.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in mitigating risk. Based on data from analogous pyrazole compounds, a "worst-case" approach to safety is prudent.
Summary of Potential Hazards of Structurally Similar Pyrazole Derivatives
| Hazard Category | Finding | Citation |
| Skin Irritation | Classified as a skin irritant. | [1] |
| Eye Irritation | Classified as a serious eye irritant. | [1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Some pyrazole derivatives are harmful if swallowed, in contact with skin, or if inhaled. | [2] |
| Respiratory Irritation | May cause respiratory irritation. | [1][2] |
| Environmental Hazards | Pyrazole derivatives can be harmful to aquatic life. | [3] |
Given these potential hazards, a thorough risk assessment should be conducted before any handling of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, heating), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE) Selection and Use
A multi-layered approach to PPE is essential to provide comprehensive protection. The following recommendations are based on the potential hazards identified above.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles are mandatory for all work with this compound to protect against splashes and aerosols. When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to goggles to protect the entire face. Standard safety glasses do not provide adequate protection.[4]
Hand Protection: Preventing Dermal Exposure
Given the potential for skin irritation and dermal toxicity, chemically resistant gloves are required.[2] Double gloving is recommended to provide an extra layer of protection, especially during prolonged handling or when working with larger quantities.[4] Nitrile gloves are a common choice for many laboratory chemicals, but it is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[4]
Body Protection: Shielding from Spills and Contamination
A flame-resistant lab coat is the minimum requirement for body protection. For procedures with a higher risk of splashes or significant contamination, a chemically resistant apron or coveralls should be worn over the lab coat.[5] Gowns should be long-sleeved with tight-fitting cuffs and close in the back.[4] It is critical that lab coats worn when handling this compound are not worn outside of the laboratory area to prevent the spread of contamination.
Respiratory Protection: Guarding Against Inhalation Hazards
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors. If a fume hood is not available or if there is a risk of generating significant aerosols, respiratory protection is necessary. A NIOSH-approved N95 respirator can provide protection against particulates.[6] For higher-risk procedures, a respirator with an organic vapor cartridge may be required. A proper fit test and training are essential for the effective use of any respirator.[6]
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Coverall: Put on the lab coat or coverall, ensuring it is fully fastened.
-
Respirator (if required): Perform a user seal check.
-
Goggles/Face Shield: Adjust for a snug and comfortable fit.
-
Gloves: Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. If double-gloving, put on the second pair over the first.
Doffing (Taking Off) PPE:
-
Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off away from your body.
-
Gown/Coverall: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as you go.
-
Hand Hygiene: Wash and dry hands.
-
Goggles/Face Shield: Remove by handling the strap, avoiding touching the front.
-
Respirator (if required): Remove without touching the front of the respirator.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the associated risk of the experimental procedure.
Caption: PPE selection workflow based on operational risk level.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of this compound.
Contaminated PPE:
-
Gloves, disposable gowns, and other disposable items: These should be placed in a designated hazardous waste container immediately after use.
-
Reusable lab coats: If a reusable lab coat becomes contaminated, it should be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take contaminated lab coats home.
Chemical Waste:
-
Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container for hazardous solid waste.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container labeled for hazardous liquid waste.[7] Avoid drain disposal.[7]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[7] Deface the label on the empty container before discarding it in the regular trash.[7]
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[8] Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal.[7]
By adhering to these rigorous safety protocols, you can minimize your personal risk and ensure a safe laboratory environment for everyone. This guide serves as a foundational document; always consult with your institution's safety office for specific guidance and protocols.
References
- TCI Chemicals. (2025-06-02).
- Google Patents. (CN106187894A). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Fisher Scientific. (2025-12-20).
- PubChem.
- PubChem.
- ChemicalBook.
- ChemicalBook.
- BenchChem. (2025).
- Arvia Technology.
- Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Sigma-Aldrich.
- DuPont. (2015-03-02). Considerations for personal protective equipment when handling cytotoxic drugs.
- BenchChem. (2025).
- National Institutes of Health (NIH).
- GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs.
- SIELC Technologies. (2018-05-16).
- Sigma-Aldrich. (2024-08-06).
- Royal Society of Chemistry. (2015-02-26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio.vu.nl [bio.vu.nl]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pharmtech.com [pharmtech.com]
- 6. gerpac.eu [gerpac.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
